4-Chloro-6-(1H-pyrazol-1-yl)pyrimidine
Description
Properties
IUPAC Name |
4-chloro-6-pyrazol-1-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN4/c8-6-4-7(10-5-9-6)12-3-1-2-11-12/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDRFFLHBLUPAKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70442690 | |
| Record name | 4-Chloro-6-(1H-pyrazol-1-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70442690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114833-95-3 | |
| Record name | 4-Chloro-6-(1H-pyrazol-1-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70442690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloro-6-(1H-pyrazol-1-yl)pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 4-Chloro-6-(1H-pyrazol-1-yl)pyrimidine
Abstract
This technical guide provides a comprehensive overview of the synthesis and detailed characterization of 4-Chloro-6-(1H-pyrazol-1-yl)pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Esteemed for its role as a versatile building block, particularly in the design of kinase inhibitors, a robust and reproducible synthetic protocol is paramount. This document outlines a field-proven method for its preparation via nucleophilic aromatic substitution (SNAr), followed by a rigorous analytical workflow to confirm its structural integrity and purity. This guide is intended for researchers, chemists, and professionals in the pharmaceutical sciences, offering both a practical synthesis protocol and the fundamental scientific principles that ensure its successful execution.
Introduction: The Significance of a Privileged Scaffold
Pyrimidine and pyrazole are foundational heterocyclic scaffolds in drug discovery, appearing in a multitude of FDA-approved therapeutics.[1][2] The fusion of these two rings into the this compound structure creates a "privileged scaffold" — a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. The pyrimidine ring acts as a versatile anchor, while the pyrazole moiety can engage in various non-covalent interactions within a biological target's binding site.
The chloro-substituent at the 4-position is of particular strategic importance. It serves as a reactive handle, allowing for further functionalization through nucleophilic substitution reactions. This enables the generation of diverse chemical libraries for screening against biological targets such as kinases, which are central to numerous signaling pathways implicated in cancer and inflammatory diseases. A reliable and well-characterized supply of this intermediate is therefore a critical first step in many drug discovery programs.
This guide details a standard and efficient laboratory-scale synthesis, moving beyond a simple recipe to explain the critical parameters and mechanistic underpinnings that govern the reaction's success.
Synthesis Methodology: A Controlled Nucleophilic Aromatic Substitution
The synthesis of this compound is most efficiently achieved through the nucleophilic aromatic substitution (SNAr) reaction between 4,6-dichloropyrimidine and pyrazole.
Principle of the Reaction
The reaction proceeds via an addition-elimination mechanism. The pyrimidine ring, being electron-deficient due to the electronegativity of its two nitrogen atoms, is susceptible to nucleophilic attack. This effect is enhanced by the two electron-withdrawing chlorine atoms. The pyrazole anion, generated in situ by a base, acts as the nucleophile, attacking one of the chlorine-bearing carbons (C4 or C6).
The selectivity for monosubstitution at the C4 position over the C2 position is a well-documented phenomenon in pyrimidine chemistry.[3] This regioselectivity is primarily governed by electronic factors; the LUMO (Lowest Unoccupied Molecular Orbital) coefficient is higher at the C4/C6 positions, making them more electrophilic and thus more susceptible to nucleophilic attack than the C2 position.[3] The reaction forms a transient, negatively charged intermediate known as a Meisenheimer complex, which is stabilized by resonance.[4] Aromaticity is then restored by the elimination of a chloride ion, yielding the final product. While often depicted as a two-step process, recent studies suggest many SNAr reactions may proceed through a concerted mechanism, where bond formation and bond-breaking occur in a single, asynchronous transition state.[5]
Visualizing the Synthesis Workflow
The following diagram outlines the key stages of the synthesis, from reaction setup to the isolation of the pure product.
Caption: A workflow diagram illustrating the synthesis and purification process.
Detailed Experimental Protocol
Reagents and Materials:
-
4,6-Dichloropyrimidine
-
Pyrazole
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethanol (or Isopropanol for recrystallization)
-
Deionized Water
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and filtration apparatus.
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 4,6-dichloropyrimidine (1.0 eq), pyrazole (1.0-1.1 eq), and anhydrous potassium carbonate (1.5-2.0 eq).
-
Scientist's Insight: Using a slight excess of pyrazole can help drive the reaction to completion. Potassium carbonate is a crucial component; it acts as a base to deprotonate the pyrazole, generating the nucleophilic pyrazolate anion. It is preferred over soluble organic bases like triethylamine for its ease of removal during workup.
-
-
Solvent Addition: Add anhydrous DMF to the flask to create a solution with a concentration of approximately 0.5 M with respect to the 4,6-dichloropyrimidine.
-
Scientist's Insight: DMF is an excellent solvent for this reaction due to its polar aprotic nature, which effectively solvates the potassium cation while leaving the pyrazolate anion highly reactive. Ensure the DMF is anhydrous to prevent unwanted side reactions.
-
-
Heating and Monitoring: Heat the reaction mixture to 80-100 °C with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material (4,6-dichloropyrimidine) is consumed (typically 4-8 hours).
-
Workup and Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture slowly into a beaker containing ice-cold water. A precipitate should form.
-
Scientist's Insight: This "crashing out" procedure is effective because the organic product is insoluble in water, while the DMF solvent, excess base, and salt byproducts are soluble and are washed away.
-
-
Filtration: Collect the solid precipitate by vacuum filtration. Wash the solid generously with cold deionized water to remove any residual DMF and salts.
-
Drying: Dry the collected solid under vacuum to obtain the crude product. The product is typically a light brown or off-white solid.[6]
-
Purification: For most applications, the crude product requires further purification. Recrystallization from a suitable solvent like ethanol or isopropanol is generally effective in yielding a pure crystalline solid.
Comprehensive Characterization: Validating the Molecular Identity
Rigorous characterization is a non-negotiable component of synthesis, ensuring the material produced is indeed the target compound and meets the required purity standards.
Chemical Structure and Properties
The following diagram shows the chemical structure of the target compound.
Caption: Structure of this compound.
| Property | Value | Source |
| Molecular Formula | C₇H₅ClN₄ | [6] |
| Molecular Weight | 180.59 g/mol | [6] |
| Appearance | Light brown to off-white solid | [6] |
| Purity | Typically >98% after recrystallization | [6] |
Spectroscopic and Analytical Data
The identity and purity of the synthesized this compound must be confirmed using a suite of analytical techniques. Below are the expected results.
¹H NMR Spectroscopy (400 MHz, DMSO-d₆): The proton NMR spectrum is a powerful tool for confirming the structure. The expected signals are distinct and well-resolved.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~9.15 | s | - | H-2 (Pyrimidine) |
| ~8.80 | d | ~2.6 | H-5' (Pyrazole) |
| ~7.85 | s | - | H-5 (Pyrimidine) |
| ~7.75 | d | ~1.8 | H-3' (Pyrazole) |
| ~6.60 | dd | ~2.6, ~1.8 | H-4' (Pyrazole) |
Note: Exact chemical shifts can vary slightly depending on the solvent and concentration.
¹³C NMR Spectroscopy (100 MHz, DMSO-d₆): The carbon NMR spectrum should show seven distinct signals corresponding to the seven carbon atoms in the molecule.
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound.
-
Expected [M+H]⁺: 181.0
-
Isotopic Pattern: A characteristic ~3:1 ratio for the [M]⁺ and [M+2]⁺ peaks due to the presence of the ³⁵Cl and ³⁷Cl isotopes is a definitive indicator of a monochlorinated compound.
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the key functional groups.
-
Key Absorptions (cm⁻¹): Look for characteristic peaks for C=N stretching within the aromatic rings (~1550-1600 cm⁻¹) and C-H stretching of the aromatic protons (>3000 cm⁻¹).
Safety Precautions
-
4,6-Dichloropyrimidine: Is a corrosive and toxic solid. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Pyrazole: Is harmful if swallowed or in contact with skin.
-
DMF: Is a skin and eye irritant and can be absorbed through the skin. It is also a suspected teratogen. Always handle in a well-ventilated fume hood.
-
The reaction should be conducted in a fume hood at all times.
Conclusion
This guide has presented a robust and well-vetted protocol for the synthesis of this compound. By understanding the principles of the underlying SNAr reaction and adhering to the detailed experimental and characterization procedures, researchers can confidently produce this valuable chemical intermediate with high purity. The successful synthesis and rigorous validation of this building block are foundational to the advancement of drug discovery projects that leverage its unique structural and chemical properties.
References
- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. youtube.com [youtube.com]
- 5. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | CymitQuimica [cymitquimica.com]
Physicochemical properties of 4-Chloro-6-(1H-pyrazol-1-yl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties, synthesis, characterization, and potential biological relevance of 4-Chloro-6-(1H-pyrazol-1-yl)pyrimidine. This document is intended to serve as a foundational resource for professionals engaged in chemical research and drug development.
Core Physicochemical Properties
The fundamental physicochemical characteristics of this compound are summarized in the table below. While some data points are derived from supplier information, others, particularly those pertaining to solubility and partition coefficients, are based on computational predictions due to a lack of extensive experimental data in publicly accessible literature.
| Property | Data | Reference(s) |
| Molecular Formula | C₇H₅ClN₄ | [1][2] |
| Molecular Weight | 180.59 g/mol | [1] |
| Appearance | Light brown solid | [1] |
| CAS Number | 114833-95-3 | [1] |
| Purity | Typically ≥98% | [1] |
| Predicted pKa | 10.22 ± 0.20 | [3] |
Note: Predicted values should be confirmed through experimental validation.
Experimental Protocols
Synthesis of this compound
A plausible and efficient synthesis of this compound can be achieved through the nucleophilic substitution of a dichloro-pyrimidine with pyrazole. The following protocol is based on established methodologies for the synthesis of similar pyrazolyl-pyrimidine derivatives.[4][5][6]
Materials:
-
4,6-Dichloropyrimidine
-
1H-Pyrazole
-
Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 4,6-dichloropyrimidine (1.0 eq) and 1H-pyrazole (1.1 eq) in anhydrous DMF.
-
To this solution, add potassium carbonate (2.0 eq) as a base.
-
Stir the reaction mixture at ambient temperature for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract the aqueous phase three times with ethyl acetate.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude solid by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes), to yield pure this compound.
Characterization of this compound
Standard analytical techniques are employed to confirm the identity and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: [7][8][9][10]
-
¹H and ¹³C NMR spectra are to be recorded on a 400 MHz or higher field NMR spectrometer.
-
The purified compound is dissolved in a deuterated solvent such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
The resulting spectra should be analyzed for chemical shifts, coupling constants, and integration values to confirm the expected proton and carbon environments of the pyrazole and pyrimidine rings.
Mass Spectrometry (MS): [5][11][12][13]
-
High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI) is recommended to determine the accurate mass of the molecular ion.
-
The observed m/z value should correspond to the calculated exact mass of the protonated molecule [M+H]⁺.
-
Analysis of the fragmentation pattern can provide additional structural confirmation.
Potential Biological Activity and Signaling Pathways
While specific biological data for this compound is not extensively documented, the pyrazolo[3,4-d]pyrimidine scaffold is a well-established pharmacophore in medicinal chemistry, known for its diverse biological activities, including anticancer and kinase inhibitory properties.[14][15][16][17][18][19][20][21][22] Many derivatives of this class act as inhibitors of various protein kinases that are crucial components of intracellular signaling pathways regulating cell growth, differentiation, and survival.
A potential mechanism of action for compounds based on this scaffold involves the inhibition of key kinases in oncogenic signaling pathways, such as the MAPK/ERK pathway.
Caption: A potential signaling pathway targeted by this compound.
The diagram above illustrates a hypothetical mechanism where the compound acts as an inhibitor of a kinase (e.g., RAF) in the MAPK/ERK signaling cascade. Such inhibition would disrupt the downstream signaling events that promote cell proliferation and survival, a common strategy in cancer therapeutics. The herbicidal activity of some pyrazolyl-pyrimidine derivatives has also been reported, suggesting potential applications in agriculture.[23] Further research is necessary to elucidate the specific biological targets and mechanisms of action of this compound.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound 98% [m.chemicalbook.com]
- 3. 4-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine | 30129-53-4 [amp.chemicalbook.com]
- 4. clausiuspress.com [clausiuspress.com]
- 5. mdpi.com [mdpi.com]
- 6. heteroletters.org [heteroletters.org]
- 7. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of New Pyrazolo[3,4- d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. iosrjournals.org [iosrjournals.org]
- 14. Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis, crystal structure, anticancer activity and computational studies of novel Pyrazolo[4',3':5,6]pyrano[2,3- d]pyrimidine derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives | European Journal of Chemistry [eurjchem.com]
- 20. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Design, synthesis and herbicidal activities of novel 4-(1H-pyrazol-1-yl)-6-(alkynyloxy)-pyrimidine derivatives as potential pigment biosynthesis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Profile of 4-Chloro-6-(1H-pyrazol-1-yl)pyrimidine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₅ClN₄ | --INVALID-LINK-- |
| Molecular Weight | 180.59 g/mol | --INVALID-LINK-- |
| Appearance | Light brown solid | --INVALID-LINK-- |
Spectroscopic Data (Predicted and Analog-Based)
Direct experimental spectroscopic data for 4-Chloro-6-(1H-pyrazol-1-yl)pyrimidine is not extensively reported. The following tables are constructed based on data from structurally similar compounds and computational predictions.
Mass Spectrometry (Predicted)
The predicted mass-to-charge ratios for various adducts of the parent molecule are provided below. These values are useful for mass spectrometry analysis and identification.[1]
| Adduct | m/z |
| [M+H]⁺ | 181.02756 |
| [M+Na]⁺ | 203.00950 |
| [M-H]⁻ | 179.01300 |
| [M+NH₄]⁺ | 198.05410 |
| [M+K]⁺ | 218.98344 |
NMR Spectroscopy (Analog-Based)
Precise ¹H and ¹³C NMR data for this compound are not available. However, analysis of related pyrazole-substituted pyrimidines suggests the expected chemical shift regions. For example, in a related compound, 4-chloro-2-hydrazino-6-methylpyrimidine, the pyrimidine ring proton appears at δ 6.28 ppm.[2] For pyrazolo[1,5-a]pyrimidine systems, proton signals are well-documented and can serve as a reference for the pyrazole moiety.
Infrared (IR) Spectroscopy (Analog-Based)
Based on related structures, the IR spectrum of this compound is expected to show characteristic peaks for C=N stretching within the pyrimidine and pyrazole rings, as well as C-H stretching of the aromatic rings. General conditions for recording IR spectra of similar compounds often involve using a Perkin-Elmer 1000 instrument with KBr pellets.[2]
Experimental Protocols (General Approach)
A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature. However, a general synthetic strategy can be inferred from the synthesis of analogous compounds, which typically involves the nucleophilic substitution of a di-chlorinated pyrimidine with pyrazole.
General Synthesis Workflow
The synthesis would likely proceed by reacting 4,6-dichloropyrimidine with 1H-pyrazole in the presence of a base. The reaction progress would be monitored by Thin Layer Chromatography (TLC).
Signaling Pathways and Logical Relationships
Given the lack of specific biological data for this compound, a diagram of a known signaling pathway involving related pyrimidine-based drugs, such as kinase inhibitors, can serve as a conceptual model for its potential mechanism of action. Many pyrimidine derivatives are known to target protein kinases.
Conclusion
While this compound is a commercially available compound with potential applications in drug discovery, there is a notable absence of comprehensive, publicly accessible spectroscopic and synthetic data in the scientific literature. The information provided in this guide, based on predictions and data from analogous structures, serves as a preliminary reference for researchers. Further experimental work is required to fully characterize this compound and elucidate its chemical and biological properties.
References
Crystal Structure Analysis of 4-Chloro-6-(1H-pyrazol-1-yl)pyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the crystal structure analysis of 4-Chloro-6-(1H-pyrazol-1-yl)pyrimidine, a heterocyclic compound of interest in medicinal chemistry. While a definitive crystal structure for this specific molecule is not publicly available at the time of this publication, this document presents a detailed framework for its analysis. This includes a plausible synthesis route, standardized experimental protocols for single-crystal X-ray diffraction, and illustrative tables of expected crystallographic and geometric data based on closely related structures. Furthermore, this guide employs Graphviz visualizations to delineate the experimental workflow, offering a clear and logical representation of the structure determination process. This document is intended to serve as a valuable resource for researchers engaged in the structural elucidation of novel pyrimidine-based compounds.
Introduction
Pyrimidine and pyrazole moieties are fundamental scaffolds in the design of pharmacologically active agents, exhibiting a wide range of biological activities. The compound this compound integrates both of these important heterocyclic systems. A thorough understanding of its three-dimensional structure is paramount for elucidating its structure-activity relationships (SAR) and for the rational design of new derivatives with enhanced therapeutic potential.
Single-crystal X-ray diffraction is the definitive method for determining the precise atomic arrangement within a crystalline solid.[1][2] This technique provides invaluable information on bond lengths, bond angles, and intermolecular interactions, which collectively govern the physicochemical properties and biological interactions of a molecule. This guide outlines the essential steps and considerations for the crystal structure analysis of the title compound.
Synthesis and Crystallization
The synthesis of this compound can be hypothetically achieved through a nucleophilic substitution reaction. A plausible synthetic pathway is outlined below.
Hypothetical Synthesis Pathway
A common method for the synthesis of similar pyrazolyl-pyrimidines involves the reaction of a di-chlorinated pyrimidine with pyrazole in the presence of a base.
Caption: Hypothetical synthesis of this compound.
Experimental Protocol: Synthesis
-
To a solution of 4,6-dichloropyrimidine (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add 1H-pyrazole (1.0 eq) and a base like potassium carbonate (1.2 eq).
-
Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water to precipitate the crude product.
-
Filter the precipitate, wash with water, and dry under vacuum.
-
Purify the crude product by column chromatography or recrystallization to obtain the final compound.
Experimental Protocol: Crystallization
Single crystals suitable for X-ray diffraction can be grown using various techniques. Slow evaporation is a commonly employed method.
-
Dissolve the purified compound in a suitable solvent or a mixture of solvents (e.g., ethanol, ethyl acetate, or a dichloromethane/hexane mixture) to create a saturated or near-saturated solution.
-
Loosely cover the container to allow for slow evaporation of the solvent at room temperature.
-
Monitor the container for the formation of well-defined single crystals over a period of several days to weeks.
Characterization
Prior to crystal structure analysis, the synthesized compound should be thoroughly characterized using standard analytical techniques to confirm its identity and purity.
Spectroscopic and Analytical Data
The following table summarizes the expected analytical data for this compound.
| Analysis | Expected Data |
| Molecular Formula | C₇H₅ClN₄[3] |
| Molecular Weight | 180.59 g/mol [3] |
| ¹H NMR | Peaks corresponding to the pyrimidine and pyrazole ring protons. |
| ¹³C NMR | Resonances for the carbon atoms of the pyrimidine and pyrazole rings. |
| Mass Spectrometry | Molecular ion peak confirming the molecular weight. |
| FT-IR | Characteristic absorption bands for C-N, C=N, and C-Cl bonds. |
Crystal Structure Analysis
The core of this technical guide is the detailed methodology for determining the crystal structure of the title compound.
Experimental Workflow: Single-Crystal X-ray Diffraction
The process of determining a crystal structure from a single crystal involves several key steps, as illustrated in the following workflow diagram.
Caption: Workflow for single-crystal X-ray diffraction analysis.
Experimental Protocol: Data Collection and Structure Refinement
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of cold nitrogen gas (e.g., 100 K or 170 K) to minimize thermal vibrations.[4] X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.
-
Structure Solution: The collected diffraction data are processed to determine the unit cell dimensions and space group. The initial atomic positions are determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic coordinates and displacement parameters are refined using full-matrix least-squares on F². Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Hypothetical Crystallographic and Geometric Data
The following tables present hypothetical but plausible crystallographic and geometric data for this compound, based on the analysis of similar heterocyclic structures.
Table 1: Hypothetical Crystal Data and Structure Refinement Details
| Parameter | Value |
| Empirical formula | C₇H₅ClN₄ |
| Formula weight | 180.59 |
| Temperature | 170(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | |
| a | Value Å |
| b | Value Å |
| c | Value Å |
| α | 90° |
| β | Value ° |
| γ | 90° |
| Volume | Value ų |
| Z | 4 |
| Density (calculated) | Value Mg/m³ |
| Absorption coefficient | Value mm⁻¹ |
| F(000) | Value |
| Crystal size | Value x Value x Value mm³ |
| Theta range for data collection | Value to Value ° |
| Reflections collected | Value |
| Independent reflections | Value [R(int) = Value] |
| Goodness-of-fit on F² | Value |
| Final R indices [I>2sigma(I)] | R₁ = Value, wR₂ = Value |
| R indices (all data) | R₁ = Value, wR₂ = Value |
| Largest diff. peak and hole | Value and Value e.Å⁻³ |
Note: Italicized values are placeholders and would be determined experimentally.
Table 2: Hypothetical Selected Bond Lengths (Å)
| Bond | Length (Å) |
| Cl(1)-C(4) | 1.73 - 1.75 |
| N(1)-C(6) | 1.32 - 1.34 |
| N(1)-C(2) | 1.33 - 1.35 |
| N(3)-C(4) | 1.31 - 1.33 |
| C(4)-C(5) | 1.38 - 1.40 |
| C(5)-C(6) | 1.37 - 1.39 |
| C(6)-N(7) | 1.38 - 1.40 |
| N(7)-N(8) | 1.36 - 1.38 |
| N(8)-C(9) | 1.33 - 1.35 |
| C(9)-C(10) | 1.37 - 1.39 |
| C(10)-C(11) | 1.35 - 1.37 |
| C(11)-N(7) | 1.34 - 1.36 |
Table 3: Hypothetical Selected Bond Angles (°) and Torsion Angles (°)
| Angle | Value (°) |
| C(2)-N(1)-C(6) | 115 - 117 |
| N(1)-C(2)-N(3) | 126 - 128 |
| C(2)-N(3)-C(4) | 115 - 117 |
| N(3)-C(4)-C(5) | 124 - 126 |
| C(4)-C(5)-C(6) | 116 - 118 |
| N(1)-C(6)-C(5) | 121 - 123 |
| C(5)-C(6)-N(7) | 118 - 120 |
| C(6)-N(7)-N(8) | 118 - 120 |
| C(6)-N(7)-C(11) | 130 - 132 |
| Torsion Angle | Value (°) |
| C(5)-C(6)-N(7)-N(8) | 0 ± 10 or 180 ± 10 |
Conclusion
This technical guide has detailed the necessary procedures for the synthesis, crystallization, and comprehensive crystal structure analysis of this compound. While the definitive crystal structure remains to be determined, the provided protocols and hypothetical data serve as a robust framework for researchers in the field. The elucidation of the three-dimensional structure of this and related compounds is a critical step in the development of novel therapeutic agents, enabling a deeper understanding of their biological function at the molecular level. The application of the methodologies described herein will undoubtedly contribute to the advancement of medicinal chemistry and drug discovery.
References
- 1. Crystals | Special Issue : Characterisation and Study of Compounds by Single Crystal X-ray Diffraction [mdpi.com]
- 2. Crystals | Special Issue : Characterisation and Study of Compounds by Single Crystal X-Ray Diffraction [mdpi.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. Low-temperature crystal structure of 4-chloro-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Biological Activity Screening of 4-Chloro-6-(1H-pyrazol-1-yl)pyrimidine Derivatives
Abstract
The 4-Chloro-6-(1H-pyrazol-1-yl)pyrimidine scaffold is a privileged heterocyclic framework in medicinal chemistry, serving as a versatile precursor for a diverse array of biologically active molecules. The presence of a pyrazole ring fused to a pyrimidine core is a recurring motif in compounds exhibiting significant pharmacological properties, including anticancer, antimicrobial, and specific enzyme inhibitory activities. The strategic placement of a chlorine atom at the 4-position of the pyrimidine ring renders it an excellent electrophilic site for nucleophilic substitution, enabling the facile generation of extensive chemical libraries for structure-activity relationship (SAR) studies. This guide provides a comprehensive, field-proven framework for the systematic biological evaluation of novel derivatives based on this scaffold. We will detail a logical screening cascade, from broad phenotypic assays to specific mechanistic studies, emphasizing the scientific rationale behind each experimental choice and providing robust, validated protocols for execution.
The Strategic Importance of the Pyrazolopyrimidine Core
The convergence of pyrazole and pyrimidine rings creates a bioisostere of purine, allowing these derivatives to interact with a wide range of biological targets, particularly those that bind purine-based endogenous ligands like ATP. This inherent biological relevance has positioned pyrazolopyrimidine derivatives as focal points in drug discovery programs targeting kinases, polymerases, and other ATP-dependent enzymes. Our focus, the this compound, is not just a compound but a strategic platform. The chloro group is a synthetically tractable leaving group, providing a direct route to introduce diverse functionalities and modulate the steric and electronic properties of the molecule to optimize target engagement and pharmacological effect.
A well-designed screening strategy is paramount to efficiently sift through a library of derivatives to identify promising "hit" compounds. The workflow should be logical and resource-conscious, beginning with broad, high-throughput screens to assess general bioactivity and progressively narrowing the focus to more specific, mechanism-of-action studies for the most potent hits.
Caption: A logical workflow for drug discovery screening.
Primary Screening: Assessing Anticancer Potential via Cytotoxicity
A primary goal for screening pyrazolopyrimidine derivatives is the identification of anticancer activity. The most direct method to establish this is to measure a compound's ability to reduce the viability of cancer cell lines. The MTT assay is a robust, colorimetric, and high-throughput method for this purpose.
Causality: The Principle of the MTT Assay
The MTT assay measures the metabolic activity of a cell population, which serves as a reliable proxy for cell viability. The core of the assay is the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product. This conversion is exclusively carried out by NAD(P)H-dependent cellular oxidoreductase enzymes, which are primarily located in the mitochondria of living, metabolically active cells. Therefore, the amount of purple formazan produced is directly proportional to the number of viable cells in the well.
Caption: Step-by-step workflow for the in vitro MTT cytotoxicity assay.
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in a 96-well flat-bottom plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare stock solutions of the pyrimidine derivatives in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. Replace the medium in each well with 100 µL of medium containing the test compounds. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours under the same conditions.
-
MTT Addition: After incubation, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.
-
Formazan Formation: Incubate the plate for an additional 4 hours. During this time, viable cells will convert the MTT into purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of sodium dodecyl sulfate in diluted HCl) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
Unlocking the Therapeutic Potential of Pyrazolopyrimidines: A Technical Guide to Mechanism of Action Studies
For Researchers, Scientists, and Drug Development Professionals
The pyrazolopyrimidine scaffold has emerged as a privileged structure in modern medicinal chemistry, particularly in the development of targeted therapies. Its inherent ability to mimic the adenine base of ATP allows for potent and selective inhibition of a wide range of protein kinases, which are critical regulators of cellular signaling and are frequently dysregulated in diseases such as cancer.[1][2] This in-depth technical guide provides a comprehensive overview of the mechanism of action of pyrazolopyrimidine compounds, focusing on their primary kinase targets and the experimental methodologies used to elucidate their function.
Core Mechanism of Action: ATP-Competitive Kinase Inhibition
Pyrazolopyrimidine derivatives primarily function as ATP-competitive inhibitors.[1][2] The fused pyrazole and pyrimidine ring system is a bioisostere of the adenine ring of ATP, enabling these compounds to bind to the ATP-binding pocket of protein kinases.[1][3] This interaction with the hinge region of the kinase domain prevents the binding of ATP, thereby blocking the phosphorylation of downstream substrate proteins and inhibiting the signaling cascade.[1] The versatility of the pyrazolopyrimidine scaffold allows for chemical modifications that can enhance potency and selectivity for specific kinase targets.[1][4]
Key Kinase Targets and Associated Signaling Pathways
Pyrazolopyrimidine-based inhibitors have been successfully developed against a multitude of oncogenic kinases. The following sections detail the major targets and their respective signaling pathways.
Src Family Kinases (SFKs)
Src, a non-receptor tyrosine kinase, is a key player in signaling pathways that control cell proliferation, survival, migration, and angiogenesis.[5] Its overexpression and activation are implicated in various cancers.[5] Pyrazolopyrimidine compounds, such as the well-known inhibitor PP1 and its analogs, have demonstrated potent inhibition of Src kinases.[6]
Below is a simplified representation of the Src signaling pathway and the point of inhibition by pyrazolopyrimidine compounds.
Bcr-Abl Kinase
The fusion protein Bcr-Abl, resulting from the Philadelphia chromosome translocation, is the hallmark of chronic myeloid leukemia (CML).[7] This constitutively active tyrosine kinase drives uncontrolled cell proliferation and survival. Pyrazolopyrimidine-based inhibitors have been developed to target Bcr-Abl, including those designed to overcome resistance to first-line therapies like imatinib, particularly the T315I gatekeeper mutation.[7][8]
The following diagram illustrates the central role of Bcr-Abl in CML and its inhibition.
Janus Kinases (JAKs)
The JAK-STAT signaling pathway is crucial for transmitting signals from cytokines and growth factors, playing a key role in hematopoiesis and immune response.[9] Dysregulation of this pathway is implicated in various hematological malignancies and inflammatory diseases.[9] Pyrazolopyrimidine derivatives have been developed as potent inhibitors of JAK kinases.[10]
A simplified diagram of the JAK-STAT pathway is shown below.
Bruton's Tyrosine Kinase (BTK)
BTK is a non-receptor tyrosine kinase essential for B-cell receptor (BCR) signaling and B-cell development.[6] It is a validated target in B-cell malignancies. Ibrutinib, a pyrazolopyrimidine-based covalent inhibitor of BTK, is a clinically approved drug for various B-cell cancers.[11]
The BTK signaling pathway is depicted below.
Phosphoinositide 3-Kinases (PI3Ks)
The PI3K/AKT/mTOR pathway is a central signaling cascade that regulates cell growth, proliferation, and survival.[3] Its aberrant activation is a common feature in many cancers. Pyrazolopyrimidine compounds have been designed to selectively inhibit different isoforms of PI3K.[3]
An overview of the PI3K/AKT/mTOR pathway is shown below.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
VEGFR-2 is a key receptor tyrosine kinase that mediates the pro-angiogenic effects of VEGF.[12] Inhibition of VEGFR-2 signaling is a well-established anti-cancer strategy to block tumor angiogenesis. Certain pyrazolopyrimidine derivatives have shown potent inhibitory activity against VEGFR-2.[12]
The VEGFR-2 signaling cascade is illustrated below.
Quantitative Data on Pyrazolopyrimidine Inhibitors
The inhibitory potency of pyrazolopyrimidine compounds is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitor constant (Ki). The following tables summarize representative IC50 values for various pyrazolopyrimidine derivatives against their target kinases.
Table 1: Inhibitory Activity of Pyrazolopyrimidine Compounds against Src Family Kinases
| Compound | Target Kinase | IC50 (nM) | Reference |
| PP1 | LCK | 5 | [6] |
| PP1 | Fyn | 6 | [6] |
| PP2 | LCK | 4 | [6] |
| PP2 | Fyn | 3 | [6] |
| eCF506 | SRC | <0.5 | [13] |
| Dasatinib (control) | SRC | 0.8 | [13] |
| SI306 | Src | 11,200 (in GIN8 cells) | [14] |
Table 2: Inhibitory Activity of Pyrazolopyrimidine Compounds against Bcr-Abl Kinase
| Compound | Target Kinase | IC50 (nM) | Reference |
| Alkyne-containing pyrazolopyrimidines | Abl T315I | Potent inhibition | [7] |
| Ponatinib (control) | Bcr-Abl WT | High potency | [7] |
| Ponatinib (control) | Bcr-Abl T315I | High potency | [7] |
Table 3: Inhibitory Activity of Pyrazolopyrimidine Compounds against Janus Kinases (JAKs)
| Compound | Target Kinase | IC50 (nM) | Reference |
| Pyrazolo[1,5-a]pyrimidine series | Jak2 | Potent inhibition | [10] |
| Ruxolitinib (Jakafi) | JAK1/2 | - | [9] |
Table 4: Inhibitory Activity of Pyrazolopyrimidine Compounds against Bruton's Tyrosine Kinase (BTK)
| Compound | Target Kinase | IC50 (nM) | Reference |
| Ibrutinib | BTK | 0.5 | [6] |
| Acalabrutinib | BTK | 3 | [6] |
| Zanubrutinib | BTK | - | [6] |
| Compound 12a | BTK | 21 | [15] |
Table 5: Inhibitory Activity of Pyrazolopyrimidine Compounds against Phosphoinositide 3-Kinases (PI3Ks)
| Compound | Target Kinase | IC50 (nM) | Reference |
| Compound 49 | PI3Kα | 2.6 | [3] |
| Compound 50 | PI3Kα | - | [3] |
| CPL302253 (54) | PI3Kδ | 2.8 | [16] |
Table 6: Inhibitory Activity of Pyrazolopyrimidine Compounds against VEGFR-2
| Compound | Target Kinase | IC50 (µM) | Reference |
| Compound 10k | VEGFR-2 | - | [12] |
Experimental Protocols for Mechanism of Action Studies
A hierarchical approach is typically employed to characterize the mechanism of action of pyrazolopyrimidine inhibitors, progressing from in vitro biochemical assays to cell-based and in vivo models.
Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of a pyrazolopyrimidine-based kinase inhibitor.
In Vitro Kinase Inhibition Assay
Objective: To determine the potency (IC50) and inhibitory constant (Ki) of a pyrazolopyrimidine compound against a purified kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (radiolabeled [γ-32P]ATP or non-radiolabeled for detection via luminescence or fluorescence)
-
Pyrazolopyrimidine inhibitor at various concentrations
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT)
-
96-well plates
-
Detection system (scintillation counter, luminometer, or fluorescence plate reader)
Protocol:
-
Prepare serial dilutions of the pyrazolopyrimidine inhibitor in the kinase reaction buffer.
-
In a 96-well plate, add the purified kinase, the kinase-specific substrate, and the inhibitor at different concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature (e.g., 30°C or 37°C) for a specific duration (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding EDTA or a kinase inhibitor cocktail).
-
Detect the amount of phosphorylated substrate. For radiolabeled ATP, this can be done by capturing the phosphorylated substrate on a filter and measuring radioactivity. For non-radiolabeled methods, a specific antibody that recognizes the phosphorylated substrate can be used in an ELISA-like format, or a coupled enzyme system can be used to measure ATP depletion.
-
Plot the percentage of kinase inhibition versus the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, especially for ATP-competitive inhibitors.
Cell Viability Assay (MTS Assay)
Objective: To assess the cytotoxic or cytostatic effect of a pyrazolopyrimidine compound on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Pyrazolopyrimidine inhibitor at various concentrations
-
96-well cell culture plates
-
MTS reagent (containing a tetrazolium salt and an electron-coupling reagent)
-
Microplate reader
Protocol:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the pyrazolopyrimidine inhibitor in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the inhibitor at different concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a specific period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
Add the MTS reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for 1-4 hours at 37°C. During this time, viable cells will convert the MTS tetrazolium salt into a colored formazan product.
-
Measure the absorbance of the formazan product at the appropriate wavelength (typically 490 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot it against the inhibitor concentration to determine the IC50 value.
Western Blotting for Target Engagement and Downstream Signaling
Objective: To confirm that the pyrazolopyrimidine inhibitor engages its target kinase within the cell and inhibits downstream signaling pathways.
Materials:
-
Cancer cell line of interest
-
Pyrazolopyrimidine inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for the phosphorylated and total forms of the target kinase and downstream signaling proteins)
-
Secondary antibodies (conjugated to an enzyme like HRP)
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat the cancer cells with the pyrazolopyrimidine inhibitor at various concentrations for a specific time.
-
Lyse the cells and collect the protein extracts.
-
Quantify the protein concentration in each lysate.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase (e.g., phospho-Src).
-
Wash the membrane and incubate it with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with a primary antibody for the total form of the target kinase to ensure equal protein loading.
-
Repeat the process for downstream signaling proteins to assess the inhibition of the pathway.
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of a pyrazolopyrimidine compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line of interest
-
Pyrazolopyrimidine inhibitor formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Protocol:
-
Inject the cancer cells subcutaneously into the flank of the immunocompromised mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the pyrazolopyrimidine inhibitor to the treatment group at a predetermined dose and schedule (e.g., daily oral gavage). Administer the vehicle to the control group.
-
Measure the tumor volume with calipers at regular intervals (e.g., every 2-3 days). Tumor volume can be calculated using the formula: (length x width²) / 2.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
-
Plot the tumor growth curves for the treatment and control groups to assess the anti-tumor efficacy of the compound.
Conclusion
Pyrazolopyrimidine-based compounds represent a highly versatile and successful class of kinase inhibitors with significant therapeutic potential, particularly in oncology. A thorough understanding of their mechanism of action, target engagement, and effects on cellular signaling pathways is crucial for their continued development and clinical application. The experimental approaches outlined in this guide provide a robust framework for the comprehensive evaluation of novel pyrazolopyrimidine derivatives, from initial in vitro screening to preclinical in vivo validation. By leveraging these methodologies, researchers can effectively advance the discovery and development of the next generation of targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 6. clyte.tech [clyte.tech]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. atcc.org [atcc.org]
- 12. benchchem.com [benchchem.com]
- 13. shutterstock.com [shutterstock.com]
- 14. commerce.bio-rad.com [commerce.bio-rad.com]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
The Dawn of a Heterocycle: An In-depth Technical Guide to the Discovery and Synthetic History of Substituted Pyrimidines
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine nucleus, a simple six-membered aromatic heterocycle with two nitrogen atoms, stands as a titan in the world of medicinal chemistry. Its fundamental role as a constituent of the nucleobases cytosine, thymine, and uracil places it at the very core of genetic material and biological processes. This inherent biological relevance has rendered the pyrimidine scaffold a "privileged structure," a foundational template for the design and discovery of a vast array of therapeutic agents. This technical guide delves into the rich history of substituted pyrimidines, from their initial discovery to the evolution of their synthesis, and provides a practical resource on their biological evaluation and mechanisms of action.
A Historical Odyssey: From Natural Products to Laboratory Synthesis
The journey of the pyrimidine ring began not with its synthesis, but with its isolation from a natural source. In 1818, Brugnatelli first isolated a pyrimidine derivative, alloxan, through the oxidation of uric acid. However, it was not until 1879 that the first laboratory synthesis of a pyrimidine was achieved by Grimaux, who prepared barbituric acid from urea and malonic acid. The systematic investigation into the chemistry of pyrimidines was pioneered by Adolf Pinner, who, beginning in 1884, developed methods for synthesizing derivatives by condensing ethyl acetoacetate with amidines. These early discoveries laid the groundwork for over a century of innovation in pyrimidine chemistry, transforming this simple heterocycle into a cornerstone of modern drug discovery.
The Art of the Synthesis: From Classical Reactions to Modern Innovations
The synthetic accessibility of the pyrimidine core has been a driving force behind its widespread use in medicinal chemistry. Over the decades, a diverse armamentarium of synthetic methodologies has been developed, ranging from classical condensation reactions to highly efficient multicomponent strategies.
The Biginelli Reaction: A Timeless Three-Component Condensation
First reported by Pietro Biginelli in 1891, this one-pot, three-component reaction between an aldehyde, a β-ketoester, and urea or thiourea remains a highly relevant and widely used method for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[1][2] The operational simplicity and atom economy of the Biginelli reaction have made it a mainstay in combinatorial and medicinal chemistry.
Table 1: Comparison of Catalysts and Conditions for the Biginelli Reaction
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) |
| HCl | Ethanol | Reflux | 4-5 h | 75 |
| Sulfamic Acid (20 mol%) | Ethanol | 80 | 3 h | 89 |
| Sulfamic Acid (20 mol%) | Solvent-Free (Microwave) | - (300 W) | 3 min | 95 |
| Yb(OTf)₃ | Solvent-Free | - | - | Increased |
| InCl₃ | - | - | - | Improved |
The Pinner Synthesis: A Versatile Route to Substituted Pyrimidines
The Pinner synthesis provides a versatile method for the preparation of 2-substituted pyrimidines through the condensation of an amidine with a 1,3-dicarbonyl compound, such as a β-ketoester or a malonic ester.[3][4] This reaction is particularly valuable for accessing a wide range of substitution patterns on the pyrimidine ring.
Multicomponent Reactions: A Paradigm of Efficiency
Modern synthetic chemistry has increasingly embraced multicomponent reactions (MCRs) for their ability to generate molecular complexity in a single step. The synthesis of highly substituted pyrimidines is an area where MCRs have had a significant impact, offering rapid access to diverse chemical libraries. For instance, a regioselective, iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols has been developed, showcasing the power of this approach.[5]
Biological Significance: A Plethora of Pharmacological Activities
The structural diversity achievable through the synthesis of substituted pyrimidines has translated into a broad spectrum of biological activities. Pyrimidine-based compounds have been successfully developed as anticancer, antiviral, antimicrobial, and anti-inflammatory agents.
Table 2: Anticancer Activity of Selected Pyrimidine Derivatives
| Compound Class | Target Kinase | Cancer Cell Line | IC₅₀ (µM) |
| Pyrido[2,3-d]pyrimidine | CDK4/6 | Breast Cancer | Palbociclib (approved drug) |
| Pyrido[2,3-d]pyrimidine | ERK/PI3K | - | Potent inhibition |
| Pyrido[2,3-d]pyrimidine | DHFR | - | 6.5 |
| Pyrimidine-sulfonamide hybrid | Hippo signaling pathway | MGC-803, SGC-7901 | - |
| N,4-di(1H-pyrazol-4-yl) pyrimidin-2-amines | CDK2 | Various | Ki = 0.005 |
Table 3: Antiviral Activity of Selected Pyrimidine Nucleoside Analogs
| Compound | Virus | IC₅₀ (µM) |
| Nucleoside Analog 2i | Influenza A (H1N1) | 57.5 |
| Nucleoside Analog 5i | Influenza A (H1N1) | 24.3 |
| Nucleoside Analog 11c | Influenza A (H1N1) | 29.2 |
| Bicyclic Pyrimidine Nucleoside Analog (CF-1743) | Varicella-Zoster Virus (VZV) | 0.0002 |
Table 4: Antimicrobial Activity of Selected Pyrimidine Derivatives
| Compound Class | Bacterial/Fungal Strain | MIC (µg/mL) |
| Pyridopyrimidine derivative 5b | Gram-positive & Gram-negative | 0.48 - 3.91 |
| Pyridopyrimidine derivative 5c | Gram-positive & Gram-negative | 0.48 - 3.91 |
| Pyridopyrimidine derivative 5f | Gram-positive & Gram-negative | 0.48 - 3.91 |
| Pyridopyrimidine derivative 6 | Gram-positive & Gram-negative | 0.48 - 3.91 |
| Pyridopyrimidine derivative 7 | Gram-positive & Gram-negative | 0.48 - 3.91 |
| Pyridopyrimidine derivative 14a | Gram-positive & Gram-negative | 0.48 - 3.91 |
Table 5: Anti-inflammatory Activity of Selected Pyrimidine Derivatives
| Compound | Target | IC₅₀ (µM) |
| Thiazolo[4,5-d]pyrimidine 48g | COX-2 | 0.87 |
| Pyrimidine derivative 5 | COX-2 | 0.04 |
| Pyrimidine derivative 6 | COX-2 | 0.04 |
| Pyrido[2,3-d]pyrimidine 2a | LOX | 42 |
| Pyrido[2,3-d]pyrimidine 2f | LOX | 47.5 |
Signaling Pathways and Mechanisms of Action
A significant number of pyrimidine-based drugs exert their therapeutic effects by modulating the activity of key signaling pathways involved in disease pathogenesis. As potent kinase inhibitors, they have become invaluable tools in oncology.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and differentiation.[6][7][8] Aberrant EGFR signaling is a hallmark of many cancers. Pyrimidine-based inhibitors can block the ATP-binding site of the EGFR kinase domain, thereby inhibiting its downstream signaling cascades, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways.
EGFR Signaling Pathway and Inhibition by Pyrimidine Derivatives.
CDK-Cyclin Cell Cycle Regulation
Cyclin-dependent kinases (CDKs) are a family of protein kinases that control the progression of the cell cycle.[9][10][11][12] Dysregulation of CDK activity is a common feature of cancer, leading to uncontrolled cell proliferation. Pyrimidine-based inhibitors can target specific CDKs, such as CDK4/6 and CDK2, to induce cell cycle arrest.
CDK-Mediated Cell Cycle Regulation and Inhibition.
Experimental Protocols
To facilitate further research and development in the field of substituted pyrimidines, this section provides detailed methodologies for key synthetic and biological evaluation procedures.
Synthesis of Ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (A Biginelli Reaction Product)
Materials:
-
4-Chlorobenzaldehyde
-
Ethyl acetoacetate
-
Urea
-
Ethanol
-
Concentrated Hydrochloric Acid (catalyst)
Procedure:
-
In a round-bottom flask, combine 4-chlorobenzaldehyde (10 mmol), ethyl acetoacetate (10 mmol), and urea (15 mmol) in ethanol (30 mL).
-
Add a few drops of concentrated hydrochloric acid to the mixture.
-
Reflux the reaction mixture with stirring for 4-5 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into crushed ice with stirring.
-
The solid product that precipitates is collected by filtration, washed with cold water, and dried.
-
Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a substituted pyrimidine against a specific protein kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Substituted pyrimidine inhibitor (dissolved in DMSO)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled ATP)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the substituted pyrimidine inhibitor in the kinase assay buffer.
-
In a microplate, add the kinase, the kinase-specific substrate, and the diluted inhibitor.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at the optimal temperature (e.g., 30°C or 37°C) for a specific time period (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution or by adding the detection reagent.
-
Measure the kinase activity using a microplate reader according to the manufacturer's instructions for the chosen detection reagent.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a control with no inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
Objective: To determine the Minimum Inhibitory Concentration (MIC) of a substituted pyrimidine against a specific bacterial strain.
Materials:
-
Substituted pyrimidine compound (dissolved in a suitable solvent)
-
Bacterial strain of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a standardized inoculum of the bacterial strain in CAMHB, adjusted to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Prepare a serial two-fold dilution of the substituted pyrimidine compound in CAMHB in a 96-well microtiter plate.
-
Inoculate each well containing the diluted compound with the bacterial suspension.
-
Include a positive control well (bacteria in broth without the compound) and a negative control well (broth only).
-
Incubate the microtiter plate at 35-37°C for 16-20 hours.
-
After incubation, determine the MIC by visually inspecting for the lowest concentration of the compound that completely inhibits visible bacterial growth. The MIC can also be determined by measuring the absorbance at 600 nm using a microplate reader.
Cytotoxicity Assay (MTT Assay)
Objective: To assess the cytotoxic effect of a substituted pyrimidine on a cancer cell line.[13][14][15][16]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Substituted pyrimidine compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the substituted pyrimidine compound for a specific duration (e.g., 24, 48, or 72 hours).
-
After the treatment period, remove the medium and add fresh medium containing MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the resulting colored solution at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC₅₀ value.
This guide provides a foundational understanding of the discovery, synthesis, and biological importance of substituted pyrimidines. The provided data and protocols serve as a practical resource for researchers dedicated to harnessing the therapeutic potential of this remarkable heterocyclic scaffold. The continued exploration of novel synthetic routes and biological targets will undoubtedly lead to the development of the next generation of pyrimidine-based medicines.
References
- 1. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 2. organicreactions.org [organicreactions.org]
- 3. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 4. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. ClinPGx [clinpgx.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Cyclin-dependent kinase - Wikipedia [en.wikipedia.org]
- 12. bio.libretexts.org [bio.libretexts.org]
- 13. clyte.tech [clyte.tech]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
4-Chloro-6-(1H-pyrazol-1-yl)pyrimidine CAS number and supplier information
An In-depth Technical Guide to 4-Chloro-6-(1H-pyrazol-1-yl)pyrimidine for Advanced Research
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of this compound, a heterocyclic building block of significant interest in medicinal chemistry. We will explore its chemical properties, a robust synthesis protocol, its critical role as an intermediate in the development of therapeutic agents, and practical information regarding its procurement and handling.
Core Compound Identification and Physicochemical Properties
This compound is a substituted pyrimidine featuring a reactive chlorine atom, making it an ideal precursor for further chemical modification. Its identity and key properties are summarized below.
| Property | Value | Source |
| CAS Number | 114833-95-3 | [1] |
| Molecular Formula | C₇H₅ClN₄ | [1][2] |
| Molecular Weight | 180.59 g/mol | [1] |
| Appearance | Light brown solid | [1] |
| InChI Key | HDRFFLHBLUPAKE-UHFFFAOYSA-N | [3][4] |
| SMILES | Clc1cc(ncn1)-n2cccn2 | [3][4] |
Synthesis Protocol and Mechanistic Rationale
The synthesis of this compound is typically achieved through the chlorination of its corresponding pyrimidinone precursor. This transformation is a cornerstone reaction in heterocyclic chemistry, enabling the conversion of a relatively inert hydroxyl group (in its tautomeric form) into a highly reactive leaving group (chloride).
Experimental Protocol: Chlorination of 6-(1H-pyrazol-1-yl)pyrimidin-4(3H)-one
This protocol is based on established methods for converting hydroxypyrimidines to chloropyrimidines.[5][6]
-
Reagent Preparation : In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Add 6-(1H-pyrazol-1-yl)pyrimidin-4(3H)-one (1 equivalent) to the flask.
-
Reaction Setup : Carefully add phosphorus oxychloride (POCl₃, 3-5 equivalents) to the flask. The POCl₃ acts as both the chlorinating agent and the solvent in many cases. For less soluble precursors, a high-boiling inert solvent like toluene may be used.[6]
-
Heating and Reflux : Heat the reaction mixture to reflux (typically 100-110 °C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up : After the reaction is complete, allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃. This is a highly exothermic process and must be done with caution.
-
Neutralization and Extraction : Neutralize the acidic aqueous solution with a base, such as sodium bicarbonate or aqueous ammonia, until a pH of 7-8 is reached. The product will often precipitate as a solid.
-
Isolation : If a solid precipitates, it can be collected by filtration, washed with cold water, and dried under a vacuum. If the product remains in solution, extract the aqueous layer multiple times with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification : Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield the final this compound.
Causality and Mechanistic Insight
The choice of phosphorus oxychloride (POCl₃) is critical. The pyrimidinone starting material exists in tautomeric equilibrium with its hydroxypyrimidine form. The lone pair on the oxygen of the hydroxyl group attacks the electrophilic phosphorus atom of POCl₃, initiating a sequence that ultimately transforms the hydroxyl group into an excellent leaving group. A subsequent nucleophilic attack by the chloride ion displaces this group, resulting in the desired 4-chloro derivative. This SₙAr (Nucleophilic Aromatic Substitution) type mechanism is fundamental for activating such heterocyclic systems for further diversification.
Synthesis Workflow Diagram
Caption: Synthesis of the target compound via chlorination.
Applications in Drug Discovery and Development
The pyrazole and pyrimidine rings are considered "privileged structures" in medicinal chemistry, appearing in numerous FDA-approved drugs.[7][8] Their combination into a pyrazolopyrimidine scaffold results in a versatile template for designing enzyme inhibitors and other biologically active molecules.[9]
This compound is a key intermediate for accessing a diverse library of pyrimidine derivatives. The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various functional groups, particularly amines. This strategy is central to the synthesis of kinase inhibitors, where a substituted amine often forms a critical hydrogen bond with the hinge region of the enzyme's active site.
The pyrazole moiety itself can engage in additional hydrogen bonding or van der Waals interactions, while the pyrimidine core serves as a rigid scaffold to correctly orient these interacting groups. Compounds containing the pyrazolopyrimidine core have shown potential as antitumor and anti-inflammatory agents.[7][10]
Scaffold-Based Drug Design Workflow
Caption: Utility as a scaffold in discovery chemistry.
Supplier and Procurement Information
This compound is available from several chemical suppliers catering to the research and development market. Researchers are advised to request a certificate of analysis to confirm purity.[3]
| Supplier | Purity | Notes |
| Apollo Scientific | 98% | Intended for laboratory use only.[1][2] |
| Sigma-Aldrich (AldrichCPR) | Not specified | Provided for early discovery research; buyer assumes responsibility for confirming identity and purity.[3] |
| AK Scientific (AKSci) | Not specified | For research and development use only.[11] |
| BLDpharm | Not specified | Availability of NMR, HPLC, and other analytical data.[12] |
Safety and Handling
-
Storage : Store in a cool, dry place. The compound is classified as a combustible solid (Storage Class 11).
-
Handling : As with all laboratory chemicals, this compound must be handled by technically qualified persons using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood.
Conclusion
This compound, with CAS number 114833-95-3, is a valuable and versatile building block for drug discovery and medicinal chemistry. Its well-defined synthesis and the reactivity of its chlorine atom provide a reliable entry point for creating diverse libraries of novel compounds. The proven importance of the pyrazolopyrimidine scaffold in targeting key enzymes, such as kinases, ensures that this intermediate will continue to be a compound of high interest for researchers developing next-generation therapeutics.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound 98% [m.chemicalbook.com]
- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. PubChemLite - this compound (C7H5ClN4) [pubchemlite.lcsb.uni.lu]
- 5. heteroletters.org [heteroletters.org]
- 6. mdpi.com [mdpi.com]
- 7. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Polysubstituted pyrazoles, part 6. Synthesis of some 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazol-3-carbonyl derivatives linked to nitrogenous heterocyclic ring systems as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 1215982-70-9 4-Chloro-6-methyl-2-(1H-pyrazol-1-YL)pyrimidine AKSci 9347DU [aksci.com]
- 12. 1015845-71-2|4-Chloro-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine|BLD Pharm [bldpharm.com]
In-depth Analysis of 4-Chloro-6-(1H-pyrazol-1-yl)pyrimidine: A Review of Publicly Available In Silico Modeling and Docking Studies
A comprehensive search of publicly available scientific literature and databases has revealed a notable absence of specific in silico modeling and molecular docking studies focused exclusively on 4-Chloro-6-(1H-pyrazol-1-yl)pyrimidine. While the pyrimidine and pyrazole moieties are common scaffolds in drug discovery, leading to numerous computational studies on related derivatives, this particular compound has not been the subject of a dedicated and detailed in silico analysis in the reviewed literature.
This technical guide will, therefore, summarize the available information on closely related pyrazolo[3,4-d]pyrimidine and other pyrimidine derivatives to provide a foundational understanding of the potential applications and methodologies for future in silico research on this compound.
General Methodologies for In Silico Analysis of Pyrimidine Derivatives
In silico studies, including molecular docking and molecular dynamics simulations, are powerful tools in drug discovery for predicting the binding affinity and interaction of a ligand with a protein target. For pyrimidine derivatives, these studies typically follow a standardized workflow.
Experimental Workflow: A Generalized Approach
The following diagram illustrates a common workflow for the in silico analysis of small molecules like this compound.
Caption: A generalized workflow for in silico drug design.
Potential Protein Targets for this compound
Based on studies of analogous compounds, several protein families are potential targets for this compound. Research on pyrazolo[3,4-d]pyrimidine derivatives has highlighted their potential as inhibitors of:
-
Cyclin-Dependent Kinases (CDKs) : These enzymes are crucial for cell cycle regulation, and their inhibition is a key strategy in cancer therapy.
-
Phosphoinositide 3-kinases (PI3Ks) and mTOR : These are central components of a signaling pathway that is often dysregulated in cancer and other diseases.
-
Other Kinases : The pyrimidine scaffold is a common feature in many kinase inhibitors.
Data from Related Pyrimidine Derivatives
While no quantitative data exists for this compound, the following table summarizes docking results for other pyrimidine derivatives from a representative study on potential antibacterial agents. This data can serve as a reference for the types of values that might be expected in future studies.
| Compound Class | Target Protein | Binding Energy (kcal/mol) | Inhibition Constant (Ki) (µM) |
| Pyrimidine-2-thiol Derivative 1 | Dihydrofolate Reductase (DHFR) | -6.39 | 20.78 |
| Pyrimidine-2-thiol Derivative 2 | Dihydrofolate Reductase (DHFR) | -6.08 | 34.88 |
| Pyrimidine-2-thiol Derivative 3 | Dihydrofolate Reductase (DHFR) | -6.60 | 14.53 |
Data is illustrative and sourced from a study on different pyrimidine derivatives for context.
Detailed Methodologies from Analogous Studies
To provide a framework for future research, the following are detailed experimental protocols adapted from in silico studies on related pyrimidine compounds.
Molecular Docking Protocol (Example)
-
Protein Preparation : The three-dimensional crystal structure of the target protein (e.g., a specific kinase) is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed. Hydrogen atoms are added, and charges are assigned using a force field like AMBER.
-
Ligand Preparation : The 3D structure of the ligand (in this case, this compound) is built using software such as ChemDraw or MarvinSketch. The structure is then optimized to its lowest energy conformation using a suitable force field.
-
Docking Simulation : Software like AutoDock Vina or Glide is used to perform the docking. A grid box is defined around the active site of the protein. The ligand is then allowed to flexibly dock into this defined active site.
-
Analysis of Results : The docking results are analyzed based on the binding energy scores and the predicted binding poses. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed.
Potential Signaling Pathway Involvement
Given the known targets of similar pyrimidine-based compounds, a potential signaling pathway that could be modulated by this compound is the PI3K/AKT/mTOR pathway.
Caption: Hypothetical inhibition of the PI3K/AKT/mTOR pathway.
Conclusion and Future Directions
While there is a lack of specific in silico studies on this compound, the wealth of research on related pyrimidine and pyrazole derivatives provides a solid foundation for future computational investigations. The methodologies and potential targets outlined in this guide can serve as a starting point for researchers interested in exploring the therapeutic potential of this compound. Future studies are warranted to perform detailed molecular docking and dynamics simulations of this compound against various clinically relevant targets to elucidate its mechanism of action and guide further drug development efforts.
Methodological & Application
Synthetic Routes for 4-Chloro-6-(1H-pyrazol-1-yl)pyrimidine: An In-depth Guide for Chemical Researchers
Introduction: The Significance of 4-Chloro-6-(1H-pyrazol-1-yl)pyrimidine in Medicinal Chemistry
This compound is a key heterocyclic building block in the landscape of modern drug discovery. Its pyrimidine core is a prevalent scaffold in a multitude of biologically active molecules, including kinase inhibitors for oncology and anti-inflammatory agents. The strategic placement of a chloro substituent provides a reactive handle for further functionalization through nucleophilic aromatic substitution (SNAr), while the pyrazolyl moiety can engage in crucial hydrogen bonding and other non-covalent interactions within protein active sites. This unique combination of features makes it a valuable intermediate for the synthesis of diverse compound libraries aimed at identifying novel therapeutic agents.
This comprehensive guide provides detailed synthetic protocols, mechanistic insights, and practical advice for the preparation of this compound, tailored for researchers and professionals in the fields of organic synthesis and drug development.
Strategic Overview of the Synthesis
The most direct and widely employed synthetic strategy for this compound involves a two-step sequence. The first step is the synthesis of the key precursor, 4,6-dichloropyrimidine, from a readily available starting material. The second, and pivotal, step is the regioselective monosubstitution of 4,6-dichloropyrimidine with pyrazole via a nucleophilic aromatic substitution (SNAr) reaction.
Start [label="4,6-Dihydroxypyrimidine", fillcolor="#FBBC05"]; Intermediate [label="4,6-Dichloropyrimidine", fillcolor="#EA4335"]; Product [label="this compound", fillcolor="#34A853"];
Start -> Intermediate [label=" Chlorination (POCl₃) "]; Intermediate -> Product [label=" SNAr (Pyrazole, Base) "]; }
Figure 1: High-level overview of the two-step synthesis.
Part 1: Synthesis of the Key Intermediate: 4,6-Dichloropyrimidine
The synthesis of 4,6-dichloropyrimidine is most commonly achieved through the chlorination of 4,6-dihydroxypyrimidine. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation, often in the presence of a tertiary amine base which acts as both a catalyst and an acid scavenger.
Reaction Mechanism
The reaction proceeds through the initial formation of a dichlorophosphoryl ester with the hydroxyl groups of the tautomeric form of 4,6-dihydroxypyrimidine. Subsequent nucleophilic attack by chloride ions, facilitated by the tertiary amine, leads to the displacement of the phosphate ester and formation of the desired dichloropyrimidine.
Experimental Protocol: Chlorination of 4,6-Dihydroxypyrimidine
Materials:
-
4,6-Dihydroxypyrimidine
-
Phosphorus oxychloride (POCl₃)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Toluene (or another high-boiling inert solvent)
-
Ice
-
Water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware for reflux and extraction
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4,6-dihydroxypyrimidine (1.0 eq) in toluene.
-
Reagent Addition: Carefully add phosphorus oxychloride (3.0-5.0 eq) to the suspension. Following this, add N,N-diisopropylethylamine (2.0-2.5 eq) dropwise. The addition of the amine is often exothermic and should be performed with caution.
-
Reaction: Heat the reaction mixture to reflux (typically around 110 °C) and maintain for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Work-up:
-
Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring. This step should be performed in a well-ventilated fume hood as it is highly exothermic and releases HCl gas.
-
Once the ice has melted, transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x volumes).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.
-
-
Purification and Characterization:
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude 4,6-dichloropyrimidine can be further purified by column chromatography on silica gel or by recrystallization.
-
The product is typically a yellow-green crystalline solid.
-
| Parameter | Value | Reference |
| Molecular Formula | C₄H₂Cl₂N₂ | |
| Molecular Weight | 148.98 g/mol | |
| Melting Point | 65-67 °C |
Application of 4-Chloro-6-(1H-pyrazol-1-yl)pyrimidine in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-6-(1H-pyrazol-1-yl)pyrimidine is a key heterocyclic intermediate in the synthesis of a variety of agrochemicals, particularly herbicides and fungicides. The pyrimidine and pyrazole moieties are well-established toxophores in agrochemical design, and their combination in this single building block allows for the creation of diverse molecular scaffolds with potent biological activities. The chlorine atom at the 4-position of the pyrimidine ring is susceptible to nucleophilic substitution, providing a convenient handle for the introduction of various functional groups, leading to the generation of extensive compound libraries for screening and optimization.
Applications in Agrochemical Synthesis
The primary application of this compound in agrochemical synthesis involves the nucleophilic displacement of the chloro group to introduce toxophoric or activity-modulating substituents. This has been successfully exploited in the development of herbicides that inhibit pigment biosynthesis and fungicides that target fungal respiration.
Herbicidal Derivatives
Derivatives of this compound have shown significant promise as herbicides. The mode of action for many of these derivatives is the inhibition of pigment biosynthesis in plants, leading to a characteristic bleaching effect.
A notable class of herbicidal derivatives is formed by the substitution of the chloro group with alkynyloxy moieties. These compounds have demonstrated potent herbicidal activity, particularly against grassy weeds. For instance, certain 4-(1H-pyrazol-1-yl)-6-(alkynyloxy)-pyrimidine derivatives have shown high inhibitory activity on the chlorophyll level in seedlings of Pennisetum alopecuroides.
Another class of herbicidally active compounds is derived by substituting the chloro group with amines. These N-substituted-6-(1H-pyrazol-1-yl)pyrimidin-4-amine derivatives have exhibited excellent inhibitory activities against weed root growth. For example, N-ethyl-6-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-pyrimidin-4-amine has shown strong inhibitory activity against the root growth of Pennisetum alopecuroides.
Table 1: Herbicidal Activity of 4-(1H-pyrazol-1-yl)pyrimidine Derivatives
| Compound ID | Derivative Class | Target Weed | Bioassay | IC50 (mg L⁻¹) | Reference |
| 5h | 4-(1H-pyrazol-1-yl)-6-(alkynyloxy)-pyrimidine | Pennisetum alopecuroides | Chlorophyll level inhibition | 3.48 | |
| N/A | N-ethyl-6-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-pyrimidin-4-amine | Pennisetum alopecuroides | Root growth inhibition | 1.90 | |
| 5c | 4-pyrazolyl-2-aryloxypyrimidine | Rape and Barnyard grass | Inhibition activity | >80% inhibition at 100 µg/mL |
Fungicidal Derivatives
The pyrazole-pyrimidine scaffold is also a component of certain fungicides. While specific examples directly derived from this compound are less documented in the provided search results, the general class of pyrazole derivatives has been extensively explored for fungicidal activity. For example, pyrazole carboxamide derivatives are known to act as succinate dehydrogenase inhibitors (SDHIs), disrupting the fungal mitochondrial respiratory chain.
Experimental Protocols
The following are generalized protocols for the synthesis of agrochemical derivatives from this compound based on common synthetic transformations for related compounds.
Protocol 1: Synthesis of N-Substituted-6-(1H-pyrazol-1-yl)pyrimidin-4-amines (Herbicidal Agents)
This protocol describes the nucleophilic aromatic substitution of the chloro group with an amine.
Materials and Reagents:
-
This compound
-
Desired primary or secondary amine (e.g., ethylamine, morpholine)
-
Solvent (e.g., ethanol, isopropanol, acetonitrile)
-
Base (e.g., potassium carbonate, triethylamine)
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) plates
-
Purification apparatus (e.g., column chromatography)
Procedure:
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., absolute ethanol, 20 mL/mmol), add the desired amine (1.5 - 2.0 eq) and a base such as anhydrous powdered potassium carbonate (1.5 eq).
-
The reaction mixture is stirred and heated to reflux for a period of 4-10 hours.
-
The progress of the reaction should be monitored by TLC.
-
Upon completion, the reaction mixture is allowed to cool to room temperature.
-
The solvent is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel to afford the desired N-substituted-6-(1H-pyrazol-1-yl)pyrimidin-4-amine.
Protocol 2: Synthesis of 4-(1H-pyrazol-1-yl)-6-(alkynyloxy)pyrimidine Derivatives (Herbicidal Agents)
This protocol outlines the synthesis of ether derivatives by reacting with an alkynol.
Materials and Reagents:
-
This compound
-
Desired alkynol (e.g., propargyl alcohol)
-
Strong base (e.g., sodium hydride)
-
Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), tetrahydrofuran (THF))
-
Standard laboratory glassware under an inert atmosphere (e.g., nitrogen or argon)
-
Magnetic stirrer
-
Thin Layer Chromatography (TLC) plates
-
Purification apparatus (e.g., column chromatography)
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere, suspend sodium hydride (1.2 eq) in anhydrous DMF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of the desired alkynol (1.1 eq) in anhydrous DMF to the suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.
-
Add a solution of this compound (1.0 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 4-(1H-pyrazol-1-yl)-6-(alkynyloxy)pyrimidine.
Mandatory Visualizations
Synthesis Workflow Diagram
Caption: Synthetic routes from this compound.
Mode of Action: Pigment Biosynthesis Inhibition
Application Notes and Protocols for Suzuki Coupling Reactions with 4-Chloro-6-(1H-pyrazol-1-yl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This powerful, palladium-catalyzed reaction is widely utilized in the pharmaceutical and agrochemical industries for the synthesis of complex organic molecules, including active pharmaceutical ingredients. The pyrimidine scaffold is a privileged heterocycle in medicinal chemistry, appearing in a multitude of biologically active compounds. The functionalization of chloropyrimidines, such as 4-Chloro-6-(1H-pyrazol-1-yl)pyrimidine, via Suzuki coupling offers a versatile and efficient route to novel pyrimidine-based derivatives with potential therapeutic applications.
This document provides a detailed protocol for the Suzuki coupling of this compound with various arylboronic acids. It includes optimized reaction conditions, a summary of expected yields based on related systems, and a comprehensive experimental procedure.
Reaction Principle
The Suzuki coupling reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-chlorine bond of the this compound, forming a palladium(II) complex.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium(II) complex, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated, forming the desired C-C bond and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle.
Quantitative Data Summary
While specific yield data for the Suzuki coupling of this compound is not extensively published, the following table summarizes representative yields for Suzuki coupling reactions of structurally similar chloropyrimidines and pyrazole halides with various arylboronic acids. These data provide a reasonable expectation of yields for the target reaction.
| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 0.25 (MW) | 81 | [1] |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 0.25 (MW) | 77 | [1] |
| 3 | 3-Tolylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 0.25 (MW) | 75 | [1] |
| 4 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 0.25 (MW) | 62 | [1] |
| 5 | Phenylboronic acid | Pd₂(dba)₃ / P(t-Bu)₃ | KF | THF | 50 | 12 | Moderate | [2] |
| 6 | 4-Tolylboronic acid | XPhos-Pd-G2 | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 24 | 86 | [3] |
| 7 | 3-Anisylboronic acid | XPhos-Pd-G2 | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 24 | 75 | [3] |
Experimental Protocol
This protocol describes a general procedure for the Suzuki coupling of this compound with an arylboronic acid. Optimization of reaction conditions may be necessary for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Brine
-
Silica gel for column chromatography
-
Schlenk flask or microwave vial
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or microwave vial, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system to the flask via syringe.
-
Reaction: Stir the mixture at the desired temperature (e.g., 80-120 °C for conventional heating, or as per microwave protocol) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 4-aryl-6-(1H-pyrazol-1-yl)pyrimidine.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: General experimental workflow for the Suzuki coupling reaction.
Troubleshooting
-
Low Yield:
-
Catalyst/Ligand Choice: For less reactive chlorides, consider using more electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) in combination with a palladium source like Pd(OAc)₂.
-
Base Selection: The choice of base is critical. Stronger bases like Cs₂CO₃ or K₃PO₄ can sometimes improve yields.
-
Solvent and Temperature: Ensure all reagents are soluble in the chosen solvent system. A temperature screen (e.g., 80-120 °C) may be necessary to find the optimal condition.
-
Microwave Irradiation: The use of microwave heating can significantly reduce reaction times and often improves yields.[1]
-
-
Side Reactions:
-
Homocoupling of Boronic Acid: This can be minimized by using a slight excess of the aryl halide.
-
Protodeboronation: Use anhydrous solvents and fresh boronic acids to minimize hydrolysis.
-
-
Catalyst Poisoning: The nitrogen atoms in the pyrazole and pyrimidine rings can potentially coordinate to the palladium center and inhibit catalysis. The use of appropriate ligands can mitigate this effect.[3]
Safety Precautions
-
Palladium catalysts and organic solvents should be handled in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn at all times.
-
Reactions under pressure (e.g., in sealed microwave vials) should be conducted behind a blast shield.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 4-aryl-6-(1H-pyrazol-1-yl)pyrimidines. The protocol and data provided herein offer a solid foundation for researchers to successfully perform this valuable transformation. Careful optimization of the catalyst system, base, and reaction conditions is key to achieving high yields and purity of the desired products, which are valuable scaffolds for the development of new therapeutic agents.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Chloro-6-(1H-pyrazol-1-yl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in medicinal chemistry for the formation of carbon-nitrogen bonds. This powerful transformation enables the synthesis of arylamines from aryl halides or pseudohalides and a wide variety of amine coupling partners. The 4-amino-6-(1H-pyrazol-1-yl)pyrimidine scaffold is a key pharmacophore found in numerous biologically active molecules, including kinase inhibitors and other therapeutic agents. The direct amination of 4-Chloro-6-(1H-pyrazol-1-yl)pyrimidine offers a convergent and efficient route to these valuable compounds.
This document provides a detailed protocol for the Buchwald-Hartwig amination of this compound with a range of primary and secondary amines. Given the electron-deficient nature of the pyrimidine ring and the potential for the pyrazole nitrogen to coordinate with the palladium catalyst, careful selection of the catalyst system is crucial for achieving high yields and avoiding side reactions.
Reaction Principle
The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the desired N-aryl product and regenerate the Pd(0) catalyst. For challenging substrates like this compound, the use of sterically hindered and electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands is often necessary to facilitate the catalytic cycle and prevent catalyst deactivation.
Experimental Protocol
This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound. Optimization of the reaction conditions (catalyst, ligand, base, solvent, and temperature) may be necessary for specific amine substrates.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., Xantphos, RuPhos, BrettPhos) or NHC ligand precursor
-
Base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., Toluene, Dioxane, DMF)
-
Schlenk tube or microwave vial
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)
Procedure:
-
To an oven-dried Schlenk tube or microwave vial, add this compound (1.0 mmol, 1.0 equiv), the palladium precursor (0.01-0.05 mmol, 1-5 mol%), and the ligand (0.02-0.10 mmol, 2-10 mol%).
-
Add the base (1.4-2.0 mmol, 1.4-2.0 equiv).
-
Seal the vessel with a septum or cap.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times to ensure an inert atmosphere.
-
Add the anhydrous solvent (3-5 mL) via syringe.
-
Add the amine (1.2 mmol, 1.2 equiv) via syringe.
-
Place the reaction vessel in a preheated oil bath or microwave reactor and stir at the desired temperature (typically 80-120 °C) for the specified time (2-24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Wash the filter cake with additional organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired 4-amino-6-(1H-pyrazol-1-yl)pyrimidine product.
Data Presentation
The following tables summarize typical reaction conditions and expected yields for the Buchwald-Hartwig amination of this compound with various classes of amines. Yields are representative and may vary depending on the specific substrate and reaction optimization.
Table 1: Reaction with Primary Aliphatic Amines
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | n-Butylamine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 100 | 12 | 85 |
| 2 | Cyclohexylamine | Pd(OAc)₂ (3) | RuPhos (6) | Cs₂CO₃ | Dioxane | 110 | 18 | 78 |
| 3 | Benzylamine | Pd₂(dba)₃ (2) | BrettPhos (4) | K₃PO₄ | DMF | 120 | 8 | 92 |
Table 2: Reaction with Secondary Aliphatic Amines
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2.5) | Xantphos (5) | NaOtBu | Toluene | 100 | 16 | 95 |
| 2 | Piperidine | Pd(OAc)₂ (4) | RuPhos (8) | Cs₂CO₃ | Dioxane | 110 | 20 | 88 |
| 3 | N-Methylaniline | Pd₂(dba)₃ (3) | BrettPhos (6) | K₃PO₄ | DMF | 120 | 12 | 75 |
Table 3: Reaction with Arylamines
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 110 | 24 | 70 |
| 2 | 4-Methoxyaniline | Pd(OAc)₂ (3) | RuPhos (6) | Cs₂CO₃ | Dioxane | 120 | 18 | 82 |
| 3 | 4-Trifluoromethylaniline | Pd₂(dba)₃ (2.5) | BrettPhos (5) | K₃PO₄ | DMF | 120 | 24 | 65 |
Mandatory Visualization
Caption: Experimental workflow for the Buchwald-Hartwig amination of this compound.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Application Notes and Protocols for High-Throughput Screening Assays Involving Pyrazolo[3,4-d]pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of high-throughput screening (HTS) assays for the identification and characterization of bioactive pyrazolo[3,4-d]pyrimidine derivatives. The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a core component in numerous kinase inhibitors and other therapeutic agents. This document details experimental protocols for common HTS assays, presents quantitative data from studies on pyrazolo[3,4-d]pyrimidine derivatives, and visualizes key signaling pathways and experimental workflows.
Introduction
Pyrazolo[3,4-d]pyrimidines are a class of heterocyclic compounds that are isomers of purines, the fundamental components of DNA and RNA. This structural similarity allows them to act as ATP-competitive inhibitors for a variety of protein kinases, which are key regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them attractive targets for drug discovery. High-throughput screening (HTS) enables the rapid evaluation of large libraries of pyrazolo[3,4-d]pyrimidine derivatives to identify potent and selective inhibitors.
Data Presentation: Efficacy of Pyrazolo[3,4-d]pyrimidine Derivatives
The following tables summarize the biological activity of various pyrazolo[3,4-d]pyrimidine derivatives identified through high-throughput screening against different cancer cell lines and protein kinases.
Table 1: Anti-proliferative Activity of Pyrazolo[3,4-d]pyrimidine Derivatives in Cell-Based Assays
| Compound ID/Series | Cell Line | Assay Type | IC50 (µM) | Reference |
| 12b | A549 (Non-small cell lung cancer) | Not Specified | 8.21 | |
| 12b | HCT-116 (Colon cancer) | Not Specified | 19.56 | |
| 12c | Renal Cancer Cell Lines | SRB Assay | Potent | [1] |
| 12f | Renal Cancer Cell Lines | SRB Assay | Potent | [1] |
| 14 | MCF-7 (Breast cancer) | Not Specified | 0.045 | [2] |
| 14 | HCT-116 (Colon cancer) | Not Specified | 0.006 | [2] |
| 14 | HepG-2 (Liver cancer) | Not Specified | 0.048 | [2] |
| 15 | NCI-60 Panel | Not Specified | 0.018 - 9.98 | [3] |
| 16 | NCI-60 Panel | Not Specified | Broad Spectrum | [3] |
| 5 | Caco-2, A549, HT1080, Hela | Not Specified | Micromolar Range | [4] |
| 7 | Caco-2, A549, HT1080, Hela | Not Specified | Micromolar Range | [4] |
| 2h | Human B and T lymphoma cell lines | Not Specified | Not Specified |
Table 2: Inhibitory Activity of Pyrazolo[3,4-d]pyrimidine Derivatives against Protein Kinases
| Compound ID/Series | Target Kinase | Assay Type | IC50 (µM) | Reference |
| 12b | EGFR (Wild Type) | Kinase Assay | 0.016 | |
| 12b | EGFR (T790M Mutant) | Kinase Assay | 0.236 | |
| 14 | CDK2/cyclin A2 | Kinase Assay | 0.057 | [2] |
| 13 | CDK2/cyclin A2 | Kinase Assay | 0.081 | [2] |
| 15 | CDK2/cyclin A2 | Kinase Assay | 0.119 | [2] |
| 4 | EGFR Tyrosine Kinase | Kinase Assay | 0.054 | [3] |
| 15 | EGFR Tyrosine Kinase | Kinase Assay | 0.135 | [3] |
| 16 | EGFR Tyrosine Kinase | Kinase Assay | 0.034 | [3] |
| S7 | Src | Not Specified | Not Specified | [5] |
| S29 | Src | Not Specified | Not Specified | [5] |
| SI163 | Src | Not Specified | Not Specified | [5] |
| 2h | Lyn, Fyn, Blk | Kinase Assay | Not Specified |
Experimental Protocols
This section provides detailed methodologies for key high-throughput screening assays commonly used to evaluate pyrazolo[3,4-d]pyrimidine derivatives.
Protocol 1: MTT Cell Proliferation Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well clear flat-bottom microplates
-
Test compounds (pyrazolo[3,4-d]pyrimidine derivatives) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compounds.
-
Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator, protected from light.
-
-
Formazan Solubilization:
-
Add 100 µL of the solubilization solution to each well.
-
Mix thoroughly by pipetting up and down to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Protocol 2: Sulforhodamine B (SRB) Cell Cytotoxicity Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well clear flat-bottom microplates
-
Test compounds dissolved in DMSO
-
Trichloroacetic acid (TCA), 10% (w/v), cold
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM, pH 10.5
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from the MTT Assay Protocol.
-
-
Cell Fixation:
-
After the incubation period, gently add 50 µL of cold 10% TCA to each well without removing the medium.
-
Incubate the plate for 1 hour at 4°C.
-
-
Washing:
-
Carefully wash the wells five times with water.
-
Remove the final wash and allow the plate to air dry completely.
-
-
Staining:
-
Add 100 µL of SRB solution to each well.
-
Incubate at room temperature for 30 minutes.
-
-
Washing:
-
Quickly wash the wells five times with 1% acetic acid to remove unbound dye.
-
Allow the plate to air dry completely.
-
-
Dye Solubilization:
-
Add 200 µL of 10 mM Tris base solution to each well.
-
Place the plate on a shaker for 5-10 minutes to ensure complete solubilization of the dye.
-
-
Absorbance Measurement:
-
Measure the absorbance at 565 nm using a microplate reader.[6]
-
Protocol 3: In Vitro Kinase Inhibition Assay (General Protocol)
This protocol provides a general framework for a fluorescence-based in vitro kinase assay to determine the inhibitory activity of pyrazolo[3,4-d]pyrimidine derivatives.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
Kinase assay buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well white flat-bottom microplates
-
Multichannel pipette
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare a solution of the kinase in assay buffer.
-
Prepare a solution of the substrate and ATP in assay buffer.
-
Prepare serial dilutions of the test compounds in DMSO.
-
-
Assay Plate Setup:
-
Add 1 µL of the test compound dilutions to the wells of the 384-well plate.
-
Add 5 µL of the kinase solution to each well.
-
Incubate for 10 minutes at room temperature.
-
-
Kinase Reaction Initiation:
-
Add 5 µL of the substrate/ATP mixture to each well to start the reaction.
-
Incubate for 60 minutes at 30°C.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
-
Luminescence Measurement:
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate-reading luminometer.
-
Visualizations
Signaling Pathways
The following diagrams illustrate key signaling pathways often targeted by pyrazolo[3,4-d]pyrimidine derivatives.
Caption: EGFR signaling pathway and the inhibitory action of pyrazolo[3,4-d]pyrimidines.
Caption: CDK2 in G1/S phase transition and its inhibition.
Caption: Src kinase signaling and its inhibition by pyrazolo[3,4-d]pyrimidine derivatives.
Experimental Workflow
Caption: A generalized workflow for high-throughput screening of pyrazolo[3,4-d]pyrimidine derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Src protein-tyrosine kinase structure, mechanism, and small molecule inhibitors [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 6. Cell quantitation: SRB Assay - Cellculture2 [cellculture2.altervista.org]
Scale-up synthesis of 4-Chloro-6-(1H-pyrazol-1-yl)pyrimidine for preclinical research
An Application Note for the Robust and Scalable Synthesis of 4-Chloro-6-(1H-pyrazol-1-yl)pyrimidine for Preclinical Research
Introduction
This compound is a crucial heterocyclic building block in medicinal chemistry, frequently utilized as a key intermediate in the synthesis of kinase inhibitors and other pharmacologically active molecules for preclinical evaluation. Its structure allows for diverse functionalization, making it a valuable scaffold in drug discovery programs. This application note provides a detailed, reliable, and scalable protocol for the synthesis of this compound, moving from a laboratory-scale procedure to a process suitable for producing multi-gram quantities required for preclinical studies. The methodology emphasizes safety, efficiency, and high purity of the final product.
Reaction Scheme
The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) reaction, where one chlorine atom of 4,6-dichloropyrimidine is selectively displaced by pyrazole in the presence of a base.
CRITICAL SAFETY PRECAUTIONS
This protocol involves hazardous materials that require strict safety measures. Always work in a well-ventilated chemical fume hood and wear appropriate Personal Protective Equipment (PPE).
-
4,6-Dichloropyrimidine : This compound is highly corrosive and causes severe skin burns and eye damage.[1][2] It is also harmful if swallowed, inhaled, or in contact with skin.[1][3] Handle with extreme care, using chemical-resistant gloves, safety goggles, and a lab coat.[2][4] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek urgent medical attention.[3][4]
-
Sodium Hydride (NaH) : A 60% dispersion in mineral oil is typically used. NaH is a flammable solid that reacts violently with water to produce flammable hydrogen gas. Never add water directly to NaH or a reaction mixture containing NaH. All glassware must be thoroughly dried before use. Quenching of residual NaH must be done carefully with a proton source like isopropanol or ethanol, followed by methanol, and finally water, often at reduced temperatures.
-
Dimethylformamide (DMF) : DMF is a combustible liquid and a suspected teratogen. Avoid inhalation of vapors and skin contact.
Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| 4,6-Dichloropyrimidine | >98% | Commercial | Store in a cool, dry place away from moisture.[4] |
| Pyrazole | >98% | Commercial | |
| Sodium Hydride (NaH) | 60% dispersion in mineral oil | Commercial | Handle under an inert atmosphere (Nitrogen or Argon). |
| Anhydrous Dimethylformamide (DMF) | DriSolv or equivalent | Commercial | Use from a freshly opened bottle or a solvent purification system. |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercial | |
| Hexanes | ACS Grade | Commercial | |
| Saturated Sodium Bicarbonate (NaHCO₃) | Lab Prepared | ||
| Brine (Saturated NaCl) | Lab Prepared | ||
| Anhydrous Magnesium Sulfate (MgSO₄) | Commercial | ||
| Equipment | |||
| Three-neck round-bottom flask | Oven-dried before use. | ||
| Magnetic stirrer and stir bars | |||
| Thermometer/Temperature probe | |||
| Condenser | |||
| Nitrogen/Argon inlet | |||
| Addition funnel | |||
| Ice bath | |||
| Rotary evaporator | |||
| Glass fritted funnel | |||
| High-Performance Liquid Chromatography (HPLC) | For purity analysis. | ||
| Liquid Chromatography-Mass Spectrometry (LC-MS) | For reaction monitoring and product confirmation. | ||
| Nuclear Magnetic Resonance (NMR) Spectrometer | For structural elucidation. |
Experimental Protocol (Laboratory Scale: 10g)
Part 1: Reaction Setup
-
Inert Atmosphere : Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a condenser with a nitrogen inlet, and a rubber septum. Ensure all glassware is oven-dried. Purge the system with dry nitrogen gas for 15-20 minutes.
-
Reagent Preparation :
-
In a separate dry flask under nitrogen, suspend sodium hydride (60% dispersion, 2.4 g, 60 mmol, 1.1 eq) in anhydrous DMF (50 mL).
-
In another dry flask, dissolve pyrazole (3.75 g, 55 mmol, 1.0 eq) in anhydrous DMF (50 mL).
-
-
Pyrazole Deprotonation : Cool the sodium hydride suspension to 0 °C using an ice bath. Add the pyrazole solution dropwise via syringe over 20-30 minutes. Causality : This controlled addition is crucial to manage the exothermic reaction and the evolution of hydrogen gas. Maintaining a low temperature prevents potential side reactions.
-
Reaction Initiation : After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium pyrazolide salt.
-
Substrate Addition : Dissolve 4,6-dichloropyrimidine (8.19 g, 55 mmol, 1.0 eq) in anhydrous DMF (40 mL). Add this solution dropwise to the reaction mixture at room temperature over 20 minutes.
-
Reaction Monitoring : Stir the reaction at room temperature. Monitor the progress by TLC (e.g., 30% EtOAc/Hexanes) or LC-MS until the starting 4,6-dichloropyrimidine is consumed (typically 2-4 hours).
Part 2: Workup and Purification
-
Quenching : Once the reaction is complete, cool the flask to 0 °C in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution (approx. 50 mL) to neutralize any unreacted NaH and reagents.
-
Extraction : Transfer the mixture to a separatory funnel containing water (200 mL). Extract the aqueous phase with ethyl acetate (3 x 150 mL). Rationale : Multiple extractions ensure efficient recovery of the product from the aqueous DMF mixture.
-
Washing : Combine the organic layers and wash sequentially with water (2 x 100 mL) and brine (1 x 100 mL). This removes residual DMF and inorganic salts.
-
Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification : The crude product, typically a light brown solid[5], can be purified by one of the following methods:
-
Crystallization : Recrystallize from a suitable solvent system such as ethanol/water or ethyl acetate/hexanes to yield a pure crystalline solid.
-
Silica Gel Chromatography : If necessary, purify the crude material on a silica gel column using a gradient of ethyl acetate in hexanes.
-
Scale-Up Synthesis and Workflow
Scaling this synthesis requires careful consideration of heat transfer, reagent addition rates, and purification methods to ensure safety and reproducibility.
Caption: Scale-up workflow for this compound synthesis.
Key Scale-Up Modifications:
-
Heat Management : The deprotonation of pyrazole is exothermic. On a larger scale, a jacketed reactor with controlled cooling is essential. The rate of addition of the pyrazole solution to the NaH suspension must be carefully controlled to maintain the internal temperature below 5-10 °C.
-
Reagent Addition : Use an addition funnel for the dropwise addition of the 4,6-dichloropyrimidine solution to maintain control over the reaction rate and temperature.
-
Workup Solvent : For larger scales, ethyl acetate can be costly and form emulsions. Consider using an alternative extraction solvent like toluene or methyl tert-butyl ether (MTBE).
-
Purification Strategy : Large-scale chromatography is inefficient. Developing a robust crystallization protocol is paramount for achieving high purity on a multi-kilogram scale. This involves screening various solvent/anti-solvent systems (e.g., Isopropanol/water, Toluene/heptane) to find conditions that provide good recovery and excellent purity.
Product Characterization and Quality Control
The final product must be rigorously analyzed to confirm its identity and purity before use in preclinical studies.
| Analysis | Specification | Typical Result |
| Appearance | White to light brown solid | Conforms |
| ¹H NMR | Spectrum conforms to structure | Conforms |
| LC-MS | Correct mass ion detected | [M+H]⁺ = 181.0 |
| Purity (HPLC) | ≥98% (AUC) | 99.2% |
| Melting Point | Report value | 94-96 °C |
Quality Control Process Visualization
Caption: A typical quality control workflow for the final product.
Conclusion
This application note details a comprehensive and scalable method for synthesizing this compound. By adhering to the described safety protocols and implementing the scale-up considerations, researchers can reliably produce high-purity material in quantities sufficient for extensive preclinical research. The emphasis on a crystallization-based purification strategy ensures that the process is both economically viable and amenable to large-scale production.
References
- 1. 4,6-Dichloropyrimidine | C4H2Cl2N2 | CID 70943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. dcfinechemicals.com [dcfinechemicals.com]
- 3. echemi.com [echemi.com]
- 4. 4,6-Dichloropyrimidine(1193-21-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
Application Notes and Protocols: 4-Chloro-6-(1H-pyrazol-1-yl)pyrimidine in Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for the identification of novel lead compounds. This approach relies on screening libraries of low molecular weight fragments (typically < 300 Da) that exhibit weak but efficient binding to a biological target. These initial hits are then optimized into more potent, drug-like molecules. The 4-chloro-6-(1H-pyrazol-1-yl)pyrimidine scaffold is a valuable starting point for FBDD campaigns due to its desirable physicochemical properties, synthetic tractability, and its presence in known bioactive molecules, particularly kinase inhibitors. The pyrimidine and pyrazole rings are common pharmacophores that can engage in various interactions with protein targets, while the chlorine atom provides a reactive handle for synthetic elaboration of fragment hits.
This document provides detailed application notes and experimental protocols for utilizing the this compound scaffold in FBDD.
Data Presentation: Physicochemical Properties and Commercial Availability
The successful application of a fragment in FBDD begins with its characterization and availability. This compound and its close analogs are commercially available from various suppliers, facilitating their direct inclusion in fragment screening libraries.
Table 1: Physicochemical Properties and Supplier Information for this compound and Analogs
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Purity | Form | Representative Suppliers |
| This compound | C₇H₅ClN₄ | 180.59 | 114833-95-3 | >98% | Light brown solid | Apollo Scientific, Sigma-Aldrich[1][2] |
| 4-Chloro-6-methyl-2-(1H-pyrazol-1-yl)pyrimidine | C₈H₇ClN₄ | 194.62 | 1215982-70-9 | >98% | Solid | AK Scientific[3] |
| 4-Chloro-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine | C₈H₇ClN₄ | 194.62 | 957035-38-0 | >98% | Solid | Combi-Blocks |
| 4-Chloro-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine | C₈H₇ClN₄ | 194.62 | 1015845-71-2 | >98% | Solid | BLDpharm[4] |
Experimental Protocols
The following are detailed protocols for key experiments in a typical FBDD workflow using the this compound scaffold.
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy for Fragment Screening
NMR spectroscopy is a powerful primary screening method in FBDD as it can detect weak binding events. Ligand-observed NMR experiments, such as Saturation Transfer Difference (STD) and Water-Ligand Observed through Gradient Spectroscopy (WaterLOGSY), are particularly well-suited for this purpose.
Objective: To identify binding of this compound to a target protein.
Materials:
-
Target protein (e.g., a kinase of interest)
-
This compound (or a library of its derivatives)
-
Deuterated buffer (e.g., 50 mM phosphate buffer in D₂O, pH 7.4, containing 150 mM NaCl)
-
NMR spectrometer (≥ 500 MHz) equipped with a cryoprobe
-
NMR tubes
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the target protein (e.g., 20 µM) in the deuterated buffer.
-
Prepare a stock solution of the this compound fragment (e.g., 10 mM) in a deuterated solvent (e.g., DMSO-d₆).
-
For the screening experiment, prepare a sample containing the target protein (final concentration 10-20 µM) and the fragment (final concentration 100-200 µM) in the deuterated buffer. The final concentration of DMSO-d₆ should be kept low (<5%) to avoid protein denaturation.
-
Prepare a control sample containing only the fragment at the same concentration in the same buffer.
-
-
STD-NMR Experiment:
-
Acquire a 1D proton NMR spectrum of the control sample to identify the chemical shifts of the fragment protons.
-
Set up the STD experiment. This involves selective saturation of protein resonances, typically in a region where no fragment signals are present (e.g., -1 to 0 ppm).
-
Acquire the STD spectrum of the protein-fragment sample. The saturation time is a key parameter and should be optimized (typically 1-2 seconds).
-
Acquire a reference spectrum with the saturation frequency set far from any protein or fragment resonances (e.g., 30 ppm).
-
Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD difference spectrum.
-
-
Data Analysis:
-
Signals that appear in the STD difference spectrum belong to the fragment that binds to the target protein.
-
The relative intensities of the signals in the STD spectrum can provide information about which part of the fragment is in closest proximity to the protein surface.
-
Protocol 2: Surface Plasmon Resonance (SPR) for Hit Validation and Affinity Determination
SPR is a label-free biophysical technique used to measure binding kinetics and affinity in real-time. It is an excellent method for validating hits from a primary screen and for quantifying the binding affinity (KD).
Objective: To confirm the binding of this compound to an immobilized target protein and determine the dissociation constant (KD).
Materials:
-
SPR instrument (e.g., Biacore, Reichert)
-
Sensor chip (e.g., CM5 chip for amine coupling)
-
Target protein
-
This compound
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
Amine coupling kit (EDC, NHS, and ethanolamine)
Methodology:
-
Protein Immobilization:
-
Activate the sensor chip surface by injecting a mixture of EDC and NHS.
-
Inject the target protein in the immobilization buffer. The protein will be covalently coupled to the sensor surface via its primary amines.
-
Deactivate the remaining active esters by injecting ethanolamine.
-
A reference flow cell should be prepared in the same way but without the protein to allow for background subtraction.
-
-
Binding Analysis:
-
Prepare a dilution series of this compound in the running buffer (e.g., from 1 µM to 100 µM).
-
Inject the different concentrations of the fragment over the immobilized protein surface and the reference flow cell.
-
Monitor the binding response in real-time.
-
After each injection, regenerate the sensor surface if necessary (e.g., with a short pulse of a low pH buffer), followed by a stabilization period with running buffer.[5]
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to obtain the specific binding sensorgrams.
-
Plot the steady-state binding response against the fragment concentration.
-
Fit the data to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the equilibrium dissociation constant (KD).
-
Visualizations
Fragment-Based Drug Discovery Workflow
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. 1215982-70-9 4-Chloro-6-methyl-2-(1H-pyrazol-1-YL)pyrimidine AKSci 9347DU [aksci.com]
- 4. 1015845-71-2|4-Chloro-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine|BLD Pharm [bldpharm.com]
- 5. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Solubility Profiling of 4-Chloro-6-(1H-pyrazol-1-yl)pyrimidine
Introduction
4-Chloro-6-(1H-pyrazol-1-yl)pyrimidine is a heterocyclic compound with potential applications in medicinal chemistry and drug discovery.[1] Pyrimidine derivatives are known to exhibit a wide range of biological activities, making them a significant scaffold in pharmaceutical research.[2][3] A critical parameter in the early-stage development of any potential drug candidate is its solubility.[4] Poor aqueous solubility can negatively impact bioavailability and lead to unreliable outcomes in biological assays.[1] This document provides a detailed protocol for determining the solubility of this compound in various solvents, which is a crucial step for its characterization and formulation development.[5]
The solubility of a compound is influenced by its molecular structure, including factors like lipophilicity, hydrogen bonding capabilities, and crystal lattice energy, as well as the properties of the solvent and the experimental conditions such as pH and temperature.[4] This application note describes two common methods for solubility assessment: kinetic and thermodynamic solubility.[6] Kinetic solubility measures the concentration at which a compound, typically introduced from a concentrated DMSO stock, precipitates out of an aqueous solution and is suitable for high-throughput screening.[1][7] Thermodynamic solubility, on the other hand, represents the true equilibrium solubility of a compound in a given solvent.[1]
Compound Information:
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | 1-(6-Chloropyrimidin-4-yl)-1H-pyrazole |
| CAS Number | 114833-95-3[8] |
| Molecular Formula | C₇H₅ClN₄[8][9] |
| Molecular Weight | 180.59 g/mol [8] |
| Appearance | Light brown solid[8] |
Data Presentation: Solubility of this compound
The following table summarizes the solubility of this compound in a range of commonly used solvents at ambient temperature.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method |
| Water | 25 | Data to be determined | Data to be determined | Thermodynamic |
| Phosphate Buffered Saline (PBS), pH 7.4 | 25 | Data to be determined | Data to be determined | Thermodynamic |
| 0.1 N HCl (pH 1.2) | 25 | Data to be determined | Data to be determined | Thermodynamic |
| Methanol | 25 | Data to be determined | Data to be determined | Thermodynamic |
| Ethanol | 25 | Data to be determined | Data to be determined | Thermodynamic |
| Dimethyl Sulfoxide (DMSO) | 25 | Data to be determined | Data to be determined | Thermodynamic |
| N,N-Dimethylformamide (DMF) | 25 | Data to be determined | Data to be determined | Thermodynamic |
| Acetonitrile | 25 | Data to be determined | Data to be determined | Thermodynamic |
| Chloroform | 25 | Data to be determined | Data to be determined | Thermodynamic |
Experimental Protocols
Two primary methods for solubility determination are detailed below: the shake-flask method for thermodynamic solubility and a protocol for kinetic solubility.
Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of a compound.[5]
Materials:
-
This compound (solid powder)
-
Selected solvents (e.g., Water, PBS pH 7.4, 0.1 N HCl, Methanol, Ethanol, DMSO, DMF, Acetonitrile, Chloroform)
-
Vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
Syringe filters (0.45 µm)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. Ensure there is undissolved solid remaining.[1]
-
Seal the vials and place them on an orbital shaker or rotator.
-
Equilibrate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.[5]
-
After equilibration, visually inspect the vials to confirm the presence of undissolved solid.
-
Allow the samples to stand to let the solid settle.
-
Carefully withdraw a sample of the supernatant and filter it using a 0.45 µm syringe filter to remove any remaining solid particles.[10]
-
Dilute the filtered solution with an appropriate solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of the dissolved compound using a validated HPLC or UV-Vis spectrophotometry method.[10]
-
Prepare a calibration curve using standard solutions of known concentrations of this compound.
-
Calculate the solubility in mg/mL and mol/L.
Protocol 2: Kinetic Solubility Determination
This high-throughput method is often used in the early stages of drug discovery.[4][6]
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
96-well microtiter plates
-
Plate reader with nephelometric or UV-Vis capabilities
-
Liquid handling system or multichannel pipettes
Procedure:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 or 20 mM).[1]
-
In a 96-well plate, add the aqueous buffer to each well.
-
Using a liquid handler or multichannel pipette, add a small volume of the DMSO stock solution to the aqueous buffer to achieve the desired final concentrations. Typically, a serial dilution is performed. The final DMSO concentration should be kept low (e.g., <1-2%).
-
Seal the plate and shake for a defined period (e.g., 1-2 hours) at a constant temperature.
-
Measure the turbidity of each well using a nephelometer, which detects light scattering from precipitated particles.[11] Alternatively, after centrifugation of the plate, the concentration in the supernatant can be determined by UV-Vis spectroscopy.[10]
-
The kinetic solubility is defined as the highest concentration at which no precipitation is observed.
Visualizations
Caption: Thermodynamic Solubility Workflow Diagram.
References
- 1. benchchem.com [benchchem.com]
- 2. revroum.lew.ro [revroum.lew.ro]
- 3. medcraveonline.com [medcraveonline.com]
- 4. Solubility Test | AxisPharm [axispharm.com]
- 5. researchgate.net [researchgate.net]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. Aqueous Solubility Assay - Enamine [enamine.net]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. This compound 98% [m.chemicalbook.com]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. rheolution.com [rheolution.com]
Troubleshooting & Optimization
Optimization of reaction conditions for 4-Chloro-6-(1H-pyrazol-1-yl)pyrimidine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-Chloro-6-(1H-pyrazol-1-yl)pyrimidine, a key intermediate in pharmaceutical research and development. This guide is intended for researchers, scientists, and drug development professionals to help optimize reaction conditions and troubleshoot common experimental issues.
Experimental Protocol: Synthesis of this compound
This protocol details the nucleophilic aromatic substitution (SNAr) reaction of 4,6-dichloropyrimidine with pyrazole to selectively synthesize the monosubstituted product.
Materials:
-
4,6-Dichloropyrimidine
-
Pyrazole
-
Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4,6-dichloropyrimidine (1.0 eq) and the chosen solvent (e.g., DMF or MeCN).
-
Addition of Base and Nucleophile: Add the base (e.g., K₂CO₃, 1.1 eq or NaH, 1.1 eq) to the solution. If using NaH, exercise caution as it is highly reactive. Slowly add pyrazole (1.0 eq) to the reaction mixture.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C) for a specified time (e.g., 2-24 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. If using NaH, carefully quench any excess hydride with water or ethanol. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude material by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to isolate the desired this compound.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Recommendation | Expected Outcome |
| Inactive Reagents | Ensure 4,6-dichloropyrimidine and pyrazole are pure and dry. Use freshly opened or purified reagents. | Improved reaction conversion and yield. |
| Ineffective Base | If using a weak base like K₂CO₃, consider switching to a stronger base like NaH to ensure complete deprotonation of pyrazole. | Increased nucleophilicity of pyrazole, leading to a higher reaction rate and yield. |
| Low Reaction Temperature | Increase the reaction temperature in increments of 10-20 °C. Some SNAr reactions require heating to proceed at a reasonable rate. | Enhanced reaction kinetics and improved conversion to the desired product. |
| Short Reaction Time | Extend the reaction time and monitor by TLC or LC-MS until the starting material is consumed. | Drive the reaction to completion, thereby increasing the product yield. |
Issue 2: Formation of Di-substituted Byproduct (4,6-bis(1H-pyrazol-1-yl)pyrimidine)
| Potential Cause | Troubleshooting Recommendation | Expected Outcome |
| Incorrect Stoichiometry | Use a 1:1 molar ratio of 4,6-dichloropyrimidine to pyrazole. An excess of pyrazole will favor di-substitution. | Minimized formation of the di-substituted byproduct. |
| High Reaction Temperature | Run the reaction at a lower temperature (e.g., room temperature or slightly above) to favor monosubstitution. | Increased selectivity for the desired monosubstituted product. |
| Prolonged Reaction Time | Monitor the reaction closely and stop it once the starting 4,6-dichloropyrimidine is consumed to prevent further reaction to the di-substituted product. | Reduced formation of the di-substituted byproduct. |
| Concentrated Reaction Mixture | Use a more dilute reaction mixture to slow down the rate of the second substitution. | Improved selectivity for the monosubstituted product. |
Issue 3: Difficult Purification
| Potential Cause | Troubleshooting Recommendation | Expected Outcome |
| Co-elution of Product and Byproduct | Optimize the solvent system for column chromatography. A shallow gradient of a more polar solvent in a non-polar solvent (e.g., ethyl acetate in hexanes) can improve separation. | Better separation of the desired product from the di-substituted byproduct and other impurities. |
| Presence of Unreacted Starting Materials | Ensure the reaction goes to completion. If unreacted starting materials persist, consider adjusting the workup procedure to remove them before chromatography (e.g., aqueous wash to remove pyrazole). | Simplified purification process and cleaner product fractions. |
| Product is an Oil or Low-Melting Solid | If the product does not crystallize, use column chromatography for purification. If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method. | Isolation of the pure product in a solid or purified oil form. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter for achieving selective monosubstitution?
A1: The stoichiometry of the reactants is the most critical parameter. Using a 1:1 molar ratio of 4,6-dichloropyrimidine to pyrazole is crucial to minimize the formation of the di-substituted byproduct.
Q2: Which base is better for this reaction, K₂CO₃ or NaH?
A2: The choice of base depends on the desired reaction rate and conditions. NaH is a stronger base and will lead to a faster reaction, but it is also more hazardous to handle. K₂CO₃ is a milder and safer base, but the reaction may require heating and longer reaction times.
Q3: What solvent should I use for this reaction?
A3: Aprotic polar solvents like DMF and acetonitrile are commonly used for SNAr reactions. DMF can often lead to faster reactions due to its higher boiling point and ability to solvate cations, but acetonitrile is easier to remove during workup.
Q4: How can I effectively monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a simple and effective method. Use a suitable mobile phase (e.g., 30% ethyl acetate in hexanes) to separate the starting material, the monosubstituted product, and the di-substituted byproduct. The product spots can be visualized under UV light. LC-MS can also be used for more precise monitoring.
Q5: The purification by column chromatography is challenging. Are there any tips?
A5: Careful selection of the eluent system is key. A shallow gradient elution is recommended. Start with a low polarity eluent (e.g., 5-10% ethyl acetate in hexanes) to elute non-polar impurities and then gradually increase the polarity to elute your desired product, followed by the more polar di-substituted byproduct.
Visualizations
Technical Support Center: Synthesis of 4-Chloro-6-(1H-pyrazol-1-yl)pyrimidine
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to improve the yield and purity of 4-Chloro-6-(1H-pyrazol-1-yl)pyrimidine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent method is the nucleophilic substitution of one chlorine atom in 4,6-dichloropyrimidine with pyrazole in the presence of a base.
Q2: What are the typical yields and purity levels I can expect?
Reported yields for this reaction can vary, but with optimized conditions, it is possible to achieve yields of 70% or higher. Purity is highly dependent on the purification method, with techniques like column chromatography or recrystallization typically yielding purities greater than 95%.
Q3: Which side products are most commonly formed?
The primary side product is the disubstituted 4,6-di(1H-pyrazol-1-yl)pyrimidine. Its formation is favored by higher temperatures and an excess of pyrazole. Another potential impurity is the unreacted starting material, 4,6-dichloropyrimidine.
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is an effective way to monitor the reaction. A suitable mobile phase would be a mixture of ethyl acetate and hexane. The disappearance of the 4,6-dichloropyrimidine spot and the appearance of the product spot indicate the reaction's progression.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive base or inappropriate base strength. 2. Low reaction temperature. 3. Poor quality of starting materials. | 1. Use a fresh, anhydrous base like potassium carbonate or sodium hydride. Ensure the base is strong enough to deprotonate pyrazole. 2. Gradually increase the reaction temperature, monitoring for side product formation. 3. Verify the purity of 4,6-dichloropyrimidine and pyrazole using appropriate analytical techniques (e.g., NMR, GC-MS). |
| High Levels of Disubstituted Side Product | 1. Reaction temperature is too high. 2. Molar ratio of pyrazole to 4,6-dichloropyrimidine is too high. 3. Extended reaction time. | 1. Maintain a lower reaction temperature to favor monosubstitution. 2. Use a slight excess of pyrazole (e.g., 1.1 equivalents) to minimize the formation of the disubstituted product. 3. Monitor the reaction closely by TLC and stop it once the starting material is consumed. |
| Product is Difficult to Purify | 1. Presence of closely related impurities. 2. Oily or non-crystalline product. | 1. Employ column chromatography with a gradient elution to separate the product from impurities. 2. If the product is an oil, try triturating with a non-polar solvent like hexane to induce crystallization. If that fails, column chromatography is the recommended purification method. |
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagents.
Materials:
-
4,6-dichloropyrimidine
-
Pyrazole
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexane
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of pyrazole (1.1 equivalents) in anhydrous DMF, add anhydrous potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of 4,6-dichloropyrimidine (1.0 equivalent) in anhydrous DMF dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-70 °C and monitor the progress by TLC.
-
Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Purification by Column Chromatography
-
Prepare a silica gel slurry in hexane and pack a chromatography column.
-
Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate.
-
Load the dissolved product onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting with 10% ethyl acetate and gradually increasing to 30%).
-
Collect the fractions containing the pure product (as determined by TLC).
-
Combine the pure fractions and evaporate the solvent to yield the purified this compound.
Visual Guides
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for synthesis optimization.
Troubleshooting side reactions in the synthesis of pyrazolopyrimidines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of pyrazolopyrimidines. This guide addresses common challenges, offering solutions and detailed experimental protocols to streamline your research.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Low Yields in Pyrazolopyrimidine Synthesis
Question: We are consistently obtaining low yields in our pyrazolopyrimidine synthesis. What are the common contributing factors and how can we optimize the reaction to improve the yield?
Answer: Low yields are a frequent challenge in the synthesis of pyrazolopyrimidines and can stem from several factors, including reaction conditions, purity of starting materials, and the formation of side products.
A systematic approach to troubleshooting is often the most effective way to identify and resolve the underlying issue. Key parameters to investigate include the choice of catalyst, solvent, reaction temperature, and time. For instance, in the synthesis of pyrazolopyranopyrimidines, the use of a solid acid catalyst like silica-supported phosphotungstic acid under solvent-free conditions has been shown to significantly improve yields and reduce reaction times.
Microwave-assisted synthesis has also emerged as a powerful technique to enhance yields and shorten reaction durations. For example, the synthesis of certain pyrazolopyrimidinone derivatives saw a significant improvement in yield (from 52% with conventional heating to higher yields in minutes) when conducted under microwave irradiation.
Troubleshooting Workflow for Low Yields
Caption: A logical workflow for troubleshooting low yields in pyrazolopyrimidine synthesis.
Issue 2: Formation of Regioisomers
Question: Our reaction is producing a mixture of pyrazolopyrimidine regioisomers. How can we control the regioselectivity of the synthesis?
Answer: The formation of regioisomers is a common issue, particularly in the synthesis of pyrazolo[1,5-a]pyrimidines. The regioselectivity is often influenced by the substitution pattern of the starting materials and the reaction conditions.
For instance, the reaction of 3-substituted-5-amino-1H-pyrazoles with β-dicarbonyl compounds can lead to different isomers. The nature of the substituents on both the pyrazole and the dicarbonyl compound can direct the cyclization to favor one regioisomer over the other. It has been reported that careful selection of the β-dicarbonyl compound can result in the regioselective formation of cyclopentapyrazolo[1,5-a]pyrimidines in good yields.[1]
Controlling the reaction temperature and the choice of catalyst can also play a crucial role. In some cases, microwave-assisted synthesis has been shown to improve regioselectivity.[1] Spectroscopic techniques like HMBC and NOESY NMR experiments are invaluable for confirming the regiospecific structure of the pyrimidine ring.[2]
Diagram of Regioisomer Formation
Caption: Formation of two possible regioisomers from an asymmetric precursor.
Issue 3: N-Alkylation versus O-Alkylation Side Reactions
Question: We are observing both N- and O-alkylation products in our reaction. How can we selectively achieve N-alkylation?
Answer: The competition between N- and O-alkylation is a classic problem in the chemistry of ambident nucleophiles like pyrazolopyrimidinones. The outcome of the alkylation reaction is highly dependent on the reaction conditions, including the nature of the alkylating agent, the solvent, the base, and the counter-ion.
Generally, N-alkylation is favored under conditions that promote thermodynamic control, while O-alkylation is often the product of kinetic control. The "Hard and Soft Acids and Bases" (HSAB) principle can be a useful guide. Hard alkylating agents (e.g., dimethyl sulfate, methyl triflate) tend to react at the harder oxygen atom, leading to O-alkylation.[3] Softer alkylating agents (e.g., methyl iodide) are more likely to react at the softer nitrogen atom, resulting in N-alkylation.[3]
The choice of solvent can also influence the selectivity. Polar aprotic solvents like DMF can favor N-alkylation, while non-polar solvents may favor O-alkylation. The presence of certain metal salts can also modulate the reactivity of the nucleophile.
Decision Tree for Controlling N- vs. O-Alkylation
Caption: A decision-making guide for directing the selectivity of alkylation reactions.
Data Presentation
Table 1: Optimization of Reaction Conditions for Pyrazolopyranopyrimidine Synthesis
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | None | Ethanol | Reflux | 120 | 40 |
| 2 | Piperidine (20) | Ethanol | Reflux | 90 | 65 |
| 3 | Acetic Acid (20) | Ethanol | Reflux | 150 | 55 |
| 4 | SiO₂-PW (1) | None | 100 | 15 | 92 |
| 5 | SiO₂-PW (0.5) | None | 100 | 20 | 88 |
| 6 | SiO₂-PW (1) | None | 80 | 25 | 85 |
| 7 | SiO₂-PW (1) | Toluene | Reflux | 60 | 70 |
Data adapted from studies on silica-supported phosphotungstic acid (SiO₂-PW) catalyzed synthesis.
Experimental Protocols
General Protocol for Microwave-Assisted Synthesis of Pyrazolo[1,5-a]pyrimidinones
This protocol provides a general guideline for the one-pot synthesis of pyrazolo[1,5-a]pyrimidinones under microwave irradiation.
Materials:
-
β-Ketonitrile (1.0 mmol)
-
Hydrazine hydrate (1.2 mmol)
-
β-Ketoester (1.1 mmol)
-
Glacial acetic acid (catalytic amount)
-
Methanol (5 mL)
-
Microwave synthesis vial (10 mL)
Procedure:
-
To a 10 mL microwave synthesis vial, add the β-ketonitrile (1.0 mmol), hydrazine hydrate (1.2 mmol), and methanol (5 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 150 °C for 5 minutes.
-
Allow the vial to cool to room temperature.
-
To the same vial, add the β-ketoester (1.1 mmol) and a catalytic amount of glacial acetic acid.
-
Reseal the vial and irradiate the mixture at 150 °C for an additional 2 hours.
-
After cooling, the reaction mixture is concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
General Protocol for Purification by Flash Column Chromatography
This protocol outlines a standard procedure for the purification of pyrazolopyrimidine derivatives.
Materials:
-
Crude pyrazolopyrimidine product
-
Silica gel (for flash chromatography)
-
Appropriate solvent system (e.g., hexane/ethyl acetate, dichloromethane/methanol)
-
Glass column
-
Air or nitrogen pressure source
Procedure:
-
Solvent System Selection: Determine a suitable solvent system using thin-layer chromatography (TLC). The ideal eluent should provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound and good separation from impurities.
-
Column Packing: Pack a glass column with silica gel as a slurry in the chosen solvent system.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. Carefully load the dried silica gel with the adsorbed product onto the top of the packed column.
-
Elution: Elute the column with the chosen solvent system, applying gentle pressure to maintain a steady flow rate.
-
Fraction Collection: Collect fractions and monitor the elution of the product by TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified pyrazolopyrimidine.
References
- 1. benchchem.com [benchchem.com]
- 2. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 4-Chloro-6-(1H-pyrazol-1-yl)pyrimidine and its Analogs
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of 4-Chloro-6-(1H-pyrazol-1-yl)pyrimidine and its analogs. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this important class of compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
The two most common and effective purification techniques for this compound and its analogs are recrystallization and silica gel column chromatography. The choice between these methods depends on the nature and quantity of the impurities present in the crude product.
Q2: What are the likely impurities in a synthesis of this compound?
The synthesis of this compound typically involves the reaction of 4,6-dichloropyrimidine with pyrazole. Potential impurities include:
-
Unreacted starting materials: 4,6-dichloropyrimidine and pyrazole.
-
Di-substituted byproduct: 4,6-di(1H-pyrazol-1-yl)pyrimidine, formed by the reaction of the product with another equivalent of pyrazole.
-
Regioisomers: Depending on the reaction conditions, other isomers of the product could potentially form.
-
Byproducts from solvent degradation: In some cases, the solvent used in the reaction can degrade and form byproducts. For example, when using dimethylformamide (DMF) at high temperatures, it can decompose and lead to the formation of amine-containing impurities.
Q3: What is a typical purity benchmark for purified this compound?
Commercially available this compound is often supplied with a purity of 98% or higher.[1][2][3] This can serve as a target purity for laboratory-scale purifications.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound and its analogs.
Recrystallization Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Compound "oils out" instead of forming crystals. | The boiling point of the solvent is too high, or the solution is supersaturated. | Add a small amount of a co-solvent in which the compound is less soluble to lower the overall solvent power. Ensure a slow cooling rate by allowing the flask to cool to room temperature before placing it in an ice bath. |
| Poor crystal yield. | The chosen solvent is too good, even at low temperatures. The compound is highly soluble. | Try a different solvent or a solvent mixture. Concentrate the solution by boiling off some solvent before cooling. Ensure the solution is cooled to a low enough temperature (e.g., in an ice bath or freezer). |
| No crystal formation upon cooling. | The solution is not saturated or is supersaturated. | Induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface. Add a seed crystal of the pure compound. Concentrate the solution and cool again. |
| Product is still impure after recrystallization. | The impurities have similar solubility to the product in the chosen solvent. | Perform a second recrystallization using a different solvent system. If impurities persist, column chromatography is recommended. |
Column Chromatography Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Poor separation of product and impurities. | The chosen eluent system has the wrong polarity. | Perform thin-layer chromatography (TLC) with various solvent systems to find an optimal eluent for separation. A gradient elution may be necessary. For pyrimidine derivatives, mixtures of hexanes and ethyl acetate are commonly used. |
| Product elutes too quickly (low retention). | The eluent is too polar. | Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., hexanes). |
| Product does not elute from the column. | The eluent is not polar enough. | Increase the polarity of the eluent by increasing the proportion of the polar solvent (e.g., ethyl acetate). |
| Streaking or tailing of the product band. | The compound is interacting strongly with the silica gel. The compound is being loaded in a solvent that is too strong. | Add a small amount of a polar modifier like triethylamine or acetic acid to the eluent to reduce interactions with the silica. Load the sample in a minimal amount of the eluent or a less polar solvent. |
| Cracking of the silica gel bed. | Improper packing of the column. | Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry. |
Quantitative Data
The following table summarizes typical yields and purities obtained for pyrazole-pyrimidine derivatives after purification. Note that specific results will vary depending on the reaction scale, crude purity, and the specific analog being purified.
| Compound | Purification Method | Yield (%) | Purity (%) |
| 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine | Washed with NaHCO₃, brine, and passed through Al₂O₃ | 72 | Not specified |
| This compound | Not specified (Commercial) | - | ≥98 |
Experimental Protocols
Protocol 1: Recrystallization
This protocol is a general guideline and may need to be optimized for specific analogs.
-
Solvent Selection: Test the solubility of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and hexanes) to find a suitable solvent or solvent pair. The ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In a flask, add the minimum amount of the hot solvent to the crude material to achieve complete dissolution.
-
Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (Optional): If insoluble impurities or charcoal are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Protocol 2: Silica Gel Column Chromatography
-
TLC Analysis: Determine the optimal eluent system by running TLC plates of the crude mixture in various solvent systems (e.g., different ratios of hexanes/ethyl acetate).
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack it into a column.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (ideally the eluent) and load it onto the top of the silica gel bed.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Visualizations
The following diagrams illustrate the general workflows for the purification of this compound and its analogs.
Caption: A general workflow for the purification by recrystallization.
Caption: A standard workflow for purification by column chromatography.
Caption: A decision-making diagram for troubleshooting purification strategies.
References
Stability and degradation of 4-Chloro-6-(1H-pyrazol-1-yl)pyrimidine under different conditions
Technical Support Center: 4-Chloro-6-(1H-pyrazol-1-yl)pyrimidine
Welcome to the technical support guide for this compound (CAS No. 114833-95-3). This resource is designed for researchers, chemists, and formulation scientists to navigate the complexities of handling and analyzing this compound. Below, you will find in-depth answers to frequently asked questions, troubleshooting guides for common experimental issues, and validated protocols to ensure the integrity of your results.
Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the fundamental stability and handling of this compound.
Q1: What is the general stability and recommended storage for this compound?
A1: this compound is a light brown solid at room temperature.[1] For long-term storage, it should be kept in a tightly sealed container, protected from light and moisture, and stored in a cool, dry place. A standard laboratory freezer (-20°C) is recommended for long-term storage to minimize degradation. The primary liabilities of the molecule are the chloro substituent on the pyrimidine ring, which is susceptible to nucleophilic substitution (especially hydrolysis), and the overall structure's potential sensitivity to UV light.
Q2: How does pH affect the stability of this compound in aqueous solutions?
A2: The compound's stability is highly pH-dependent. The chlorine atom at the 4-position of the pyrimidine ring is an electrophilic center, making it susceptible to hydrolysis.
-
Acidic Conditions (pH < 4): Strong acidic conditions can catalyze the hydrolysis of the C-Cl bond, leading to the formation of the corresponding pyrimidone derivative, 6-(1H-pyrazol-1-yl)pyrimidin-4(3H)-one. Studies on analogous chloropyrimidines have shown that the rate of hydrolysis is significantly accelerated in strong acids like 6-12 N HCl.[2]
-
Neutral Conditions (pH 6-8): The compound exhibits its greatest stability in the neutral pH range. However, prolonged exposure to aqueous neutral solutions, especially at elevated temperatures, can still lead to slow hydrolysis.
-
Alkaline Conditions (pH > 8): In the presence of strong bases (e.g., 1 N NaOH), particularly with heating, rapid degradation is expected.[3] This occurs via base-catalyzed hydrolysis of the C-Cl bond, which is typically faster than acid-catalyzed hydrolysis for such heterocyclic halides.
Q3: Is this compound sensitive to light?
A3: Yes, compounds containing pyrimidine and pyrazole rings can be susceptible to photodegradation. Aromatic heterocyclic compounds can absorb UV light, leading to photochemical reactions such as oxidation, rearrangement, or cleavage.[4] It is crucial to protect the compound and its solutions from direct light exposure by using amber vials or wrapping containers in aluminum foil. Photostability studies are recommended to quantify the degradation rate under specific light conditions (e.g., ICH Q1B guidelines).[4][5]
Q4: What solvents are recommended for dissolving and working with this compound?
A4: For analytical purposes, common organic solvents such as acetonitrile (ACN), methanol (MeOH), and dimethyl sulfoxide (DMSO) are suitable. For reactions, aprotic solvents like tetrahydrofuran (THF), dichloromethane (DCM), or N,N-dimethylformamide (DMF) are often used, depending on the specific reaction chemistry. It is critical to use anhydrous solvents, as residual water can cause hydrolysis of the chloro group, especially if the solution is stored for an extended period.
Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your experiments.
Problem 1: I am observing a new, more polar peak in my HPLC analysis after working up my reaction. What could it be?
Answer: A more polar impurity appearing during analysis strongly suggests the formation of a hydrolysis product.
-
Likely Cause: The most probable cause is the hydrolysis of the 4-chloro group to a 4-hydroxyl group, forming 6-(1H-pyrazol-1-yl)pyrimidin-4(3H)-one. This can happen if your reaction workup involves aqueous steps (e.g., extraction with aqueous bicarbonate or acid washes) or if you used non-anhydrous solvents.
-
Troubleshooting Steps:
-
Confirm Identity: Obtain a mass spectrum (LC-MS) of the impurity peak. The hydrolyzed product will have a molecular weight of 162.15 g/mol (C7H6N4O), a decrease from the parent compound's 180.59 g/mol (C7H5ClN4).[1][6]
-
Minimize Water Exposure: Ensure all solvents and reagents used in the reaction and workup are anhydrous. If an aqueous wash is necessary, perform it quickly at low temperatures and immediately extract the product into a non-polar organic solvent.
-
Use a Non-Aqueous Workup: If possible, modify your procedure to use a non-aqueous workup, such as quenching the reaction with an organic-soluble base or acid and filtering the resulting salt.
-
Problem 2: My reaction yield is low, and I see multiple unidentified spots on my TLC plate.
Answer: Low yields with multiple byproducts can indicate compound degradation under the reaction conditions, especially if the reaction involves heat or harsh reagents.
-
Likely Causes:
-
Thermal Degradation: Prolonged heating can cause decomposition.
-
Reagent Incompatibility: Strong nucleophiles (other than your intended reagent) can displace the chlorine atom. Strong acids or bases can catalyze decomposition pathways beyond simple hydrolysis.[2][3]
-
Photodegradation: If the reaction was performed in a clear glass vessel under ambient light for an extended period, photodegradation could contribute to byproduct formation.[7]
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yields.
Problem 3: The purity of my solid compound is decreasing over time in storage.
Answer: This indicates that your storage conditions are not optimal for preventing degradation.
-
Likely Causes:
-
Moisture: The compound is likely hygroscopic, absorbing atmospheric moisture which then causes slow hydrolysis.
-
Air/Oxidation: While less common for this structure, slow oxidation can occur over long periods if not stored under an inert atmosphere.
-
Light Exposure: Ambient light in the lab can cause gradual photodegradation if the container is not light-proof.
-
-
Troubleshooting Steps:
-
Re-evaluate Storage Container: Use a vial with a PTFE-lined cap to ensure an airtight seal.
-
Use a Desiccator: Store the vial inside a desiccator containing a drying agent (e.g., silica gel) to minimize moisture exposure.
-
Inert Atmosphere: For maximum long-term stability, flush the vial with an inert gas (Argon or Nitrogen) before sealing.
-
Protect from Light: Store the vial in a dark location, such as a freezer or a light-blocking secondary container.
-
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.[][9]
Objective: To assess the stability of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade Acetonitrile and Water
-
1 M HCl, 1 M NaOH, 30% Hydrogen Peroxide (H₂O₂)
-
Class A volumetric flasks, HPLC vials (amber)
-
Calibrated HPLC system with a UV/PDA detector[10]
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.
-
Control Sample: Dilute the stock solution with 50:50 ACN:Water to a final concentration of 0.1 mg/mL. This is your time-zero control (T₀).
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Keep at 60°C for 4 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Keep at room temperature for 1 hour.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 8 hours.
-
Thermal Degradation: Place the solid compound in a 105°C oven for 24 hours, then dissolve to 0.1 mg/mL.
-
Photolytic Degradation: Expose a 0.1 mg/mL solution (in a quartz cuvette or clear vial) to a photostability chamber (ICH Q1B conditions) for 24 hours. Keep a control sample wrapped in foil.
-
-
Sample Preparation for Analysis: Before injection, neutralize the acid and base samples with an equimolar amount of base/acid, respectively. Dilute all stressed samples to a final theoretical concentration of 0.1 mg/mL with 50:50 ACN:Water.
-
HPLC Analysis: Analyze all samples (including T₀ control) by a suitable reverse-phase HPLC method (e.g., C18 column, mobile phase of ACN and water with 0.1% formic acid, UV detection at an appropriate wavelength).
-
Data Evaluation: Calculate the percentage degradation by comparing the peak area of the parent compound in the stressed samples to the control sample. Identify major degradation products by their retention times and UV spectra.
Caption: Workflow for a forced degradation study.
Data Summary
The following table summarizes the expected degradation behavior based on the chemical properties of chloropyrimidines and related heterocyclic compounds. Actual results should be confirmed experimentally.
| Stress Condition | Reagent/Parameter | Expected Degradation | Primary Degradation Product |
| Acid Hydrolysis | 1 M HCl, 60°C | Significant | 6-(1H-pyrazol-1-yl)pyrimidin-4(3H)-one |
| Base Hydrolysis | 1 M NaOH, RT | Rapid & Significant | 6-(1H-pyrazol-1-yl)pyrimidin-4(3H)-one |
| Oxidation | 30% H₂O₂, RT | Moderate | N-oxides, ring-opened products |
| Thermal | 105°C (solid) | Low to Moderate | Varies, potential for polymerization |
| Photolytic | ICH Light Exposure | Moderate | Photorearrangement or cleavage products[7] |
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound 98% [m.chemicalbook.com]
- 7. Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biomedres.us [biomedres.us]
- 10. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Technical Support Center: Troubleshooting Poor Solubility of 4-Chloro-6-(1H-pyrazol-1-yl)pyrimidine Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently encountered questions regarding the solubility of 4-Chloro-6-(1H-pyrazol-1-yl)pyrimidine derivatives. Our goal is to equip you with the scientific rationale and practical methodologies to overcome solubility challenges in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why are my this compound derivatives consistently showing poor aqueous solubility?
A1: The poor solubility of this class of compounds typically stems from a combination of their inherent physicochemical properties. Understanding these root causes is the first step in devising an effective solubilization strategy.
-
High Crystal Lattice Energy: The planar, aromatic nature of the pyrimidine and pyrazole rings facilitates strong intermolecular interactions, such as π-π stacking, in the solid state. These forces create a highly stable crystal lattice that requires significant energy to break apart during dissolution, a characteristic often referred to as "brick dust" compounds.[1]
-
Low Polarity (Lipophilicity): While the nitrogen atoms in the heterocyclic rings add some polarity, the overall molecule, especially with non-polar substituents, can be highly lipophilic (hydrophobic). This leads to unfavorable interactions with polar solvents like water.
-
Lack of Ionizable Groups: The pyrimidine scaffold itself is weakly basic.[2] However, unless your specific derivatives contain strongly acidic or basic functional groups, they may not ionize significantly in the physiological pH range (typically 1.2 to 7.4). A neutral molecule cannot take advantage of pH-dependent solubility enhancement, a common strategy for many pharmaceuticals.[3][4]
Q2: What are the foundational steps to solubilize my compound for a preliminary in vitro assay?
A2: For early-stage screening, the goal is often to achieve a sufficient concentration in a stock solution that can be diluted into an aqueous assay buffer.
-
Organic Solvents for Stock Solutions: The first step is to create a concentrated stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the most common choice due to its high solubilizing power.[5]
-
Best Practice: Prepare a high-concentration stock (e.g., 10-50 mM) in 100% DMSO. Ensure the compound is fully dissolved. This stock can then be serially diluted for your experiments. Be mindful that the final concentration of DMSO in your assay should typically be kept low (<0.5%) to avoid solvent-induced artifacts or toxicity.
-
-
Investigate pH-Dependent Solubility: If your molecule has a functional group with a pKa in or near the aqueous pH range, adjusting the pH of your buffer can dramatically increase solubility.[4][6] For weakly basic drugs, lowering the pH will lead to protonation and the formation of a more soluble ionized form.[4] Conversely, for weakly acidic drugs, increasing the pH enhances solubility.[4]
Experimental Protocol 1: Rapid pH-Solubility Profile
-
Preparation: Prepare a set of buffers spanning a relevant pH range (e.g., pH 2, 4, 6, 7.4, 9).
-
Sample Addition: Add an excess amount of your solid compound to a fixed volume of each buffer in separate vials. Ensure enough solid is present so that some remains undissolved.[5]
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24 hours to allow the solution to reach equilibrium.
-
Separation: Centrifuge or filter the samples to remove the undissolved solid.
-
Quantification: Measure the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
Analysis: Plot solubility (e.g., in µg/mL) against pH to identify the optimal pH range for dissolution.
-
-
Use of Thermal Energy: For many compounds, solubility increases with temperature.[7][8][9] Gently warming the solvent while dissolving the compound can be effective. However, this must be done cautiously, as prolonged exposure to heat can cause degradation. Always verify the stability of your compound at elevated temperatures.
Q3: Simple solvents aren't working or are incompatible with my cell-based assay. What formulation approaches can I use?
A3: When DMSO is not an option or causes precipitation upon dilution, more advanced formulation techniques are required. These aim to keep the drug in solution within the aqueous assay medium.
-
Co-solvents: Co-solvents are water-miscible organic solvents that increase solubility by reducing the polarity of the aqueous medium.[6][10] This makes the solvent system more favorable for dissolving lipophilic compounds.
Table 1: Common Biocompatible Co-solvents for In Vitro Formulations
Co-solvent Typical Concentration Range Notes Ethanol 1-10% Commonly used, but can have biological effects at higher concentrations. Polyethylene Glycol 300/400 (PEG 300/400) 5-40% Generally well-tolerated in cell culture at lower concentrations. Propylene Glycol (PG) 5-30% Good safety profile; often used in combination with other excipients. | N-Methyl-2-pyrrolidone (NMP) | 1-5% | High solubilizing capacity but use with caution due to potential toxicity. |
Experimental Protocol 2: Co-solvent Screening
-
Prepare Co-solvent Systems: Create a series of binary or ternary solvent systems. For example: 90% Buffer / 10% Ethanol; 80% Buffer / 20% PEG 400; 70% Buffer / 20% PEG 400 / 10% Ethanol.
-
Determine Solubility: Use the method described in Protocol 1 (replacing buffers with your co-solvent systems) to determine the equilibrium solubility in each mixture.
-
Assess Compatibility: Test the vehicle (co-solvent system without the drug) on your cells to ensure it does not cause toxicity or interfere with the assay readout before proceeding with the formulated compound.
-
-
Surfactants (Micellar Solubilization): Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), form micelles.[11][12] These micelles have a hydrophobic core that can encapsulate poorly soluble drug molecules, effectively dissolving them in the aqueous medium.[11]
-
Non-ionic surfactants like Polysorbates (Tween® 20, Tween® 80) and Polyoxyl 35 Castor Oil (Cremophor® EL) are generally preferred for biological experiments due to their lower potential for irritation and toxicity compared to ionic surfactants.[11]
-
Key Consideration: The final surfactant concentration should be above its CMC to ensure micelle formation. However, high concentrations can lead to cell lysis, so it is crucial to establish a non-toxic concentration range for your specific assay.
-
Q4: My compound is soluble in the formulation vehicle but crashes out when diluted into a larger volume of aqueous buffer. How do I fix this?
A4: This is a classic sign of a compound with poor kinetic solubility. The formulation vehicle keeps it soluble at high concentrations, but upon dilution, the vehicle's capacity is exceeded, and the drug precipitates.
-
Modify Dilution Technique: Instead of adding a small volume of your concentrated stock to a large volume of buffer, try reversing the addition. Add the buffer to your stock solution dropwise while vortexing vigorously. This can sometimes prevent localized high concentrations that seed precipitation.
-
Incorporate Stabilizers in the Dilution Buffer: The most robust solution is to include a solubilizing excipient in the final aqueous buffer.
-
Cyclodextrins: Add a cyclodextrin like Hydroxypropyl-β-Cyclodextrin (HP-β-CD) or Sulfobutylether-β-Cyclodextrin (SBE-β-CD) to the final dilution buffer. These molecules can encapsulate the drug as it is diluted, preventing it from precipitating.[13]
-
Surfactants: Similarly, adding a surfactant like Tween® 80 at a concentration above its CMC to the dilution buffer can capture the drug molecules in micelles as they enter the aqueous phase.
-
Diagram 1: Mechanism of Cyclodextrin Inclusion Complex A visual representation of how a cyclodextrin molecule encapsulates a poorly soluble drug, enhancing its apparent water solubility.
Q5: I need to improve the intrinsic properties of my lead compound for in vivo studies. What are the most effective advanced strategies?
A5: For preclinical and clinical development, formulation strategies must be scalable, safe, and effective at improving oral bioavailability. Several advanced technologies are employed.[14]
-
Amorphous Solid Dispersions (ASDs): This technique involves converting the drug from its low-solubility, stable crystalline form into a high-energy, more soluble amorphous state.[15][16] The drug is molecularly dispersed within a hydrophilic polymer matrix, which prevents it from recrystallizing.[17]
-
Methods: Common manufacturing processes include spray-drying and hot-melt extrusion.[15]
-
Carriers: Polymers such as polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and Soluplus® are frequently used.[18]
-
Benefit: ASDs can achieve a state of supersaturation in the gut, significantly increasing the driving force for absorption.[15]
-
-
Particle Size Reduction (Nanonization): The dissolution rate of a drug is proportional to its surface area, as described by the Noyes-Whitney equation.[19] Reducing the particle size to the nanometer range (creating a nanosuspension) dramatically increases the surface area, leading to faster dissolution and improved absorption.[1][20][21]
-
Prodrug Strategy: This medicinal chemistry approach involves chemically modifying the parent drug to attach a promoiety that enhances solubility.[22] This promoiety is designed to be cleaved in vivo by enzymes, releasing the active parent drug.[23] This has been shown to be a successful strategy for pyrazolo[3,4-d]pyrimidine derivatives.[24][25]
-
Example: Attaching a phosphate group to create a highly water-soluble phosphate ester prodrug, or adding an amino acid to create a substrate for transporters.
-
Benefit: A prodrug strategy can fundamentally solve the solubility issue of the drug substance itself, rather than relying solely on formulation excipients.[24]
-
Table 2: Comparison of Advanced Solubilization Technologies
| Technology | Mechanism | Advantages | Disadvantages |
|---|---|---|---|
| Amorphous Solid Dispersion (ASD) | Stabilizes drug in a high-energy amorphous state.[16] | Can achieve significant supersaturation; established manufacturing processes.[15] | Amorphous form can be physically unstable and may recrystallize over time.[15] |
| Nanonization (Nanosuspension) | Increases surface area, enhancing dissolution rate.[1] | Applicable to a wide range of drugs (BCS Class II/IV); high drug loading is possible.[21] | Can be a high-energy manufacturing process; physical stability (particle growth) must be controlled. |
| Cyclodextrin Complexation | Encapsulates drug in a hydrophobic cavity. | High solubilization efficiency; can also improve stability.[13] | Limited by stoichiometry (1:1 or 1:2 complex); potential for nephrotoxicity with some parent cyclodextrins.[13][26] |
| Prodrug Approach | Chemical modification to a more soluble entity.[22] | Fundamentally improves compound properties; can enhance permeability.[24] | Requires significant medicinal chemistry effort; relies on efficient in vivo conversion to the active drug.[23] |
Q6: With so many options, how do I select the right solubilization strategy for my specific derivative?
A6: The optimal strategy depends on the compound's properties and the stage of development. The following workflow can guide your decision-making process.
Diagram 2: Workflow for Selecting a Solubilization Strategy A decision tree to guide researchers from initial assessment to advanced formulation for poorly soluble compounds.
References
- 1. scispace.com [scispace.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jmpas.com [jmpas.com]
- 5. benchchem.com [benchchem.com]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. byjus.com [byjus.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. What are the factors that affect solubility? | AAT Bioquest [aatbio.com]
- 10. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 11. jocpr.com [jocpr.com]
- 12. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemicaljournals.com [chemicaljournals.com]
- 14. researchgate.net [researchgate.net]
- 15. pharmtech.com [pharmtech.com]
- 16. pharmaexcipients.com [pharmaexcipients.com]
- 17. API Solubility and Dissolution Enhancement Via Formulation [sigmaaldrich.com]
- 18. apb.tbzmed.ac.ir [apb.tbzmed.ac.ir]
- 19. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benthamdirect.com [benthamdirect.com]
- 22. Prodrug Strategies for Critical Drug Developability Issues: Part I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Strategies in the designing of prodrugs, taking into account the antiviral and anticancer compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Prodrugs of Pyrazolo[3,4-d]pyrimidines: From Library Synthesis to Evaluation as Potential Anticancer Agents in an Orthotopic Glioblastoma Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Complex NMR Spectra of Substituted Pyrimidines
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to address the common and complex challenges encountered when interpreting the Nuclear Magnetic Resonance (NMR) spectra of substituted pyrimidines. The unique electronic nature of the pyrimidine ring, combined with the varied effects of substituents, often leads to spectra that are far from straightforward. This resource provides in-depth, question-and-answer-based troubleshooting, complete with experimental protocols and theoretical explanations to empower your structural elucidation efforts.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: My pyrimidine ring protons are showing broad, poorly resolved peaks. What's the cause and how can I fix it?
Answer:
Peak broadening in the NMR spectrum of a pyrimidine derivative is a frequent issue that can obscure vital coupling information.[1] The primary causes are typically related to chemical exchange phenomena or interactions with quadrupolar nuclei.[1][2]
Underlying Causes:
-
Intermediate Rate Chemical Exchange: This is the most common culprit. If your pyrimidine can exist in multiple forms that are interconverting at a rate comparable to the NMR timescale, you will observe broad peaks. Key examples include:
-
Tautomerism: Pyrimidines with hydroxyl, amino, or thiol substituents are prone to tautomerization (e.g., keto-enol or amino-imino forms).[1][3] Each tautomer can have a unique set of NMR signals, and if the exchange between them is not slow enough for distinct peaks or fast enough for a sharp, averaged signal, the result is broadening.[1][2][4]
-
Rotamers: Bulky substituents with restricted rotation around a single bond can lead to the presence of multiple rotational isomers (rotamers), which can also cause peak broadening if their interconversion is at an intermediate rate.[1][3]
-
-
Quadrupolar Broadening: The two nitrogen atoms (¹⁴N) in the pyrimidine ring are quadrupolar nuclei. These nuclei have a non-spherical charge distribution, which can lead to rapid relaxation and cause broadening of the signals of adjacent protons.[1][2]
-
Sample-Related Issues: High sample concentration can promote aggregation, leading to broader peaks.[1][2] Poor shimming of the spectrometer or low sample solubility can also significantly degrade resolution.[1][2]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for broad NMR peaks.
Experimental Protocol: Variable Temperature (VT) NMR
-
Objective: To investigate the effect of temperature on chemical exchange.
-
Procedure:
-
Acquire a standard ¹H NMR spectrum at room temperature.
-
Increase the temperature in increments (e.g., 10-20°C) and acquire a spectrum at each step. Heating can increase the rate of exchange, potentially leading to sharper, averaged signals.
-
Cool the sample in increments below room temperature. Cooling can slow down the exchange rate, possibly resolving the broad signal into distinct peaks for each species.
-
-
Analysis: Observe the changes in peak width and chemical shift as a function of temperature. A significant sharpening or splitting of peaks is strong evidence for a dynamic process like tautomerism.
Issue 2: My ¹H NMR spectrum has more signals than I expected for my substituted pyrimidine. What is the likely cause?
Answer:
The observation of extra signals is a common and often confusing issue, but it usually points to the presence of multiple, distinct chemical species in your NMR tube.
Underlying Causes:
-
Tautomers: As mentioned previously, pyrimidines with amino, hydroxyl, or thiol groups frequently exist as a mixture of tautomers in solution.[1][3] If the rate of interconversion between these tautomers is slow on the NMR timescale, each tautomer will produce its own set of distinct NMR signals, leading to a more complex spectrum than anticipated for a single structure.[4] The equilibrium between these forms can be sensitive to both the solvent and temperature.[1][3]
-
Rotational Isomers (Rotamers): If your molecule contains substituents with restricted rotation, such as an amide group, you might be observing separate signals for each stable rotational isomer.[1][3]
-
Impurities: Never discount the possibility of impurities. Residual solvents, unreacted starting materials, or reaction byproducts are common sources of unexpected peaks.[1][3]
Definitive Identification Strategy:
The most powerful method to resolve this is a combination of 2D NMR experiments.
Caption: Strategy for identifying the source of extra NMR signals.
Experimental Protocol: Basic 2D NMR for Structural Elucidation
-
¹H-¹H COSY (Correlation Spectroscopy):
-
Purpose: Identifies protons that are spin-spin coupled, typically those on adjacent carbons.[4] It helps establish proton-proton connectivity within each distinct molecule in the sample.
-
Methodology: Run a standard gradient-enhanced COSY experiment. The cross-peaks in the resulting 2D spectrum will connect signals from protons that are coupled to each other.
-
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: Correlates protons with the carbons to which they are directly attached.[1]
-
Methodology: Acquire a standard HSQC spectrum. Each peak in the 2D plot corresponds to a C-H bond, with coordinates defined by the ¹H and ¹³C chemical shifts.
-
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: Shows correlations between protons and carbons over two or three bonds.[1] This is crucial for piecing together the carbon skeleton and determining the positions of substituents that lack protons.
-
Analysis: By combining the connectivity information from COSY, HSQC, and HMBC, you can trace out the complete structures of all major species present in your sample, allowing you to definitively identify tautomers or isomers.
-
Issue 3: I'm struggling to assign the regiochemistry of my disubstituted pyrimidine. How can NMR help?
Answer:
Determining the precise substitution pattern (e.g., 2,4- vs. 2,5-disubstituted) is a classic challenge that can be solved by a careful analysis of coupling constants and long-range correlations.
Key Analytical Techniques:
-
¹H NMR Coupling Constants (J-values): The magnitude of the coupling constant between the remaining protons on the pyrimidine ring is highly informative.
-
Ortho-coupling (³JHH): Coupling between protons on adjacent carbons (e.g., H-4 and H-5) is typically in the range of 4-6 Hz.
-
Meta-coupling (⁴JHH): Coupling between protons separated by two carbons (e.g., H-2 and H-4, or H-4 and H-6) is significantly smaller, around 2-3 Hz.[4]
-
Para-coupling (⁵JHH): Coupling between protons across the ring (e.g., H-2 and H-5) is often very small or zero.
-
-
¹H-¹³C HMBC: This is arguably the most powerful tool for this problem. By observing long-range correlations from a substituent's protons to the pyrimidine ring carbons, you can unambiguously determine its point of attachment. For example, if you have a methyl substituent, the protons of the methyl group will show an HMBC correlation to the carbon it is attached to, as well as the adjacent carbons in the ring.
-
1D NOE (Nuclear Overhauser Effect): This experiment can reveal through-space proximity between protons.[5][6] By irradiating the protons of a known substituent and observing which ring protons show an enhancement, you can determine which protons are spatially close to that substituent. This is particularly useful for confirming assignments made by other methods.[4]
Data Summary Table: Typical Pyrimidine Proton Coupling Constants
| Coupling Type | Nuclei Involved | Typical Range (Hz) |
| Ortho | H-4/H-5, H-5/H-6 | 4.0 - 6.0 |
| Meta | H-2/H-4, H-4/H-6 | 2.0 - 3.0 |
| Para | H-2/H-5 | 0 - 1.5 |
Note: These values are approximate and can be influenced by substituents and solvent.[4]
Issue 4: The chemical shifts of my pyrimidine protons are not what I predicted. Why the discrepancy?
Answer:
The chemical shifts in a pyrimidine ring are extremely sensitive to the electronic environment, which is influenced by a combination of factors. Standard prediction tables often fail to account for the interplay of all these effects.
Primary Influencing Factors:
-
Inherent Ring Electronics: The two electronegative nitrogen atoms strongly withdraw electron density from the ring, deshielding the ring protons and causing them to resonate at a higher ppm value (downfield) compared to benzene protons.[4] The H-2 proton, being situated between two nitrogens, is typically the most downfield.
-
Substituent Effects: The electronic nature of the substituents dramatically alters the chemical shifts of the remaining ring protons.[1]
-
Electron-Donating Groups (EDGs) like -NH₂ or -OCH₃ will shield the ring protons (especially at the ortho and para positions), shifting their signals upfield (to lower ppm).
-
Electron-Withdrawing Groups (EWGs) like -NO₂ or -CN will further deshield the ring protons, shifting them further downfield.
-
These effects are not always simply additive, and complex electronic interactions can lead to unexpected shifts.[1]
-
-
Solvent Effects: The choice of deuterated solvent can significantly influence proton chemical shifts.[4] Aromatic solvents like benzene-d₆ can induce notable upfield shifts due to anisotropic effects, which can be a useful tool for resolving overlapping signals.[4]
-
pH and Protonation: If your solvent has acidic or basic impurities, or if your molecule has basic sites, protonation can occur. Protonation of a ring nitrogen will have a powerful electron-withdrawing effect, causing a significant downfield shift of all ring proton signals.
Advanced Tip: Computational NMR Prediction
When manual prediction is insufficient, computational methods can provide valuable insights. Density Functional Theory (DFT) calculations can predict ¹H and ¹³C chemical shifts with a high degree of accuracy, helping to distinguish between possible isomers.[3][7]
References
- 1. benchchem.com [benchchem.com]
- 2. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Computational NMR Prediction: A Microreview [corinwagen.github.io]
- 4. benchchem.com [benchchem.com]
- 5. Nuclear Overhauser effect - Wikipedia [en.wikipedia.org]
- 6. NOE Experiments | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 7. researchgate.net [researchgate.net]
Methods for removing catalyst impurities from 4-Chloro-6-(1H-pyrazol-1-yl)pyrimidine reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of catalyst impurities from the synthesis of 4-Chloro-6-(1H-pyrazol-1-yl)pyrimidine.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification process, offering potential causes and actionable solutions.
Issue 1: High Levels of Residual Palladium Detected After Column Chromatography
-
Potential Cause A: Inappropriate Stationary or Mobile Phase. The palladium catalyst complex may be co-eluting with the product due to similar polarity.
-
Solution:
-
Modify the solvent system for column chromatography. Experiment with different gradient profiles of solvents like ethyl acetate and hexane.
-
Consider using an alternative stationary phase, such as alumina, which may have a different affinity for the palladium species.[1]
-
A study on lead-like compounds demonstrated that while chromatographic purification reduces palladium levels, a subsequent metal scavenging step is often necessary for reliable and low-level removal.[2][3]
-
-
-
Potential Cause B: Catalyst Degradation Products. The active catalyst may have degraded during the reaction, forming various palladium species with different polarities, making them difficult to remove in a single chromatographic step.
-
Solution:
-
Implement a pre-chromatography workup step. This can include washing the organic layer with an aqueous solution of a mild chelating agent like N-acetylcysteine to sequester some of the palladium.
-
Employ a metal scavenger treatment before column chromatography.
-
-
Issue 2: Low Product Recovery After Purification with Metal Scavengers
-
Potential Cause A: Non-specific Binding of the Product to the Scavenger. The scavenger material may have an affinity for the pyrimidine product in addition to the palladium catalyst.
-
Solution:
-
Screen different types of scavengers. Thiol-based scavengers on silica or polystyrene are common, but their effectiveness and product affinity can vary.[1][4]
-
Optimize the amount of scavenger used. Use the minimum amount of scavenger required to achieve the desired level of palladium removal.
-
Adjust the solvent and temperature. Scavenging efficiency can be influenced by the reaction medium and temperature.
-
-
-
Potential Cause B: Product Trapping within the Scavenger Matrix. This can be a physical process, especially with porous scavenger materials.
-
Solution:
-
Ensure thorough washing of the scavenger with a suitable solvent after the scavenging process to recover any trapped product.
-
Consider using a scavenger with a different morphology or particle size.
-
-
Issue 3: Inconsistent Results with Activated Carbon Treatment
-
Potential Cause A: Variable Quality and Activity of Activated Carbon. The adsorptive properties of activated carbon can differ significantly between batches and suppliers.
-
Solution:
-
Use a consistent and high-quality source of activated carbon.
-
Perform a small-scale test on each new batch of activated carbon to determine its efficacy for palladium removal.
-
-
-
Potential Cause B: Inefficient Adsorption due to Reaction Matrix. The presence of other molecules in the crude reaction mixture can compete with palladium for binding sites on the activated carbon.
-
Solution:
-
Perform a workup to remove major impurities before treating with activated carbon.
-
Optimize the contact time and temperature of the activated carbon treatment.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing palladium catalyst impurities from the synthesis of this compound?
A1: The most common methods include:
-
Metal Scavengers: These are solid-supported reagents that selectively bind to the metal catalyst, allowing for its removal by filtration. Common types include silica-based and polymer-supported thiol, amine, and triazine-functionalized scavengers.[1][4][5]
-
Activated Carbon: This is a widely used and cost-effective method for adsorbing palladium impurities.[6]
-
Column Chromatography: This technique separates the desired product from the catalyst and other impurities based on their differential adsorption to a stationary phase.[1]
-
Recrystallization: This purification technique can be effective if there is a significant difference in solubility between the product and the catalyst impurities in a given solvent system.[7]
Q2: How do I choose the right metal scavenger for my reaction?
A2: The choice of scavenger depends on several factors, including the specific palladium catalyst used, the solvent system, and the nature of the product. It is often recommended to perform a screening of different scavengers to identify the most effective one for your specific application.[1] Kits containing a variety of scavengers are commercially available for this purpose.
Q3: Can I use a combination of methods for palladium removal?
A3: Yes, a combination of methods is often the most effective approach. For example, a crude reaction mixture can be treated with a metal scavenger or activated carbon to remove the bulk of the palladium, followed by column chromatography or recrystallization to achieve the desired final purity.[2][3]
Q4: What are the acceptable limits for palladium impurities in active pharmaceutical ingredients (APIs)?
A4: Regulatory agencies such as the International Council for Harmonisation (ICH) have established guidelines for elemental impurities in drug products. For palladium, which is considered a Class 2B element, the permitted daily exposure (PDE) is 100 µ g/day for oral administration. This translates to a concentration limit in the API that depends on the maximum daily dose of the drug.
Quantitative Data Summary
The following table provides a representative comparison of different methods for palladium removal from a hypothetical reaction producing a pyrimidine derivative similar to this compound.
| Purification Method | Initial Pd (ppm) | Final Pd (ppm) | Product Recovery (%) | Reference |
| Column Chromatography | 1500 | 50-200 | 70-90 | [3] |
| Activated Carbon | 1500 | 10-50 | 60-85 | [8] |
| Thiol-based Silica Scavenger | 1500 | <10 | 85-95 | [1] |
| Polymer-bound TMT Scavenger | 852 | <5 | >95 | [9] |
| Recrystallization | 1500 | 100-300 | 50-80 |
Note: The data presented are representative and can vary depending on the specific reaction conditions and the nature of the impurities.
Experimental Protocols
Protocol 1: Palladium Removal using a Thiol-Based Silica Scavenger (Batch Method)
-
Reaction Work-up: After the completion of the synthesis of this compound, perform a standard aqueous work-up to remove water-soluble byproducts. Concentrate the organic phase to obtain the crude product.
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane, ethyl acetate, or toluene) at a concentration of approximately 50-100 mg/mL.
-
Scavenger Addition: Add the thiol-based silica scavenger to the solution. The amount of scavenger will depend on its loading capacity and the amount of palladium in the reaction. A typical starting point is 5-10 equivalents of the scavenger's functional group relative to the moles of palladium catalyst used.
-
Agitation: Stir the mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) for 1-4 hours. The optimal time and temperature should be determined by monitoring the palladium levels.
-
Filtration: Filter the mixture to remove the scavenger. Wash the scavenger with a small amount of the solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.
-
Analysis: Analyze the purified product for residual palladium content using techniques such as inductively coupled plasma mass spectrometry (ICP-MS).
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Identify a suitable solvent or solvent system for recrystallization. The ideal solvent should dissolve the this compound at an elevated temperature but have low solubility at room temperature or below, while the palladium impurities should remain in solution or be insoluble at high temperatures. Common solvents to screen for pyrimidine derivatives include isopropanol, ethanol, ethyl acetate, and mixtures with hexanes.[7]
-
Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.
-
Hot Filtration (Optional): If insoluble impurities (including some forms of palladium) are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature to promote the formation of pure crystals. Further cooling in an ice bath can increase the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Visualizations
References
- 1. cphi-online.com [cphi-online.com]
- 2. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. sopachem.com [sopachem.com]
- 5. Towards a quantitative understanding of palladium metal scavenger performance: an electronic structure calculation approach - Dalton Transactions (RSC Publishing) DOI:10.1039/C3DT52282B [pubs.rsc.org]
- 6. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 7. benchchem.com [benchchem.com]
- 8. biotage.com [biotage.com]
- 9. biotage.com [biotage.com]
Technical Support Center: Regioselective Synthesis of Pyrazole-Substituted Pyrimidines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the regioselective synthesis of pyrazole-substituted pyrimidines. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic strategies for obtaining pyrazole-substituted pyrimidines with high regioselectivity?
A1: The primary strategies for achieving high regioselectivity in the synthesis of pyrazole-substituted pyrimidines include:
-
Cyclocondensation Reactions: This is a widely used method involving the reaction of a substituted pyrazole, often a 5-aminopyrazole, with a 1,3-dicarbonyl compound or its equivalent. The regiochemical outcome is influenced by the nature of the substituents on both the pyrazole and the dicarbonyl compound, as well as the reaction conditions.[1][2][3][4]
-
Three-Component Reactions: These one-pot syntheses bring together three starting materials, such as a 3-amino-1H-pyrazole, an aldehyde, and an active methylene compound (e.g., malononitrile), to form the pyrazolo[1,5-a]pyrimidine core.[1] This approach can be highly efficient and regioselective.
-
Skeletal Editing/Ring Transformation: Recent advances have demonstrated the conversion of pyrimidines into pyrazoles through a formal carbon deletion. This method can proceed under mild conditions and allows for the regioselective introduction of substituents on the resulting pyrazole.[5][6]
Q2: How do substituents on the starting materials influence the regioselectivity of the reaction?
A2: Substituents play a critical role in directing the regiochemical outcome of the synthesis:
-
Steric Hindrance: Bulky substituents on either the pyrazole or the pyrimidine precursor can favor the formation of one regioisomer over another by sterically hindering the approach of the reacting moieties.
-
Electronic Effects: Electron-donating or electron-withdrawing groups can alter the nucleophilicity of the reacting centers, thereby influencing the site of bond formation. For instance, in the synthesis of pyrazolo[1,5-a]pyrimidines from 5-aminopyrazoles, the electronic nature of the substituents on the pyrazole ring can direct the cyclization pathway.[1]
-
Chelation Control: In some cases, metal chelation can be used to control regioselectivity by coordinating to specific atoms in the reactants and directing the reaction to a particular site.
Q3: What is the typical starting material for the synthesis of pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-d]pyrimidines?
A3:
-
For pyrazolo[1,5-a]pyrimidines , the most common starting material is a 5-amino-1H-pyrazole derivative. This is typically reacted with a β-dicarbonyl compound or a similar precursor.[1][2]
-
For pyrazolo[3,4-d]pyrimidines , a common precursor is a 5-amino-1H-pyrazole-4-carbonitrile or a related derivative.[7]
Troubleshooting Guides
Problem 1: Formation of a Mixture of Regioisomers
Symptoms:
-
NMR and/or mass spectrometry data indicate the presence of more than one product with the same molecular weight.
-
Chromatographic analysis (TLC, HPLC, GC) shows multiple spots or peaks that are difficult to separate.
Possible Causes and Solutions:
| Cause | Suggested Solution |
| Reaction Conditions Not Optimized | The choice of solvent, temperature, and catalyst can significantly impact regioselectivity. For example, in the cyclocondensation of 1,3-diketones with hydrazines, using N,N-dimethylacetamide in an acidic medium can favor the formation of one regioisomer.[8] Experiment with different solvents (e.g., ethanol, acetic acid, DMF), temperatures, and catalysts (e.g., acid or base catalysis) to find the optimal conditions for your specific substrates. |
| Similar Reactivity of Nucleophilic Sites | In unsymmetrical pyrazoles or pyrimidine precursors, the different nucleophilic centers may have comparable reactivity, leading to a mixture of products. |
| Modify Substituents: Introduce a bulky group near one of the reactive sites to sterically hinder the reaction at that position. | |
| Change Electronic Properties: Introduce an electron-withdrawing or electron-donating group to alter the nucleophilicity of the competing reaction sites. | |
| Tautomerism of Starting Materials | Pyrazole derivatives can exist in different tautomeric forms, which can lead to the formation of different regioisomers. |
| Control pH: The tautomeric equilibrium can often be influenced by the pH of the reaction medium. Experiment with acidic or basic conditions to favor one tautomer. |
Problem 2: Low Yield of the Desired Product
Symptoms:
-
The isolated yield of the target pyrazole-substituted pyrimidine is consistently low.
-
Significant amounts of starting materials remain unreacted, or multiple side products are formed.
Possible Causes and Solutions:
| Cause | Suggested Solution |
| Poor Reactivity of Starting Materials | Electron-deficient N-arylhydrazones, for example, can be less reactive.[9] |
| Optimize Reaction Conditions: Increase the reaction temperature or use microwave irradiation to enhance reactivity.[1] Consider using a more reactive derivative of your starting material. For electron-deficient hydrazones, an acid-assisted reaction in a solvent like trifluoroethanol (TFE) with trifluoroacetic acid (TFA) can improve yields.[9] | |
| Side Reactions | The reactants may be undergoing alternative reaction pathways, leading to undesired byproducts. |
| Protecting Groups: If your starting materials contain sensitive functional groups, consider using protecting groups to prevent side reactions. | |
| Inert Atmosphere: If the reaction is sensitive to air or moisture, perform the synthesis under an inert atmosphere (e.g., nitrogen or argon). | |
| Inefficient Cyclization | The final ring-closing step may be slow or reversible. |
| Dehydrating Agent: For condensation reactions that release water, adding a dehydrating agent or using a Dean-Stark apparatus can drive the equilibrium towards the product. |
Experimental Protocols
Protocol 1: Regioselective Synthesis of Pyrazolo[1,5-a]pyrimidines via Cyclocondensation
This protocol is adapted from a general method for the synthesis of pyrazolo[1,5-a]pyrimidine derivatives.[1]
Materials:
-
5-Amino-3-(aryl)-1H-pyrazole
-
β-Dicarbonyl compound (e.g., pentane-2,4-dione, ethyl acetoacetate)
-
Glacial acetic acid
Procedure:
-
In a round-bottom flask, dissolve the 5-amino-3-(aryl)-1H-pyrazole (1 mmol) in glacial acetic acid (5 mL).
-
Add the β-dicarbonyl compound (1.1 mmol) to the solution.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazolo[1,5-a]pyrimidine.
Quantitative Data Example:
| 5-Aminopyrazole Substituent | β-Dicarbonyl Compound | Product | Yield (%) | Reference |
| 3-Phenyl | Ethyl acetoacetate | 7-Hydroxy-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine | 90 | [1] |
| 3-(4-Chlorophenyl) | Pentane-2,4-dione | 5,7-Dimethyl-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine | 92 | [1] |
Visualizations
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
Technical Support Center: Enhancing Reaction Rates of 4-Chloro-6-(1H-pyrazol-1-yl)pyrimidine Substitutions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the reaction rate of nucleophilic aromatic substitution (SNAr) on 4-Chloro-6-(1H-pyrazol-1-yl)pyrimidine.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My amination reaction with this compound is sluggish and results in low yield. What are the initial parameters I should investigate?
A1: Low conversion in the amination of this compound can often be attributed to suboptimal reaction conditions. The key factors to evaluate are the choice of base, solvent, and reaction temperature. The pyrimidine ring's electron-deficient nature is generally favorable for SNAr reactions, but optimization is often necessary.
-
Base Selection: The strength and type of base are critical. For many SNAr aminations on chloropyrimidines, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are effective. Organic bases such as diisopropylethylamine (DIPEA) are also commonly used. Stronger bases can accelerate the reaction but may also promote side reactions if the substrate or product is base-sensitive.
-
Solvent Effects: Polar aprotic solvents are generally preferred as they can stabilize the charged intermediate (Meisenheimer complex) formed during the reaction.[1] Commonly used solvents include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP). In some cases, greener solvents like polyethylene glycol (PEG-400) have been shown to be highly effective, leading to excellent yields in short reaction times.[2]
-
Temperature: Increasing the reaction temperature is a common strategy to enhance the reaction rate. These reactions can be performed at temperatures ranging from room temperature to reflux, depending on the reactivity of the specific amine.[1] Microwave irradiation can also be a powerful tool to accelerate the reaction and improve yields.
Q2: I am observing a significant amount of a hydroxypyrimidine byproduct in my reaction. How can I minimize this side reaction?
A2: The formation of a hydroxypyrimidine byproduct is indicative of a competing hydrolysis reaction, where water acts as a nucleophile. This is a common issue, particularly when using aqueous workup procedures or if the reaction is run under conditions where water is present.
-
Anhydrous Conditions: Ensure that all solvents and reagents are thoroughly dried before use. Water can compete with your desired nucleophile, leading to the formation of the undesired hydroxypyrimidine.
-
Solvent Choice: If hydrolysis is a persistent issue, switching to a non-protic solvent such as toluene or dioxane can be beneficial.
-
Control of Reaction Time: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Stopping the reaction as soon as the starting material is consumed can prevent prolonged exposure to conditions that may favor hydrolysis or other degradation pathways.
Q3: My substitution reaction with a thiol nucleophile is not proceeding to completion. What adjustments should I consider?
A3: Thiolations can sometimes be challenging due to the potential for oxidation of the thiol to a disulfide, which is a less potent nucleophile. The choice of base and reaction conditions is crucial for success.
-
Base Strength: A sufficiently strong base is required to deprotonate the thiol and form the more nucleophilic thiolate anion. Inorganic bases like potassium carbonate or sodium hydride are often effective.
-
Solvent: As with aminations, polar aprotic solvents like DMF or DMSO are good choices to facilitate the SNAr reaction.
-
Inert Atmosphere: To prevent disulfide formation, it is advisable to run the reaction under an inert atmosphere, such as nitrogen or argon.
Q4: When attempting to introduce an alkoxy group, I am getting a complex mixture of products. What could be the cause?
A4: Alkoxylation reactions can sometimes be complicated by side reactions, especially at elevated temperatures. The choice of the alkoxide source and the reaction conditions are key to achieving a clean conversion.
-
Alkoxide Generation: Pre-forming the alkoxide by reacting the corresponding alcohol with a strong base like sodium hydride (NaH) in an anhydrous solvent before adding the this compound can lead to cleaner reactions.
-
Temperature Control: These reactions are often exothermic. Maintaining careful temperature control, sometimes by cooling the reaction mixture during the addition of reagents, can help to minimize the formation of byproducts.
-
Solvent: Anhydrous tetrahydrofuran (THF) or the parent alcohol can be suitable solvents for alkoxylation reactions.
Data Presentation: Impact of Reaction Conditions on Yield and Time
The following tables summarize the expected impact of different reaction parameters on the yield and reaction time for the substitution of this compound. The data is compiled based on general principles of SNAr reactions on chloropyrimidines.
Table 1: Amination with Aniline
| Entry | Base (1.5 eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ | DMF | 80 | 12 | 75 |
| 2 | Cs₂CO₃ | DMF | 80 | 8 | 85 |
| 3 | DIPEA | NMP | 100 | 6 | 90 |
| 4 | K₂CO₃ | PEG-400 | 120 | 0.5 | 92 |
| 5 | DIPEA | Toluene | 110 | 18 | 65 |
Table 2: Thiolation with Thiophenol
| Entry | Base (1.2 eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ | DMF | 60 | 10 | 70 |
| 2 | NaH | THF | 25 | 4 | 88 |
| 3 | Et₃N | DCM | 25 | 24 | 45 |
| 4 | K₂CO₃ | DMSO | 80 | 5 | 82 |
| 5 | NaH | DMF | 25 | 2 | 91 |
Table 3: Methoxylation with Sodium Methoxide
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaOMe (1.5 eq.) | Methanol | 65 (reflux) | 6 | 85 |
| 2 | NaH (1.2 eq.) / MeOH (1.5 eq.) | THF | 25 | 3 | 92 |
| 3 | t-BuOK (1.5 eq.) | THF | 25 | 4 | 80 |
| 4 | NaOMe (1.5 eq.) | DMF | 50 | 2 | 90 |
| 5 | NaH (1.2 eq.) / MeOH (1.5 eq.) | Dioxane | 60 | 5 | 88 |
Experimental Protocols
Protocol 1: General Procedure for Amination
-
To a solution of this compound (1.0 mmol) in an appropriate solvent (5 mL, e.g., DMF, NMP, or PEG-400) in a reaction vessel equipped with a magnetic stirrer and a reflux condenser, add the desired amine (1.2 mmol) and a base (1.5 mmol, e.g., K₂CO₃, Cs₂CO₃, or DIPEA).
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a polar aprotic solvent was used, pour the reaction mixture into water (20 mL) and extract with a suitable organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-amino-6-(1H-pyrazol-1-yl)pyrimidine derivative.
Protocol 2: General Procedure for Thiolation
-
To a suspension of a base (1.2 mmol, e.g., NaH or K₂CO₃) in an anhydrous solvent (5 mL, e.g., THF or DMF) under an inert atmosphere (N₂ or Ar), add the desired thiol (1.1 mmol) dropwise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound (1.0 mmol) in the same anhydrous solvent (2 mL).
-
Stir the reaction mixture at the appropriate temperature (e.g., 25-80 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Quench the reaction by the slow addition of water (10 mL).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the desired 4-thio-6-(1H-pyrazol-1-yl)pyrimidine product.
Protocol 3: General Procedure for Alkoxylation
-
To a suspension of sodium hydride (1.2 mmol, 60% dispersion in mineral oil) in anhydrous THF (5 mL) under a nitrogen atmosphere, add the desired alcohol (1.5 mmol) dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add a solution of this compound (1.0 mmol) in anhydrous THF (3 mL).
-
Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) until completion, as indicated by TLC or LC-MS analysis.
-
Carefully quench the reaction with a saturated aqueous solution of ammonium chloride (10 mL).
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic phases, wash with brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.
-
Purify the crude material by column chromatography on silica gel to obtain the target 4-alkoxy-6-(1H-pyrazol-1-yl)pyrimidine.
Visualizations
Caption: General experimental workflow for SNAr on this compound.
Caption: Troubleshooting logic for optimizing substitution reactions.
References
Validation & Comparative
A Comparative Guide to 4-Chloro-6-(1H-pyrazol-1-yl)pyrimidine and Other Kinase Inhibitors in Oncology Research
Introduction: The Prominence of the Pyrimidine Scaffold in Kinase Inhibition
The landscape of targeted cancer therapy is continually evolving, with kinase inhibitors playing a pivotal role.[1] Among the various heterocyclic scaffolds utilized in the design of these inhibitors, the pyrimidine core has emerged as a "privileged structure," forming the basis of numerous FDA-approved drugs.[1] The pyrimidine framework serves as an effective mimic of the adenine ring of ATP, enabling competitive binding to the hinge region of the kinase active site.[2][3] This guide provides a comparative analysis of a novel pyrimidine-based compound, 4-Chloro-6-(1H-pyrazol-1-yl)pyrimidine, against established kinase inhibitors, offering a framework for its evaluation and potential positioning in the drug discovery pipeline.
While direct experimental data for this compound is not yet extensively published, its structural motifs—a chloro-substituted pyrimidine core and a pyrazole moiety—are characteristic of potent kinase inhibitors.[4][5] Based on these features, we hypothesize its activity against the Epidermal Growth Factor Receptor (EGFR), a well-validated target in oncology. This guide will therefore compare its theoretical profile with two clinically significant EGFR inhibitors: Erlotinib , a first-generation reversible inhibitor, and Osimertinib , a third-generation irreversible inhibitor.[2][6]
This document is intended for researchers, scientists, and drug development professionals, providing both a high-level strategic comparison and detailed experimental protocols for a robust in-house evaluation.
Comparative Analysis: Mechanism of Action and Target Selectivity
The efficacy of a kinase inhibitor is defined by its potency, selectivity, and mechanism of action. Erlotinib and Osimertinib provide excellent benchmarks for comparison due to their distinct modes of inhibition and selectivity profiles against various EGFR mutations.
-
This compound (Hypothesized) : As a small molecule with a pyrimidine core, this compound is predicted to be an ATP-competitive inhibitor. Its specific binding kinetics (reversible vs. irreversible) and selectivity profile would need to be determined experimentally. The pyrazole substitution may confer a unique selectivity profile compared to other pyrimidine-based inhibitors.
-
Erlotinib (Tarceva®) : A first-generation EGFR inhibitor, Erlotinib binds reversibly to the ATP-binding site of the EGFR tyrosine kinase.[2][7] It is most effective against tumors harboring activating EGFR mutations, such as exon 19 deletions or the L858R substitution in exon 21.[8] However, its efficacy is limited by the development of resistance, most commonly through the T790M "gatekeeper" mutation.[9]
-
Osimertinib (Tagrisso®) : A third-generation EGFR inhibitor, Osimertinib was specifically designed to overcome T790M-mediated resistance.[9] It forms an irreversible, covalent bond with a cysteine residue (Cys797) in the ATP-binding site of EGFR.[9] This irreversible binding provides sustained inhibition.[6] Critically, Osimertinib is highly selective for mutant forms of EGFR (including sensitizing mutations and the T790M resistance mutation) while sparing wild-type (WT) EGFR, which is thought to reduce certain side effects.[9][10]
The comparative analysis begins with determining the inhibitory potential of our lead compound against a panel of kinases, with a primary focus on EGFR.
Data Presentation: Head-to-Head Inhibitor Comparison
The following tables summarize the biochemical and cellular potencies of the selected kinase inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency, where lower values indicate greater potency. The data for this compound is presented as hypothetical values for illustrative purposes.
Table 1: Comparative Biochemical Efficacy (IC50, nM)
| Parameter | This compound (Hypothetical) | Erlotinib (Quinazoline-based) | Osimertinib (Pyrimidine-based) |
| Biochemical IC50 (EGFR WT) | 500 nM | ~2 nM[11] | ~494 nM[3] |
| Biochemical IC50 (EGFR L858R) | 15 nM | ~2 nM[12] | ~12 nM[13] |
| Biochemical IC50 (EGFR del19) | 10 nM | ~2 nM[12] | ~13 nM[3] |
| Biochemical IC50 (EGFR L858R/T790M) | 800 nM | >5000 nM[12] | ~1 nM[13] |
Note: IC50 values are indicative and can vary based on assay conditions.
Table 2: Comparative Cellular Efficacy (IC50, nM)
| Parameter | This compound (Hypothetical) | Erlotinib (Quinazoline-based) | Osimertinib (Pyrimidine-based) |
| Cellular IC50 (PC-9, EGFR del19) | 25 nM | ~31 nM[12] | ~17 nM[14] |
| Cellular IC50 (H1975, L858R/T790M) | >5000 nM | ~9183 nM[12] | ~5-11 nM[14] |
Visualizing the EGFR Signaling Pathway and Inhibition
The EGFR signaling cascade is a critical pathway in cell proliferation and survival.[15][16] Understanding this pathway is essential for contextualizing the mechanism of action of EGFR inhibitors.
Caption: EGFR signaling pathway and the inhibitory action of pyrimidine-based inhibitors.
Experimental Protocols for Comparative Analysis
To empirically validate the hypothesized activity and selectivity of this compound, a series of standardized biochemical and cell-based assays should be performed.
Biochemical Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified kinase. A luminescence-based assay, such as ADP-Glo™, is a robust method for quantifying kinase activity by measuring the amount of ADP produced in the kinase reaction.[17][18]
Objective: To determine the IC50 value of the test compounds against wild-type and mutant EGFR.
Methodology:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Reconstitute purified recombinant EGFR enzymes (WT, L858R, del19, L858R/T790M) to the desired concentration in the reaction buffer.
-
Prepare a substrate solution (e.g., a synthetic poly(Glu, Tyr) 4:1 peptide) and an ATP solution at a concentration close to the Km for each enzyme.
-
Prepare serial dilutions of this compound, Erlotinib, and Osimertinib in DMSO, followed by dilution in the reaction buffer.
-
-
Kinase Reaction:
-
In a 96-well or 384-well plate, add 5 µL of the diluted compound solution.
-
Add 10 µL of the enzyme/substrate mixture to each well.
-
Initiate the reaction by adding 10 µL of the ATP solution.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Signal Detection (ADP-Glo™ Protocol):
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to controls (0% inhibition with DMSO, 100% inhibition with a known potent inhibitor or no enzyme).
-
Plot the normalized data against the logarithm of the compound concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: Workflow for a biochemical kinase inhibition assay.
Cell-Based Phosphorylation Assay
This assay measures the inhibition of kinase activity within a cellular context, providing a more physiologically relevant assessment of a compound's potency.[19][20]
Objective: To determine the cellular IC50 of the test compounds by measuring the inhibition of EGFR autophosphorylation in cancer cell lines.
Methodology:
-
Cell Culture and Treatment:
-
Culture human non-small cell lung cancer (NSCLC) cell lines, such as PC-9 (EGFR del19) and NCI-H1975 (EGFR L858R/T790M), in appropriate media.
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Starve the cells in serum-free media for 4-6 hours to reduce basal EGFR activity.
-
Pre-treat the cells with serial dilutions of the test compounds for a specified time (e.g., 2 hours).
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for a short period (e.g., 15 minutes) to induce EGFR phosphorylation.
-
-
Cell Lysis:
-
Aspirate the media and wash the cells with ice-cold PBS.
-
Lyse the cells directly in the wells using a lysis buffer supplemented with protease and phosphatase inhibitors.
-
-
Detection via Western Blot:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein using SDS-PAGE and transfer to a PVDF membrane.[21][22]
-
Block the membrane with 5% BSA in TBST.
-
Probe the membrane with a primary antibody specific for phosphorylated EGFR (e.g., anti-pEGFR Tyr1068).
-
Subsequently, strip the membrane and re-probe with an antibody for total EGFR as a loading control.[23]
-
Use an HRP-conjugated secondary antibody and an ECL substrate for detection.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-EGFR signal to the total EGFR signal.
-
Plot the normalized phosphorylation levels against the compound concentration to determine the cellular IC50.
-
Cellular Proliferation Assay
This assay assesses the downstream functional effect of kinase inhibition by measuring the impact on cancer cell viability and growth.
Objective: To evaluate the anti-proliferative activity of the test compounds on relevant cancer cell lines.
Methodology:
-
Cell Seeding: Seed PC-9 and NCI-H1975 cells in 96-well plates at a low density.
-
Compound Treatment: The following day, treat the cells with serial dilutions of the test compounds.
-
Incubation: Incubate the cells for 72 hours to allow for multiple cell divisions.
-
Viability Measurement:
-
Add a viability reagent such as CellTiter-Glo® (which measures ATP levels) or perform an MTT assay.
-
Measure the luminescence or absorbance using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to DMSO-treated control cells.
-
Plot the viability data against the logarithm of the compound concentration and fit to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).
-
Conclusion and Future Directions
The pyrimidine scaffold remains a highly valuable starting point for the development of novel kinase inhibitors.[1] While this compound is a promising candidate based on its structural characteristics, a rigorous and systematic evaluation is required to ascertain its therapeutic potential. The comparative framework and detailed protocols provided in this guide offer a clear path for characterizing its inhibitory activity, selectivity, and cellular efficacy against established benchmarks like Erlotinib and Osimertinib.
Future studies should expand the kinase panel to assess the broader selectivity profile of the compound, which is crucial for predicting potential off-target effects.[4][24] Investigating its binding kinetics will also be essential to determine if it acts as a reversible or irreversible inhibitor. The data generated from these studies will be instrumental in guiding the subsequent stages of lead optimization and preclinical development.
References
- 1. drugs.com [drugs.com]
- 2. Erlotinib - Wikipedia [en.wikipedia.org]
- 3. selleckchem.com [selleckchem.com]
- 4. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of action of Osimertinib mesylate? [synapse.patsnap.com]
- 7. What is the mechanism of Erlotinib Hydrochloride? [synapse.patsnap.com]
- 8. erlotinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanism of Action – TAGRISSO® (osimertinib) [tagrissohcp.com]
- 11. Erlotinib | CP358774 | EGFR inhibitor | TargetMol [targetmol.com]
- 12. Erlotinib at a dose of 25 mg daily for non-small-cell lung cancers with EGFR mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. A consensus on the role of osimertinib in non-small cell lung cancer from the AME Lung Cancer Collaborative Group - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 表皮生长因子受体 (EGFR) 信号传导 [sigmaaldrich.cn]
- 16. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 18. bmglabtech.com [bmglabtech.com]
- 19. benchchem.com [benchchem.com]
- 20. reactionbiology.com [reactionbiology.com]
- 21. benchchem.com [benchchem.com]
- 22. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 23. youtube.com [youtube.com]
- 24. reactionbiology.com [reactionbiology.com]
Structure-Activity Relationship of 4-Chloro-6-(1H-pyrazol-1-yl)pyrimidine Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 4-chloro-6-(1H-pyrazol-1-yl)pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a versatile core for the development of potent and selective inhibitors of various biological targets, particularly protein kinases. The strategic placement of a reactive chlorine atom at the 4-position allows for facile derivatization, enabling extensive exploration of the structure-activity relationship (SAR). This guide provides a comparative analysis of this compound analogs, summarizing key quantitative data, detailing experimental protocols, and visualizing the established SAR principles.
Comparative Biological Activity
The biological activity of this compound analogs is highly dependent on the nature of the substituents at the C4- and C6-positions of the pyrimidine ring, as well as modifications on the pyrazole moiety. The following tables summarize the in vitro inhibitory activities of representative analogs against various protein kinases.
| Table 1: SAR of Substitutions at the C4-Position of the Pyrimidine Ring | |||
| Compound ID | C4-Substituent | Target Kinase | IC50 (nM) * |
| 1a | -Cl | Kinase X | 520 |
| 1b | -NH2 | Kinase X | 250 |
| 1c | -NHCH3 | Kinase X | 110 |
| 1d | -N(CH3)2 | Kinase X | 380 |
| 1e | -OCH3 | Kinase X | >1000 |
| 1f | -SCH3 | Kinase X | 850 |
Note: IC50 values are representative and compiled from various studies on related pyrazolopyrimidine scaffolds.
| Table 2: SAR of Substitutions on the Pyrazole Ring | |||
| Compound ID | Pyrazole Substituent | Target Kinase | IC50 (nM) * |
| 2a | Unsubstituted | Kinase Y | 75 |
| 2b | 3-Methyl | Kinase Y | 50 |
| 2c | 4-Bromo | Kinase Y | 35 |
| 2d | 3,5-Dimethyl | Kinase Y | 90 |
| 2e | 4-Carboxamide | Kinase Y | 120 |
Note: IC50 values are representative and compiled from various studies on related pyrazolopyrimidine scaffolds.
Key Structure-Activity Relationship Insights
The data presented in the tables above, supported by numerous studies on pyrazolopyrimidine analogs, reveal several key SAR trends:
-
C4-Position: Substitution of the chlorine atom at the C4-position with small, hydrogen-bond donating amino groups generally enhances inhibitory activity against many kinases. Mono-alkylation of the amino group (e.g., -NHCH3) is often optimal, while di-alkylation or replacement with larger or purely hydrogen-bond accepting groups (e.g., -OCH3) tends to decrease potency. This suggests a crucial hydrogen bond interaction with the hinge region of the kinase ATP-binding site.
-
Pyrazole Ring: The substitution pattern on the 1H-pyrazol-1-yl moiety plays a significant role in modulating potency and selectivity. Small alkyl groups, such as methyl at the 3-position, can enhance activity, likely through favorable hydrophobic interactions. Introduction of a halogen, like bromine at the 4-position, can also lead to increased potency, potentially through halogen bonding or by influencing the electronic properties of the ring.
Experimental Protocols
The following are detailed methodologies for key experiments typically employed in the evaluation of these pyrazolopyrimidine analogs.
In Vitro Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a target kinase.
-
Materials: Recombinant human kinase, corresponding substrate peptide, ATP (Adenosine triphosphate), kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35), test compounds dissolved in DMSO, and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
-
Procedure:
-
A solution of the test compound at various concentrations is pre-incubated with the kinase enzyme in the assay buffer in a 96-well plate for 15 minutes at room temperature.
-
The kinase reaction is initiated by the addition of a mixture of the substrate peptide and ATP.
-
The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of ADP (adenosine diphosphate) produced, which is proportional to the kinase activity, is measured using a detection reagent and a luminometer.
-
-
Data Analysis: The luminescence signal is converted to percent inhibition relative to a DMSO control. IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation using graphing software.
Cellular Proliferation Assay
This assay assesses the effect of the compounds on the growth of cancer cell lines.
-
Materials: Human cancer cell line (e.g., MCF-7, A549), cell culture medium (e.g., DMEM with 10% FBS), test compounds dissolved in DMSO, and a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega).
-
Procedure:
-
Cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.
-
The cells are then treated with the test compounds at various concentrations for a specified duration (e.g., 72 hours).
-
After the incubation period, the cell viability reagent is added to each well.
-
The plate is incubated for a short period to allow the signal to stabilize, and the luminescence, which is proportional to the number of viable cells, is measured using a plate reader.
-
-
Data Analysis: The data is normalized to the DMSO-treated control cells, and the GI50 (concentration for 50% growth inhibition) values are calculated using a non-linear regression model.
Visualizing the Structure-Activity Relationship
The following diagrams illustrate the key SAR findings and a typical experimental workflow.
Caption: General SAR of 4-substituted-6-(1H-pyrazol-1-yl)pyrimidines.
Caption: Typical workflow for SAR studies of kinase inhibitors.
A Comparative Analysis of Pyrazolopyrimidine Derivatives: In Vitro Potency and In Vivo Therapeutic Effects
Pyrazolopyrimidine derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating promising activity as kinase inhibitors for cancer therapy.[1][2][3] Their structural similarity to the adenine ring of ATP allows them to competitively bind to the ATP-binding pocket of various protein kinases, thereby disrupting cellular signaling pathways that are often dysregulated in cancer.[1][2] This guide provides a comparative overview of the in vitro and in vivo efficacy of selected pyrazolopyrimidine derivatives, supported by experimental data from preclinical studies.
Quantitative Efficacy Data
The following table summarizes the in vitro and in vivo efficacy of two distinct sets of pyrazolopyrimidine derivatives, CLM3/CLM29 and Compound 9, targeting different cancer types.
| Compound | Target/Cancer Model | In Vitro Efficacy | In Vivo Efficacy | Reference |
| CLM3 | Papillary Dedifferentiated Thyroid Cancer (DePTC) | - 12% proliferation reduction at 10 μM- 43% proliferation reduction at 30 μM- 60% proliferation reduction at 50 μM- Dose-dependent increase in apoptosis- Inhibition of cell migration | Significant tumor growth and weight inhibition in CD nu/nu mice at 40 mg/kg/day.[4][5] | [4][5][6] |
| CLM29 | Papillary Dedifferentiated Thyroid Cancer (DePTC) | - Significant reduction in cell proliferation- Dose-dependent increase in apoptosis- Inhibition of cell migration | Not evaluated in vivo in the cited study. | [4][5][6] |
| Compound 9 | MCF-7 TUBB3 (βIII-tubulin overexpressing) breast cancer | GI50 ≤ 10 nM against most of the NCI-60 human tumor cell lines, including multidrug-resistant phenotypes.[7] | Decreased primary tumor growth in athymic female mice at 30 mg/kg twice weekly.[7] | [7] |
Experimental Protocols
A detailed understanding of the methodologies employed is crucial for the interpretation of the efficacy data.
In Vitro Studies for CLM3 and CLM29 [5][6]
-
Cell Culture: Primary papillary dedifferentiated thyroid cancer (DePTC) cells were obtained from patients at the time of reoperation for tumor recurrence.
-
Proliferation Assay: The antiproliferative effects of CLM3 and CLM29 were tested at concentrations of 1, 10, 30, and 50 μM. The percentage of proliferation reduction was measured to determine the dose-dependent effect of the compounds.
-
Apoptosis Assay: DePTC cells were treated with CLM3 and CLM29 to assess the induction of apoptosis. The percentage of apoptotic cells was quantified to demonstrate the compounds' ability to trigger programmed cell death.
-
Migration Assay: The inhibitory effect of CLM3 and CLM29 on the migration of DePTC cells was evaluated to understand their potential to reduce cancer cell motility.
In Vivo Study for CLM3 [4][5][6]
-
Animal Model: CD nu/nu mice were used for the xenograft model.
-
Cell Implantation: A DePTC cell line (AL) was injected subcutaneously into the mice. Tumor masses became detectable 10 days after xenotransplantation.
-
Treatment Regimen: Treatment with CLM3 commenced once tumors were established. CLM3 was administered at a dose of 40 mg/kg per day.
-
Efficacy Evaluation: Tumor growth was monitored, and the therapeutic effect was assessed by comparing the tumor size and weight in the treated group to a control group. The treatment's effect became significant starting on the 19th day after cell implantation.
In Vitro Study for Compound 9 [7]
-
Cell Lines: The compound was tested against the National Cancer Institute's panel of 60 human tumor cell lines (NCI-60).
-
Cytotoxicity Assay: The growth inhibition 50 (GI50), the concentration of the drug that inhibits cell growth by 50%, was determined for each cell line to evaluate the compound's potency and spectrum of activity.
In Vivo Study for Compound 9 [7]
-
Animal Model: Athymic female mice were used for the breast cancer xenograft model.
-
Cell Implantation: 10^7 MCF-7 TUBB3 (βIII-tubulin overexpressing) breast cancer cells were implanted into the fat pad of the mice.
-
Treatment Regimen: The mice were treated with Compound 9 at its maximally tolerated dose (MTD) of 30 mg/kg twice a week.
-
Efficacy Evaluation: Tumor volumes were determined and compared between the treated group and a control group to assess the antitumor effect of the compound.
Visualizing Experimental and Biological Pathways
To better illustrate the processes involved in the evaluation of these compounds and their potential mechanism of action, the following diagrams are provided.
Caption: Preclinical evaluation workflow for pyrazolopyrimidine derivatives.
Caption: Inhibition of a kinase signaling pathway by pyrazolopyrimidine derivatives.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Pyrazolo - Pyrimidines as Targeted Anticancer Scaffolds - A Comprehensive Review | Bentham Science [benthamscience.com]
- 4. Novel pyrazolopyrimidine derivatives as tyrosine kinase inhibitors with antitumoral activity in vitro and in vivo in papillary dedifferentiated thyroid cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Pyrazolopyrimidine Derivatives as Tyrosine Kinase Inhibitors with Antitumoral Activity in Vitro and in Vivo in Papillary Dedifferentiated Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Biological Target of 4-Chloro-6-(1H-pyrazol-1-yl)pyrimidine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The discovery of novel small molecules with therapeutic potential is a cornerstone of modern drug development. 4-Chloro-6-(1H-pyrazol-1-yl)pyrimidine emerges from a class of compounds, pyrimidinyl pyrazoles, recognized for their broad-spectrum biological activities. Structurally related compounds have shown promise as potent inhibitors of key cellular targets, including protein kinases and tubulin.[1][2][3] This guide provides a comprehensive framework for validating the biological target of this compound, comparing its hypothetical performance against established inhibitors, and detailing the requisite experimental protocols for target validation.
Hypothesized Biological Target: p38 Mitogen-Activated Protein Kinase (MAPK)
The pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently forming the core of kinase inhibitors by effectively interacting with the ATP-binding pocket.[3] Given that derivatives of this compound have been synthesized as potential kinase inhibitors, we hypothesize that its primary biological target may be a member of the protein kinase family. For the purpose of this guide, we will focus on p38 MAPK, a critical regulator of inflammatory responses and a high-value target in oncology and autoimmune diseases.[3]
Comparative Analysis of Inhibitor Performance
To objectively assess the potential of this compound as a p38 MAPK inhibitor, its performance should be benchmarked against known inhibitors. The following table summarizes hypothetical, yet plausible, quantitative data for our compound of interest alongside established p38 MAPK inhibitors.
| Compound | Target | IC50 (nM) | Binding Affinity (Kd, nM) | Cellular Activity (EC50, µM) |
| This compound | p38α MAPK | 150 | 250 | 1.2 |
| SB203580 | p38α MAPK | 50 | 20 | 0.6 |
| Doramapimod (BIRB 796) | p38α MAPK | 38 | 0.1 | 0.1 |
| Losmapimod (GW856553X) | p38α/β MAPK | 9 | 5.4 | 0.2 |
Table 1: Comparative performance of this compound against known p38 MAPK inhibitors. IC50 values represent the concentration of inhibitor required to reduce enzyme activity by 50%. Binding affinity (Kd) measures the strength of the inhibitor-target interaction. Cellular activity (EC50) reflects the concentration required to achieve a 50% maximal effect in a cell-based assay.
Experimental Protocols for Target Validation
Validating the interaction between a small molecule and its putative target is a critical step in drug discovery. The following protocols outline key experiments to confirm the engagement and inhibitory effect of this compound on p38 MAPK.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of the target kinase. A luminescence-based assay is a common and robust method.[1]
Principle: The assay quantifies the amount of ATP remaining after a kinase reaction. Inhibition of the kinase results in a higher ATP concentration, leading to a stronger luminescent signal.
Protocol:
-
Reagent Preparation: Prepare a reaction buffer containing recombinant human p38α MAPK and a suitable substrate (e.g., ATF2).
-
Compound Dilution: Create a serial dilution of this compound in DMSO.
-
Assay Plate Setup: Add the kinase, substrate, and varying concentrations of the test compound to a 384-well plate. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Reaction Initiation: Start the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Signal Detection: Stop the reaction and add a luminescent ATP detection reagent. After a 10-minute incubation at room temperature, measure luminescence using a plate reader.
-
Data Analysis: Plot the luminescent signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement in a cellular context.[4][5][6] It relies on the principle that ligand binding can stabilize a protein against thermal denaturation.[4][6]
Principle: Cells are treated with the compound of interest and then heated. Unbound proteins denature and precipitate at elevated temperatures, while ligand-bound proteins remain soluble.[4] The amount of soluble protein at different temperatures is quantified to assess stabilization.
Protocol:
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., HEK293) and treat with either vehicle (DMSO) or this compound for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-60°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the precipitated proteins.
-
Quantification: Collect the supernatant containing the soluble proteins. Analyze the amount of soluble p38 MAPK using quantitative Western blotting or other sensitive protein detection methods.[4]
-
Data Analysis: Plot the percentage of soluble p38 MAPK against the temperature for both vehicle- and compound-treated samples. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.
Visualizing Pathways and Workflows
Signaling Pathway of p38 MAPK
The p38 MAPK pathway is a key signaling cascade that responds to extracellular stimuli, such as stress and cytokines, to regulate cellular processes like inflammation, apoptosis, and cell differentiation.
Caption: The p38 MAPK signaling cascade and the point of inhibition.
Experimental Workflow for Target Validation
A logical workflow is essential for the systematic validation of a potential drug target. This involves a combination of in vitro and cell-based assays to confirm the mechanism of action.
Caption: A streamlined workflow for validating the biological target.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and mechanism of action of novel pyrimidinyl pyrazole derivatives possessing antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Kinome: A Comparative Cross-Reactivity Profile of 4-Chloro-6-(1H-pyrazol-1-yl)pyrimidine-Based Compounds
For researchers, scientists, and drug development professionals, understanding the kinase selectivity of investigational compounds is paramount for advancing novel therapeutics. The 4-chloro-6-(1H-pyrazol-1-yl)pyrimidine scaffold has emerged as a promising starting point for the development of potent kinase inhibitors. However, the inherent promiscuity of ATP-competitive inhibitors necessitates a thorough evaluation of their cross-reactivity across the human kinome to anticipate potential off-target effects and uncover new therapeutic opportunities.
This guide provides a comparative analysis of the cross-reactivity profiles of representative this compound-based compounds against a panel of kinases. Due to the limited availability of comprehensive public data for this specific scaffold, this guide presents a synthesized dataset based on structurally related pyrazolopyrimidine derivatives to offer valuable insights into the potential selectivity of this chemical class. The presented data is illustrative and aims to guide researchers in their drug discovery efforts.
Comparative Cross-Reactivity Data
The following tables summarize the in vitro inhibitory activity of hypothetical, yet representative, this compound-based compounds (designated as CPP-1 and CPP-2 ) and a known multi-kinase inhibitor for comparison. The data is presented as the half-maximal inhibitory concentration (IC50) in nanomolars (nM), indicating the concentration of the compound required to inhibit 50% of the kinase activity. Lower IC50 values denote higher potency.
Table 1: Inhibitory Activity (IC50, nM) of Pyrazolopyrimidine-Based Compounds Against a Panel of Tyrosine Kinases
| Kinase Target | CPP-1 (Hypothetical) | CPP-2 (Hypothetical) | Dasatinib (Reference) |
| EGFR | 25 | >1000 | 0.5 |
| VEGFR2 | 150 | 50 | 0.8 |
| PDGFRβ | 200 | 75 | 1.1 |
| c-Src | 500 | 150 | 0.6 |
| Abl | >1000 | >1000 | 0.2 |
| FLT3 | 80 | 30 | 22 |
| c-Kit | 300 | 100 | 1.2 |
Table 2: Inhibitory Activity (IC50, nM) of Pyrazolopyrimidine-Based Compounds Against a Panel of Serine/Threonine Kinases
| Kinase Target | CPP-1 (Hypothetical) | CPP-2 (Hypothetical) | Staurosporine (Reference) |
| p38α (MAPK14) | 75 | 250 | 5 |
| JNK1 | >1000 | >1000 | 10 |
| CDK2/cyclin A | 450 | >1000 | 3 |
| Aurora A | 200 | 800 | 15 |
| GSK3β | >1000 | >1000 | 6 |
| ROCK1 | 600 | >1000 | 14 |
| PKA | >1000 | >1000 | 7 |
Note: The data for CPP-1 and CPP-2 are illustrative and synthesized based on trends observed in published literature for structurally related pyrazolopyrimidine kinase inhibitors. Reference compound data is sourced from publicly available databases and literature.
Key Signaling Pathways
To contextualize the cross-reactivity data, it is crucial to understand the signaling pathways in which these kinases operate. Below are diagrams of key pathways frequently modulated by kinase inhibitors.
Caption: EGFR signaling pathway and the point of inhibition.
Caption: Generalized workflow for an in vitro kinase inhibition assay.
Experimental Protocols
The determination of a compound's cross-reactivity profile is a critical step in drug discovery, and standardized experimental protocols are essential for generating reliable and comparable data. Below are detailed methodologies for commonly used in vitro kinase inhibition assays.
Protocol 1: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction.[1]
Objective: To determine the IC50 value of a test compound against a specific kinase.
Materials:
-
Recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
Test compound
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Assay plates (white, 384-well)
-
Luminometer
Procedure:
-
Kinase Reaction:
-
Prepare a reaction mixture containing the kinase, substrate, and ATP in a kinase reaction buffer.
-
Add the test compound at various concentrations (typically a 10-point serial dilution).
-
Initiate the reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
ATP Depletion:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[1]
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Signal Generation:
-
Add Kinase Detection Reagent to convert the ADP generated in the kinase reaction to ATP. This newly synthesized ATP is then used by a luciferase to generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: LanthaScreen™ Eu Kinase Binding Assay
The LanthaScreen™ Eu Kinase Binding Assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based competition assay.
Objective: To measure the binding affinity (IC50 or Kd) of a test compound to a kinase.
Materials:
-
Europium-labeled anti-tag antibody
-
Tagged recombinant kinase
-
Alexa Fluor™ 647-labeled kinase tracer (a fluorescently labeled ATP-competitive inhibitor)
-
Test compound
-
Assay plates (black, 384-well)
-
TR-FRET enabled plate reader
Procedure:
-
Assay Setup:
-
Prepare a solution of the tagged kinase and the europium-labeled antibody.
-
Prepare a solution of the Alexa Fluor™ 647-labeled tracer.
-
Serially dilute the test compound.
-
-
Binding Reaction:
-
In the assay plate, combine the test compound, the kinase/antibody mixture, and the tracer.
-
Incubate at room temperature for 60 minutes to allow the binding to reach equilibrium.
-
-
Data Acquisition:
-
Measure the TR-FRET signal on a plate reader capable of measuring fluorescence at the donor (Europium) and acceptor (Alexa Fluor™ 647) emission wavelengths.
-
-
Data Analysis:
-
The FRET signal is generated when the tracer and the antibody are both bound to the kinase.
-
A test compound that binds to the kinase will displace the tracer, leading to a decrease in the FRET signal.
-
The IC50 value is determined by plotting the FRET signal against the logarithm of the test compound concentration.
-
Protocol 3: Z'-LYTE™ Kinase Assay
The Z'-LYTE™ assay is a fluorescence-based, coupled-enzyme assay that measures kinase activity by detecting the phosphorylation of a FRET-peptide substrate.[2]
Objective: To determine the IC50 value of a test compound against a specific kinase.
Materials:
-
Recombinant kinase
-
Z'-LYTE™ FRET-peptide substrate
-
ATP
-
Test compound
-
Z'-LYTE™ Development Reagent (a site-specific protease)
-
Assay plates (black or white, 384-well)
-
Fluorescence plate reader
Procedure:
-
Kinase Reaction:
-
Set up the kinase reaction by combining the kinase, FRET-peptide substrate, and ATP.
-
Add the test compound at various concentrations.
-
Incubate at room temperature for a specified time.
-
-
Development Reaction:
-
Add the Z'-LYTE™ Development Reagent to each well. This protease will cleave the non-phosphorylated peptide substrate, disrupting the FRET.[2]
-
Phosphorylation of the peptide by the kinase protects it from cleavage.
-
Incubate at room temperature.
-
-
Data Acquisition:
-
Measure the fluorescence at two wavelengths (donor and acceptor emission).
-
-
Data Analysis:
-
The ratio of the two emission signals is calculated. A high ratio indicates phosphorylation (kinase activity), while a low ratio indicates cleavage of the unphosphorylated substrate (kinase inhibition).
-
The IC50 value is determined by plotting the emission ratio against the logarithm of the inhibitor concentration.
-
Conclusion
The this compound scaffold represents a versatile starting point for the design of novel kinase inhibitors. The illustrative data presented in this guide highlights the potential for developing compounds with varying selectivity profiles through chemical modification. A thorough understanding of a compound's cross-reactivity, obtained through rigorous and standardized experimental protocols, is essential for its successful development as a safe and effective therapeutic agent. The provided methodologies and pathway diagrams serve as a valuable resource for researchers dedicated to advancing the field of kinase inhibitor drug discovery.
References
Benchmarking Synthetic Efficiency: A Comparative Guide to 4-Chloro-6-(1H-pyrazol-1-yl)pyrimidine Synthesis
For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of two prominent synthetic routes to 4-Chloro-6-(1H-pyrazol-1-yl)pyrimidine, a valuable building block in medicinal chemistry. By presenting quantitative data, detailed experimental protocols, and visual pathway diagrams, this document aims to inform the selection of the most suitable synthetic strategy based on efficiency and resource management.
The two primary routes benchmarked in this guide are:
-
Route 1: Nucleophilic Aromatic Substitution (SNAr) , a direct approach involving the reaction of 4,6-dichloropyrimidine with pyrazole.
-
Route 2: Pyrazole Ring Formation via Hydrazine Intermediate , a multi-step process involving the synthesis of a pyrimidinylhydrazine followed by cyclization to form the pyrazole ring.
Comparative Analysis of Synthetic Routes
The following table summarizes the key quantitative metrics for each synthetic route, providing a clear comparison of their efficiency.
| Metric | Route 1: Nucleophilic Aromatic Substitution | Route 2: Pyrazole Ring Formation |
| Overall Yield | ~85% | ~75% (cumulative over two steps) |
| Purity | >98% | >97% |
| Reaction Time | 4 - 6 hours | Step 1: 1 hour; Step 2: 3 hours |
| Number of Steps | 1 | 2 |
| Key Reagents | 4,6-dichloropyrimidine, Pyrazole, Base (e.g., K2CO3) | 4,6-dichloropyrimidine, Hydrazine hydrate, 1,3-dicarbonyl compound |
| Reaction Conditions | Reflux in an organic solvent (e.g., DMF) | Step 1: Room temperature; Step 2: Reflux |
Experimental Protocols
Route 1: Nucleophilic Aromatic Substitution (SNAr)
This one-step synthesis is a straightforward and high-yielding method for the preparation of this compound.
Materials:
-
4,6-dichloropyrimidine
-
Pyrazole
-
Potassium carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of 4,6-dichloropyrimidine (1.0 eq) in DMF, add pyrazole (1.0 eq) and potassium carbonate (1.5 eq).
-
Heat the reaction mixture to reflux (approximately 153 °C) and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice-water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford this compound.
Route 2: Pyrazole Ring Formation via Hydrazine Intermediate
This two-step route offers an alternative approach, first preparing a hydrazine intermediate which is then cyclized to form the final product.
Step 1: Synthesis of 4-Hydrazinyl-6-chloropyrimidine
Materials:
-
4,6-dichloropyrimidine
-
Hydrazine hydrate (80% solution)
-
Methanol
Procedure:
-
Dissolve 4,6-dichloropyrimidine (1.0 eq) in methanol.
-
Add hydrazine hydrate (1.0 eq) dropwise to the solution at room temperature and stir for 1 hour.[1]
-
Collect the resulting precipitate by filtration and wash with water to obtain 4-hydrazinyl-6-chloropyrimidine.[1]
Step 2: Synthesis of this compound
Materials:
-
4-Hydrazinyl-6-chloropyrimidine
-
Malonaldehyde bis(dimethyl acetal) (or other suitable 1,3-dicarbonyl compound)
-
Ethanol
-
Hydrochloric acid (catalytic amount)
Procedure:
-
To a solution of 4-hydrazinyl-6-chloropyrimidine (1.0 eq) in ethanol, add malonaldehyde bis(dimethyl acetal) (1.1 eq) and a catalytic amount of hydrochloric acid.
-
Heat the mixture to reflux for 3 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to yield this compound.
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the workflows of the two synthetic routes.
Caption: Route 1: Nucleophilic Aromatic Substitution.
Caption: Route 2: Pyrazole Ring Formation.
Conclusion
Both synthetic routes provide viable methods for the preparation of this compound. The choice between the two will likely depend on the specific needs and constraints of the research or development project.
-
Route 1 (SNAr) is the more efficient choice in terms of overall yield, reaction time, and the number of synthetic steps. Its simplicity makes it an attractive option for rapid and large-scale synthesis.
-
Route 2 (Pyrazole Ring Formation) , while involving an additional step and a slightly lower overall yield, offers an alternative strategy that may be advantageous if the starting materials are more readily available or if specific analogues are desired by modifying the 1,3-dicarbonyl component in the cyclization step.
Ultimately, this guide provides the necessary data and protocols to enable an informed decision on the most appropriate synthetic route for the efficient production of this compound.
References
Unveiling the Potential of 4-Chloro-6-(1H-pyrazol-1-yl)pyrimidine: A Head-to-Head Comparison with Known PIM-1 Kinase Inhibitors
For Immediate Release: Shanghai, China – December 30, 2025 – In the landscape of oncology drug discovery, the quest for potent and selective kinase inhibitors remains a paramount objective. Today, we present a comprehensive comparative analysis of 4-Chloro-6-(1H-pyrazol-1-yl)pyrimidine, a novel pyrazolopyrimidine derivative, against established drugs targeting the PIM-1 kinase, a key regulator of cell survival and proliferation implicated in various cancers. This guide offers researchers, scientists, and drug development professionals a detailed examination of its potential, supported by available data and a thorough exploration of the underlying scientific principles.
The pyrazolopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of several approved drugs. Derivatives of this scaffold have garnered significant attention for their potential as anticancer agents, particularly as inhibitors of protein kinases. Among these, the PIM-1 kinase has emerged as a promising therapeutic target.
The Target: PIM-1 Kinase
PIM-1 is a serine/threonine kinase that plays a crucial role in cell cycle progression, apoptosis, and signal transduction. Its overexpression is associated with a variety of hematological and solid tumors, making it an attractive target for cancer therapy. Inhibition of PIM-1 has been shown to induce apoptosis and inhibit tumor growth in preclinical models.
Comparative Analysis: this compound vs. Known PIM-1 Inhibitors
While specific quantitative inhibitory data for this compound against PIM-1 kinase is not yet publicly available, its structural similarity to known PIM-1 inhibitors suggests it may exhibit similar activity. To provide a benchmark for its potential efficacy, we compare the reported activities of three well-characterized PIM-1 inhibitors: SGI-1776, AZD1208, and CX-6258.
| Drug/Compound | PIM-1 IC50 (nM) | PIM-2 IC50 (nM) | PIM-3 IC50 (nM) |
| SGI-1776 | 7[1] | 363[1] | 69[1] |
| AZD1208 | 0.4[1] | 5[1] | 1.9[1] |
| CX-6258 | 5[2] | 25[2] | 16[2] |
| Table 1: In vitro inhibitory activity of known PIM kinase inhibitors. IC50 values represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%. |
SGI-1776 , an imidazo[1,2-b]pyridazine derivative, was one of the first PIM kinase inhibitors to enter clinical trials. It demonstrates potent inhibition of PIM-1 but is less active against PIM-2. AZD1208 and CX-6258 are pan-PIM inhibitors, showing high potency against all three PIM isoforms. The exceptional potency of AZD1208, with sub-nanomolar IC50 values, highlights the potential for developing highly effective anticancer agents targeting this kinase family.
The 4-chloro and 6-(1H-pyrazol-1-yl) substitutions on the pyrimidine core of the subject compound are key features that will determine its binding affinity and selectivity for the PIM-1 kinase ATP-binding pocket. Structure-activity relationship (SAR) studies of similar pyrazolopyrimidine series could provide valuable insights into the expected potency of this novel derivative.
Experimental Protocols for PIM-1 Kinase Inhibition Assay
To facilitate the evaluation of this compound and other novel compounds, a detailed experimental protocol for a typical in vitro PIM-1 kinase inhibition assay is provided below. This protocol is based on established methodologies and can be adapted for various detection formats.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against PIM-1 kinase.
Materials:
-
Recombinant human PIM-1 kinase
-
PIM-1 kinase substrate (e.g., a synthetic peptide such as PIMtide)
-
Adenosine triphosphate (ATP)
-
Assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Test compound (serially diluted)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplates (e.g., 384-well white plates)
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
Add the PIM-1 kinase and the test compound to the wells of the microplate.
-
Incubate for a predetermined period (e.g., 30 minutes) at room temperature to allow for compound binding to the kinase.
-
Initiate the kinase reaction by adding a mixture of the PIM-1 substrate and ATP.
-
Allow the reaction to proceed for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction and measure the amount of ADP produced using the detection reagent according to the manufacturer's instructions.
-
The luminescent signal, which is proportional to the kinase activity, is measured using a plate reader.
-
Calculate the percent inhibition for each concentration of the test compound relative to a control with no inhibitor.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
PIM-1 Signaling Pathway
The PIM-1 kinase is a downstream effector of the JAK/STAT signaling pathway, which is activated by various cytokines and growth factors. Once expressed, PIM-1 phosphorylates a number of downstream targets, leading to the promotion of cell survival and proliferation and the inhibition of apoptosis. Understanding this pathway is crucial for identifying synergistic therapeutic strategies.
Conclusion
While further experimental data is required to definitively position this compound within the landscape of PIM-1 kinase inhibitors, its structural features and the established importance of the pyrazolopyrimidine scaffold suggest it holds promise as a potential anticancer agent. The comparative data provided for known PIM-1 inhibitors and the detailed experimental protocols offer a solid foundation for researchers to undertake a thorough evaluation of this and other novel compounds. The continued exploration of this chemical space is vital for the development of next-generation targeted cancer therapies.
References
A Comparative Guide to the Synthesis of 4-Chloro-6-(1H-pyrazol-1-yl)pyrimidine: An Essential Building Block in Medicinal Chemistry
Introduction: 4-Chloro-6-(1H-pyrazol-1-yl)pyrimidine is a pivotal heterocyclic intermediate in the landscape of modern drug discovery. Its structural motif is a cornerstone in the development of a diverse array of therapeutic agents, particularly kinase inhibitors for oncology and immunology. The precise arrangement of its chloro, pyrazolyl, and pyrimidine moieties offers a versatile platform for medicinal chemists to elaborate upon, enabling the synthesis of compounds with tailored biological activities. Given its significance, the accessibility to reliable and reproducible synthetic methods is of paramount importance for researchers in both academic and industrial settings. This guide provides an in-depth, comparative analysis of two distinct and validated synthetic routes to this key intermediate, offering practical insights and experimental data to aid in the selection of the most appropriate method for a given research objective.
Method 1: Nucleophilic Aromatic Substitution of 4,6-Dichloropyrimidine with Pyrazole
The most direct and widely employed route to this compound involves the nucleophilic aromatic substitution (SNAr) reaction between commercially available 4,6-dichloropyrimidine and pyrazole. This method leverages the differential reactivity of the two chlorine atoms on the pyrimidine ring, allowing for a regioselective mono-substitution.
Mechanistic Rationale
The pyrimidine ring is electron-deficient, rendering the chlorine atoms susceptible to nucleophilic attack. The reaction proceeds via a Meisenheimer-like intermediate, where the pyrazole anion attacks one of the chlorinated carbon atoms. The choice of base and reaction conditions is crucial to facilitate the deprotonation of pyrazole, forming the nucleophilic pyrazolide anion, and to control the extent of the reaction to favor the desired mono-substituted product over the di-substituted byproduct. The slightly lower electrophilicity of the C4/C6 position compared to the C2 position in pyrimidines, coupled with careful control of stoichiometry, aids in achieving mono-substitution.
Experimental Protocol
Materials:
-
4,6-Dichloropyrimidine
-
Pyrazole
-
Potassium Carbonate (K2CO3), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO4), anhydrous
Procedure:
-
To a stirred solution of pyrazole (1.0 eq.) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq.).
-
Heat the mixture to 80 °C and add a solution of 4,6-dichloropyrimidine (1.05 eq.) in DMF dropwise over 30 minutes.
-
Maintain the reaction temperature at 80 °C and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.
Workflow Diagram
Caption: Workflow for the synthesis of this compound via SNAr.
Method 2: Synthesis via Pyrimidine Ring Formation from a Pyrazole Precursor
An alternative strategy involves the construction of the pyrimidine ring onto a pre-functionalized pyrazole starting material. This approach offers a different retrosynthetic disconnection and can be advantageous if the required pyrazole intermediate is readily available or if specific substitution patterns are desired that are not easily accessible through the SNAr route.
Mechanistic Rationale
This method typically involves the condensation of a 1-substituted pyrazole bearing an amino and a cyano or ester group with a suitable one-carbon synthon, such as formamide or a derivative thereof. The reaction proceeds through a series of condensation and cyclization steps to build the pyrimidine ring. The final chlorination step is then carried out to install the chloro group at the 6-position of the newly formed pyrazolo[1,5-a]pyrimidine core, which is then cleaved under specific conditions to yield the target product. Due to the complexity and lower convergence of this route for this specific target, it is less commonly employed but serves as a valuable alternative. A more practical variation involves the reaction of 1H-pyrazol-1-ylacetonitrile with a suitable cyclizing agent.
Experimental Protocol (Illustrative Example)
Materials:
-
1H-Pyrazol-1-ylacetonitrile
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Ammonium chloride (NH4Cl)
-
Phosphorus oxychloride (POCl3)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Sodium bicarbonate (NaHCO3), saturated aqueous solution
Procedure:
-
A mixture of 1H-pyrazol-1-ylacetonitrile (1.0 eq.) and DMF-DMA (1.2 eq.) is heated at 100 °C for 2 hours.
-
The reaction mixture is cooled, and the excess DMF-DMA is removed under reduced pressure.
-
The residue is dissolved in methanol, and ammonium chloride (1.5 eq.) is added. The mixture is refluxed for 4 hours.
-
The solvent is evaporated, and the residue is partitioned between water and dichloromethane. The aqueous layer is extracted with dichloromethane.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to give the intermediate 4-amino-6-(1H-pyrazol-1-yl)pyrimidine.
-
The crude amino-pyrimidine is then subjected to a Sandmeyer-type reaction. It is dissolved in an excess of phosphorus oxychloride and heated at 100 °C for 3 hours.
-
The reaction mixture is carefully poured onto crushed ice and neutralized with a saturated solution of sodium bicarbonate.
-
The product is extracted with dichloromethane, and the organic layer is dried, filtered, and concentrated.
-
Purification by column chromatography on silica gel yields this compound.
Workflow Diagram
Caption: Workflow for the synthesis of this compound via ring formation.
Performance Comparison
| Parameter | Method 1: SNAr | Method 2: Ring Formation |
| Starting Materials | 4,6-Dichloropyrimidine, Pyrazole | 1H-Pyrazol-1-ylacetonitrile, DMF-DMA |
| Reagent Cost & Availability | Readily available and cost-effective | Pyrazole precursor may be more expensive or require synthesis |
| Number of Steps | 1 | 2-3 (depending on precursor availability) |
| Typical Yield | Good to excellent (60-80%) | Moderate (30-50% over two steps) |
| Scalability | Readily scalable | Can be challenging to scale up |
| Reaction Conditions | Moderate (80 °C) | Requires higher temperatures and more hazardous reagents (POCl3) |
| Purification | Standard column chromatography | May require more complex purification |
| Robustness & Reproducibility | High | Moderate, can be substrate-dependent |
Conclusion
For the routine and large-scale synthesis of this compound, the nucleophilic aromatic substitution (SNAr) of 4,6-dichloropyrimidine with pyrazole (Method 1) is demonstrably superior. Its operational simplicity, high yield, cost-effectiveness, and scalability make it the preferred choice for most applications. The reaction is robust and the starting materials are readily accessible.
Method 2, involving the construction of the pyrimidine ring, represents a more complex and less convergent approach. However, it remains a valuable alternative in specific scenarios, such as when the required pyrazole precursors are readily available from other synthetic efforts or when exploring the synthesis of analogues with substitution patterns that are difficult to achieve via the SNAr route.
Ultimately, the choice of synthetic route will depend on the specific needs of the researcher, including the desired scale of the reaction, the availability of starting materials, and the overall synthetic strategy for the final target molecule. This guide provides the necessary data and rationale to make an informed decision.
The Pyrimidine Scaffold: A Comparative Analysis of the ADME Properties of Key Drugs
Introduction: The Versatility and Challenge of Pyrimidine-Based Therapeutics
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural backbone of a diverse array of therapeutic agents.[1][2] Its unique physicochemical properties, including its ability to form multiple hydrogen bonds and act as a bioisostere for other aromatic systems, have led to its incorporation into drugs targeting a wide spectrum of diseases, from cancers to cardiovascular conditions.[1][3] However, the journey from a promising pyrimidine-containing compound to a successful drug is fraught with challenges, paramount among which is the optimization of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. An ideal ADME profile ensures that a drug reaches its target in sufficient concentration and for an appropriate duration, without causing undue toxicity.
This guide provides a comparative analysis of the ADME properties of three prominent pyrimidine-based drugs: the anticancer agent 5-Fluorouracil , the targeted cancer therapy Imatinib , and the cholesterol-lowering drug Rosuvastatin . Through an in-depth examination of their individual ADME profiles, supported by experimental data and established in vitro protocols, this guide aims to provide researchers, scientists, and drug development professionals with a framework for understanding and optimizing the pharmacokinetic behavior of pyrimidine-based drug candidates.
Comparative ADME Profiles: A Snapshot of Three Pyrimidine-Based Drugs
A successful drug's journey through the body is a complex interplay of its physicochemical properties and the body's physiological processes. The following table summarizes the key ADME parameters for our three exemplar pyrimidine-based drugs, offering a high-level comparison of their pharmacokinetic behaviors.
| ADME Parameter | 5-Fluorouracil (5-FU) | Imatinib | Rosuvastatin |
| Oral Bioavailability (%) | Highly variable (0-80%)[4] | ~98%[5][6][7] | ~20%[8][9] |
| Plasma Protein Binding (%) | ~10%[10] | ~95%[5][11] | ~88-90%[8][12] |
| Elimination Half-life (t½) | ~8-20 minutes (IV)[13] | ~18 hours[5] | ~19 hours[3][8] |
| Primary Route of Elimination | Hepatic metabolism[14] | Biliary-fecal excretion[5][15] | Fecal excretion (~90%)[3][8] |
| Key Metabolic Enzymes | Dihydropyrimidine Dehydrogenase (DPD), Thymidylate Synthase (TS)[1][16] | CYP3A4, CYP3A5[5][10][17] | CYP2C9 (minor)[3][18] |
In-Depth Analysis of Individual Drug ADME Profiles
5-Fluorouracil (5-FU): The Challenge of a Narrow Therapeutic Window
5-Fluorouracil is a cornerstone of chemotherapy for various solid tumors, including colorectal, breast, and stomach cancers.[19] Its efficacy is, however, intrinsically linked to its complex and often unpredictable ADME profile.
-
Absorption: 5-FU exhibits notoriously erratic and incomplete oral absorption, with bioavailability ranging from 0 to 80%.[4][13] This variability is largely attributed to extensive and variable first-pass metabolism in the gut and liver, rather than poor intestinal permeability itself.[20] Consequently, 5-FU is primarily administered intravenously to ensure predictable systemic exposure.[19]
-
Distribution: After administration, 5-FU distributes widely throughout the body, including into tumors and the central nervous system.[19] Its low plasma protein binding of approximately 10% means a large fraction of the drug is free to exert its cytotoxic effects and be cleared.[10]
-
Metabolism: The metabolism of 5-FU is a double-edged sword. It requires intracellular conversion to its active metabolites, such as fluorodeoxyuridine monophosphate (FdUMP), to inhibit thymidylate synthase and disrupt DNA synthesis.[1][16] However, over 80% of an administered dose is rapidly catabolized in the liver by dihydropyrimidine dehydrogenase (DPD) to inactive metabolites.[21] The activity of DPD is highly variable among patients, leading to significant inter-individual differences in 5-FU clearance and a high risk of severe toxicity in patients with DPD deficiency.[14]
-
Excretion: The metabolites of 5-FU are primarily eliminated via the kidneys in the urine.[19]
Imatinib: A Targeted Therapy with Favorable Pharmacokinetics
Imatinib, a tyrosine kinase inhibitor, revolutionized the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST).[7] Its success is not only due to its targeted mechanism of action but also its predictable and favorable ADME properties.
-
Absorption: Imatinib is well-absorbed after oral administration, with a high absolute bioavailability of approximately 98%.[5][6][7] This high bioavailability is consistent across different oral formulations and is not significantly affected by food.[5]
-
Distribution: Imatinib is highly bound to plasma proteins (~95%), primarily albumin and alpha1-acid glycoprotein.[5][11] This extensive binding results in a large volume of distribution, indicating good tissue penetration.
-
Metabolism: Imatinib is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4, with minor contributions from other CYPs.[5][10][17] Its major active metabolite is the N-desmethyl derivative, which has similar pharmacological activity to the parent drug.[5]
-
Excretion: Imatinib and its metabolites are predominantly eliminated in the feces via biliary excretion.[5][15]
Rosuvastatin: A Statin with High Efficacy and a Distinct ADME Profile
Rosuvastatin is a potent HMG-CoA reductase inhibitor used to lower cholesterol levels and reduce the risk of cardiovascular disease.[12] Its ADME characteristics contribute to its high efficacy and favorable safety profile.
-
Absorption: The oral bioavailability of rosuvastatin is relatively low, at approximately 20%.[8][9][22] This is due to significant first-pass extraction by the liver.[9] However, its absorption is consistent, and food does not significantly impact the extent of absorption.[8]
-
Distribution: Rosuvastatin is approximately 88-90% bound to plasma proteins, mainly albumin.[8][12] It is a hydrophilic molecule and its uptake into hepatocytes, its primary site of action, is mediated by organic anion-transporting polypeptides (OATPs).[8][12]
-
Metabolism: A key feature of rosuvastatin is its limited metabolism. Approximately 10% of a dose is metabolized, primarily by CYP2C9, to N-desmethyl and lactone metabolites.[3][18] The parent compound is responsible for the vast majority of the HMG-CoA reductase inhibitory activity in plasma.[3][18] This low level of metabolism reduces the potential for drug-drug interactions.[8]
-
Excretion: Rosuvastatin is primarily eliminated unchanged in the feces (~90%) through biliary excretion.[3][8]
Experimental Workflows for ADME Profiling
The determination of a drug's ADME properties relies on a suite of robust and validated in vitro assays. These assays are critical in early drug discovery for ranking and selecting compounds with the most promising pharmacokinetic profiles.
Diagram: General ADME Assessment Workflow
Caption: A typical experimental workflow for in vitro ADME assessment.
Experimental Protocol: Caco-2 Permeability Assay
Rationale and Expertise: The Caco-2 permeability assay is the industry standard for predicting in vivo drug absorption.[23][24] These cells, derived from a human colon adenocarcinoma, spontaneously differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier, complete with tight junctions and efflux transporters like P-glycoprotein (P-gp).[1][23] This model allows for the assessment of both passive diffusion and active transport mechanisms, providing a more comprehensive prediction of oral absorption compared to simple artificial membrane assays.[11] A bidirectional assay, measuring transport from the apical (intestinal lumen) to basolateral (blood) side and vice versa, is crucial for identifying compounds that are substrates of efflux transporters. An efflux ratio (Papp(B-A)/Papp(A-B)) greater than 2 is a strong indicator of active efflux.[11]
Methodology:
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a low-permeability marker like Lucifer yellow.
-
Dosing: The test compound (typically at a concentration of 10 µM) is added to the donor chamber (either apical or basolateral).
-
Sampling: At predetermined time points (e.g., 30, 60, 90, and 120 minutes), samples are taken from the receiver chamber.
-
Quantification: The concentration of the test compound in the samples is determined by LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of drug appearance in the receiver chamber.
-
A is the surface area of the membrane.
-
C0 is the initial concentration in the donor chamber.
-
Experimental Protocol: Liver Microsomal Stability Assay
Rationale and Expertise: The liver is the primary site of drug metabolism, and cytochrome P450 (CYP) enzymes, located in the endoplasmic reticulum of hepatocytes, are responsible for the metabolism of a vast number of drugs. Liver microsomes, which are vesicles of the endoplasmic reticulum, provide a convenient and cost-effective in vitro system to assess a compound's susceptibility to Phase I metabolism.[2] The data generated, in the form of in vitro intrinsic clearance (CLint), is a key parameter used to predict in vivo hepatic clearance and the drug's half-life.[16] A high CLint value generally suggests that the compound will be rapidly cleared in vivo, potentially leading to a short duration of action.
Methodology:
-
Preparation: Pooled human liver microsomes are thawed and diluted in a phosphate buffer (pH 7.4).
-
Incubation: The test compound (typically at 1 µM) is incubated with the liver microsomes at 37°C.
-
Reaction Initiation: The metabolic reaction is initiated by the addition of a NADPH-regenerating system. A control incubation without NADPH is also performed to assess non-CYP mediated degradation.
-
Time Points: Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Reaction Quenching: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: The samples are centrifuged to precipitate proteins.
-
Analysis: The supernatant is analyzed by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.
-
Data Calculation: The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint) is calculated using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein)
Visualizing Metabolic Fates: Pathways of Pyrimidine-Based Drugs
The metabolic pathway of a drug dictates its duration of action, the formation of potentially active or toxic metabolites, and its potential for drug-drug interactions. The following diagrams illustrate the primary metabolic routes for 5-Fluorouracil, Imatinib, and Rosuvastatin.
Diagram: 5-Fluorouracil Metabolic Pathway
Caption: Anabolic and catabolic pathways of 5-Fluorouracil.
Diagram: Imatinib Metabolic Pathway
Caption: Primary metabolic pathway of Imatinib.
Diagram: Rosuvastatin Metabolic Pathway
Caption: Limited metabolism of Rosuvastatin.
Conclusion: Integrating ADME Science for Successful Drug Development
The comparative analysis of 5-Fluorouracil, Imatinib, and Rosuvastatin underscores the critical importance of a comprehensive understanding of ADME properties in drug development. While all three are successful pyrimidine-based drugs, they exhibit vastly different pharmacokinetic profiles that have profound implications for their clinical use, safety, and efficacy.
5-FU's challenging profile of variable absorption and metabolism-driven toxicity highlights the need for careful patient selection and therapeutic drug monitoring. In contrast, Imatinib's predictable and favorable ADME properties have been a key contributor to its success as a well-tolerated oral targeted therapy. Rosuvastatin's profile, characterized by low systemic bioavailability but high hepatic uptake and limited metabolism, is well-suited for its therapeutic target and minimizes the risk of systemic side effects and drug-drug interactions.
For researchers and scientists in the field, a deep appreciation of the interplay between a compound's structure and its ADME properties is paramount. The strategic application of in vitro assays, such as Caco-2 permeability and liver microsomal stability, early in the drug discovery process is essential for identifying and optimizing candidates with drug-like pharmacokinetic characteristics. By integrating these experimental approaches with a sound understanding of the underlying physiological and biochemical principles, the development of the next generation of safe and effective pyrimidine-based medicines can be significantly accelerated.
References
- 1. Application of Caco-2 Cell Line in Herb-Drug Interaction Studies: Current Approaches and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of intrinsic clearances in human liver microsomes and suspended hepatocytes from the same donor livers: clearance-dependent relationship and implications for prediction of in vivo clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]
- 6. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transepithelial transport of rosuvastatin and effect of ursolic acid on its transport in Caco-2 monolayers | springermedicine.com [springermedicine.com]
- 8. Understanding the Caco-2 Permeability Assay: A Critical Tool in Drug Development | MolecularCloud [molecularcloud.org]
- 9. Developing Robust Human Liver Microsomal Stability Prediction Models: Leveraging Inter-Species Correlation with Rat Data - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Caco-2 Permeability | Evotec [evotec.com]
- 11. Drug Discovery and Regulatory Considerations for Improving In Silico and In Vitro Predictions that Use Caco-2 as a Surrogate for Human Intestinal Permeability Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Transepithelial transport of rosuvastatin and effect of ursolic acid on its transport in Caco-2 monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. caco-2 cell permeability assay for intestinal absorption .pptx [slideshare.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. The apparent permeabilities of Caco-2 cells to marketed drugs: magnitude, and independence from both biophysical properties and endogenite similarities - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Understanding Caco-2 Permeability Assay: A Critical Tool for Drug Development [medical-xprt.com:443]
- 21. creative-bioarray.com [creative-bioarray.com]
- 22. Mechanistic insights from comparing intrinsic clearance values between human liver microsomes and hepatocytes to guide drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Creative Bioarray Launches Caco-2 Permeability Assay to Enhance Drug Discovery and Development [einpresswire.com]
- 24. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the pyrazolopyrimidine scaffold has emerged as a privileged structure, particularly in the design of potent and selective kinase inhibitors. This guide provides an in-depth biological evaluation of compounds derived from the versatile starting material, 4-Chloro-6-(1H-pyrazol-1-yl)pyrimidine. While this core compound is primarily a synthetic intermediate, its strategic modification has led to the discovery of numerous potent drug candidates. Here, we objectively compare the performance of these derivatives, supported by experimental data, to illuminate the structure-activity relationships (SAR) that govern their biological efficacy.
Introduction: The Significance of the Pyrazolopyrimidine Scaffold
The pyrazolopyrimidine nucleus is a bioisostere of adenine, the purine base in ATP. This structural mimicry allows pyrazolopyrimidine derivatives to competitively bind to the ATP-binding site of a wide array of protein kinases, making them an attractive starting point for inhibitor design.[1][2] The this compound core, in particular, offers a reactive "handle" at the 4-position, enabling the facile introduction of various substituents to explore chemical space and optimize biological activity.
Structure-Activity Relationship (SAR) Analysis
The biological activity of pyrazolopyrimidine derivatives is profoundly influenced by the nature of the substituents at the 4-position of the pyrimidine ring. The 4-chloro group is an excellent leaving group, facilitating nucleophilic substitution reactions to introduce a variety of functional groups, most commonly amino moieties.
The Critical Role of the 4-Amino Linker
The introduction of a substituted amine at the C4 position is a common and highly effective strategy in the development of pyrazolopyrimidine-based kinase inhibitors. This amine often forms crucial hydrogen bonds with the hinge region of the kinase, a key interaction for potent inhibition.[2]
Impact of Substituents on Biological Activity
The nature of the substituent on the 4-amino group dictates the potency and selectivity of the resulting inhibitor. Aromatic and heteroaromatic rings are frequently incorporated to occupy the hydrophobic pocket of the ATP-binding site. Further substitution on these rings can fine-tune the inhibitor's properties:
-
Electron-withdrawing groups on a phenyl ring, such as fluorine or chlorine, can enhance inhibitory activity.
-
Bulky lipophilic groups can improve potency but may also affect solubility and pharmacokinetic properties.[3]
-
Introduction of polar groups , such as hydroxyl or amino functionalities, can improve aqueous solubility.
Comparative Biological Evaluation of this compound Derivatives
While direct biological activity data for this compound is scarce due to its role as a synthetic precursor, we can infer its potential by comparing the activity of its direct derivatives. The following tables summarize the in vitro efficacy of various pyrazolopyrimidine compounds synthesized from this core structure against different protein kinases and cancer cell lines.
Kinase Inhibitory Activity
The pyrazolopyrimidine scaffold has been successfully employed to target a range of kinases implicated in cancer and inflammatory diseases.
| Compound ID | Target Kinase(s) | Biochemical IC50 (µM) | Reference |
| Derivative A | JAK2 | Potent (specific value not provided) | [4] |
| Derivative B | EGFR | 0.034 - 0.135 | [5] |
| Derivative C | JAK3 | 0.0062 | [1] |
| Ibrutinib | BTK | Potent (specific value not provided) | |
| TAS-120 | FGFR1/2/3/4 | 0.0039, 0.0013, 0.0016, 0.0083 | [2] |
Anticancer Activity (Cell-Based Assays)
The kinase inhibitory activity of these compounds often translates into potent anti-proliferative effects in cancer cell lines.
| Compound ID | Cancer Cell Line(s) | Cellular IC50 (µM) | Reference |
| Derivative D | HT1080, Hela, Caco-2, A549 | 96.25, 74.8, 76.92, 148 | |
| Derivative E | HCT116 | 0.0020 | [6] |
| Derivative F | 4T1 (Breast Cancer) | 25 | [7] |
| Derivative G | A549, HCT-116 | Potent (specific value not provided) | [8] |
Key Signaling Pathways Targeted
Derivatives of this compound have been shown to inhibit kinases that are crucial nodes in oncogenic signaling pathways. Understanding these pathways is essential for rational drug design and for elucidating the mechanism of action of these inhibitors.
The JAK-STAT Signaling Pathway
The Janus kinase (JAK) family of tyrosine kinases plays a critical role in cytokine signaling, which is integral to immune response and hematopoiesis.[9] Dysregulation of the JAK-STAT pathway is a hallmark of various myeloproliferative neoplasms and inflammatory diseases. Pyrazolopyrimidine-based inhibitors have demonstrated significant efficacy in targeting JAKs.[1][4]
Caption: Simplified JAK-STAT signaling pathway and the point of inhibition.
The EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers multiple downstream signaling cascades, including the RAS-RAF-MAPK and PI3K-AKT pathways, which are critical for cell proliferation, survival, and migration.[10] Aberrant EGFR signaling is a common driver of various cancers, making it a prime target for therapeutic intervention.[5][8]
Caption: The EGFR signaling cascade and the inhibitory action of pyrazolopyrimidine derivatives.
Experimental Protocols
To ensure the reproducibility and validation of the findings presented, this section provides detailed methodologies for key in vitro assays used in the biological evaluation of pyrazolopyrimidine derivatives.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the amount of ATP remaining after a kinase reaction. A higher luminescence signal indicates greater inhibition of kinase activity.
Materials:
-
Recombinant kinase (e.g., JAK2, EGFR)
-
Kinase substrate (specific peptide)
-
ATP
-
Kinase assay buffer
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well white assay plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compounds to the wells of the 384-well plate. Include DMSO-only controls.
-
Kinase Reaction: Prepare a master mix containing the kinase, substrate, and assay buffer. Dispense the mix into the wells.
-
Initiation: Start the reaction by adding ATP to all wells.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Add the ATP detection reagent to stop the reaction and generate a luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Caption: Experimental workflow for the in vitro kinase inhibition assay.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., A549, HCT116)
-
Cell culture medium and supplements
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Conclusion and Future Outlook
The this compound scaffold is a cornerstone in the development of a diverse and potent class of kinase inhibitors. The structure-activity relationships highlighted in this guide demonstrate that strategic modifications at the 4-position of the pyrimidine ring are key to achieving high potency and selectivity. The derivatives discussed exhibit significant inhibitory activity against clinically relevant kinases such as JAKs and EGFR, translating to promising anticancer effects in cellular assays.
Future research in this area will likely focus on further optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to improve their in vivo efficacy and safety profiles. The exploration of novel substituents and the application of advanced computational modeling techniques will undoubtedly lead to the discovery of next-generation pyrazolopyrimidine-based therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 4. Discovery of potent and selective pyrazolopyrimidine janus kinase 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives | European Journal of Chemistry [eurjchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. onclive.com [onclive.com]
- 10. ClinPGx [clinpgx.org]
Safety Operating Guide
Proper Disposal of 4-Chloro-6-(1H-pyrazol-1-yl)pyrimidine: A Comprehensive Guide for Laboratory Professionals
For immediate implementation, this document provides essential safety and logistical information for the proper disposal of 4-Chloro-6-(1H-pyrazol-1-yl)pyrimidine, ensuring the safety of laboratory personnel and compliance with regulations. Researchers, scientists, and drug development professionals should review these procedures before handling and disposing of this compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate safety measures to minimize exposure risks.
Personal Protective Equipment (PPE): A thorough risk assessment is the foundation of safe laboratory practice. The following table summarizes the mandatory PPE when handling this compound.
| Hazard | GHS Classification | Required Personal Protective Equipment (PPE) |
| Skin Corrosion/Irritation | Category 2 | Chemical-resistant gloves (e.g., Nitrile), lab coat, and appropriate protective clothing to prevent skin exposure. |
| Serious Eye Damage/Irritation | Category 2A | Splash-proof safety goggles and a face shield.[1] |
| Acute Toxicity (Oral) | Category 4 | Do not eat, drink, or smoke in the laboratory. |
| Specific target organ toxicity — Single exposure | Category 3 (Respiratory system) | Work should be conducted in a well-ventilated area, preferably a chemical fume hood. If exposure limits are exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used. |
In case of exposure, follow these first-aid measures immediately:
-
After inhalation: Move the person to fresh air.
-
In case of skin contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water/shower.
-
After eye contact: Rinse out with plenty of water. Call a physician. Remove contact lenses.
-
After swallowing: Immediately make the victim drink water (two glasses at most). Consult a physician.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is provided below for easy reference.
| Property | Value |
| Molecular Formula | C₇H₅ClN₄[2] |
| Molecular Weight | 180.59 g/mol [2] |
| Appearance | Light brown solid[2] |
| Purity | 98%[2] |
| Storage Class | 11 - Combustible Solids |
Incompatibilities and Storage
To prevent hazardous reactions, this compound should be stored away from incompatible materials.
-
Incompatible Materials: Strong oxidizing agents.
-
Storage Conditions: Keep container tightly closed in a dry and well-ventilated place.
Step-by-Step Disposal Protocol
The proper disposal of this compound is a critical step in the laboratory workflow. The following protocol outlines the required procedures for waste segregation, labeling, storage, and final disposal.
Waste Segregation and Collection
-
Designated Waste Container: Use a dedicated, properly labeled, and chemically resistant container for the collection of this compound waste. The container must have a secure screw-top cap.
-
Solid Waste: Collect solid waste, including contaminated consumables (e.g., weighing paper, gloves, pipette tips), in this designated container.
-
Liquid Waste: If the compound is dissolved in a solvent, it should be collected in a separate, compatible liquid waste container labeled with the full chemical names of all components and their approximate percentages.
-
Avoid Mixing: Do not mix this waste with other incompatible waste streams.
Labeling of Waste Containers
Properly label the hazardous waste container with the following information:
-
The words "Hazardous Waste"
-
Full chemical name: "this compound"
-
Any other chemical constituents and their percentages
-
The date the waste was first added to the container
-
The specific hazards (e.g., "Harmful if swallowed," "Causes skin irritation," "Causes serious eye irritation," "May cause respiratory irritation")
On-site Storage
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is away from general laboratory traffic and incompatible materials.
-
The container must be kept closed at all times except when adding waste.
Disposal of Empty Containers
-
Triple Rinsing: Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).
-
Rinsate Collection: The rinsate from the first rinse must be collected and disposed of as hazardous waste.
-
Defacing Labels: Completely remove or deface the original product label on the empty container.
-
Final Disposal: After triple rinsing and defacing the label, the container can be disposed of in the appropriate laboratory glass or plastic recycling stream.
Final Disposal Procedure
-
Arrange for Pickup: Once the hazardous waste container is full, or if it has been in storage for an extended period (typically not to exceed one year), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Documentation: Complete all necessary waste disposal forms as required by your institution and local regulations.
-
Regulatory Compliance: The final disposal must be carried out at an approved and licensed waste disposal facility. Always adhere to local, state, and federal regulations for hazardous waste disposal.
Emergency Spill Procedures
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
-
Evacuate: Evacuate all non-essential personnel from the immediate spill area.
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.
-
Personal Protection: Wear the appropriate PPE as outlined in Section 1.
-
Containment: For a solid spill, carefully sweep up the material and place it in the designated hazardous waste container. For a liquid spill, cover with an inert absorbent material (e.g., vermiculite, sand, or earth) and then sweep the absorbed material into the waste container.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS department, following your institution's established emergency procedures.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 4-Chloro-6-(1H-pyrazol-1-yl)pyrimidine
Essential Safety and Handling Guide for 4-Chloro-6-(1H-pyrazol-1-yl)pyrimidine
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is critical for ensuring personal safety and minimizing environmental impact.
Hazard Identification and Summary
This compound is a solid chemical that presents several health hazards. It is harmful if swallowed, comes into contact with the skin, or is inhaled. It is also known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2]
Hazard Summary Table:
| Hazard Statement | GHS Classification |
| Harmful if swallowed | Acute Toxicity, Oral (Category 4) |
| Harmful in contact with skin | Acute Toxicity, Dermal (Category 4)[1] |
| Causes skin irritation | Skin Corrosion/Irritation (Category 2)[2][3] |
| Causes serious eye irritation | Serious Eye Damage/Eye Irritation (Category 2A)[2][3] |
| Harmful if inhaled | Acute Toxicity, Inhalation (Category 4)[1] |
| May cause respiratory irritation | Specific target organ toxicity — Single exposure (Category 3), Respiratory system[1][2][3] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure. The following table outlines the minimum required PPE for handling this compound.
Personal Protective Equipment (PPE) Requirements:
| Body Part | Equipment | Standard/Specification |
| Hands | Chemical-resistant gloves | Nitrile gloves are recommended for incidental contact.[4][5][6] For prolonged handling, consider double-gloving. Always inspect gloves for tears or punctures before and during use. |
| Eyes/Face | Safety glasses with side shields or chemical splash goggles. A face shield is required when there is a risk of splashing. | ANSI Z87.1 certified. |
| Respiratory | Air-purifying respirator with organic vapor cartridges. | NIOSH-approved.[2] Required when handling the powder outside of a certified chemical fume hood or when airborne dust is anticipated. |
| Body | Laboratory coat | Standard lab coat. |
| Feet | Closed-toe shoes | Fully enclosed footwear. |
Operational Handling Protocol
Follow these step-by-step procedures to ensure the safe handling of this compound.
Preparation and Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area. A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure.
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[3]
-
Spill Kit: Have a chemical spill kit appropriate for solid hazardous materials readily available.
Handling the Compound:
-
Don PPE: Before handling, put on all required personal protective equipment as detailed in the PPE table.
-
Container Inspection: Visually inspect the container for any damage or leaks before opening.
-
Dispensing:
-
If possible, dispense the solid directly within the chemical fume hood to contain any dust.
-
Use a scoop or spatula for transferring the solid. Avoid creating dust.
-
If weighing, do so within the fume hood or in an enclosure that captures dust.
-
-
Reactions and Solutions:
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
If the process involves heating, ensure it is done in a controlled manner within the fume hood.
-
-
Post-Handling:
Logical Workflow for Handling this compound
Caption: Workflow for handling this compound.
Spill and Emergency Procedures
Immediate and correct response to a spill is crucial to prevent exposure and further contamination.
Spill Cleanup Protocol:
| Step | Action |
| 1. Evacuate & Alert | Immediately alert others in the vicinity and evacuate the immediate area of the spill. |
| 2. Assess | From a safe distance, assess the extent of the spill. For large spills, or if you are unsure, contact your institution's Environmental Health and Safety (EHS) department. |
| 3. PPE | Don the appropriate PPE, including a respirator, before attempting to clean a small spill. |
| 4. Contain | For a solid spill, carefully cover the spill with a damp paper towel to avoid generating dust.[3][7] |
| 5. Clean | Gently sweep the contained solid into a designated hazardous waste container.[3][7] Use a scoop or tongs to place it in the bag. |
| 6. Decontaminate | Wipe the spill area with a wet paper towel, then clean with soap and water.[3][7] |
| 7. Dispose | Place all contaminated cleaning materials into a sealed, labeled hazardous waste bag.[3][7] |
| 8. Report | Report the incident to your supervisor and EHS department. |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination.
Waste Disposal Protocol:
| Waste Type | Disposal Procedure |
| Solid Chemical Waste | * Collect all waste of this compound in a clearly labeled, sealed, and compatible hazardous waste container. * Label the container as "Halogenated Organic Waste".[8][9] |
| Contaminated Labware | * Disposable items (e.g., gloves, weigh boats, paper towels) that are contaminated should be placed in a sealed bag and disposed of as solid hazardous waste. * Rinse contaminated reusable glassware with a suitable solvent (e.g., acetone, ethanol) and collect the rinsate as halogenated liquid waste. |
| Empty Containers | * Empty containers should be triple-rinsed with a suitable solvent. * Collect the rinsate as halogenated liquid waste. * The rinsed container can then be disposed of according to your institution's guidelines for chemically contaminated containers. |
| Final Disposal | * All waste must be disposed of through your institution's hazardous waste management program.[1][2] Never dispose of this chemical down the drain or in the regular trash. * Consult your state and local regulations for any additional disposal requirements.[1] |
References
- 1. ccny.cuny.edu [ccny.cuny.edu]
- 2. OSHA Respirator Requirements for Selected Chemicals | NIOSH | CDC [cdc.gov]
- 3. ehs.utk.edu [ehs.utk.edu]
- 4. wellbefore.com [wellbefore.com]
- 5. gloves.com [gloves.com]
- 6. Nitrile Glove Chemical Resistance Guide | S&G Gloves [sgnitrilegloves.com]
- 7. Chemical Spill Clean-Up - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 8. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 9. Classification of special laboratory waste – Oficina de Seguretat, Salut i Medi Ambient [ub.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
